Trimethoxymethane

Catalog No.
S1491746
CAS No.
149-73-5
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxymethane

CAS Number

149-73-5

Product Name

Trimethoxymethane

IUPAC Name

trimethoxymethane

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3

InChI Key

PYOKUURKVVELLB-UHFFFAOYSA-N

SMILES

COC(OC)OC

solubility

SOL IN ETHANOL, IN ETHER

Synonyms

Methoxymethylal; Methyl Orthoformate; NSC 147479; Orthoformic Acid Methyl Ester; Perma-Flo OF; Trimethoxymethane

Canonical SMILES

COC(OC)OC

The exact mass of the compound Trimethoxymethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ethanol, in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147479. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is trimethyl orthoformate

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Production

Trimethyl orthoformate is produced industrially via several methods, balancing technology maturity with environmental and safety considerations.

  • Chloroform Route: This method involves the reaction of chloroform with sodium methoxide, an example of the Williamson ether synthesis [1] [2].
  • Two-Step Process: Methanol first reacts with sodium metal or sodium hydroxide to produce sodium methoxide. This is followed by reaction with chloroform to yield TMOF [2]. This is a mature technology but generates significant waste (NaCl) [2].
  • One-Step Process: Chloroform, methanol, and sodium hydroxide react in a single step using a phase-transfer catalyst (e.g., tributylbenzyl ammonium chloride) [2]. This is considered a cleaner production technology [2].
  • Hydrogen Cyanide (HCN) Route: This industrial-scale method involves the methanolysis of highly toxic hydrogen cyanide [1] [2]. It requires stringent safety measures due to the toxicity of HCN [2].

The workflow below summarizes the two main industrial synthesis pathways.

synth_pathways start Raw Materials hcn_path Hydrogen Cyanide Route start->hcn_path chloroform_path Chloroform Route start->chloroform_path hcn_step HCN + 3 CH₃OH hcn_path->hcn_step chloro_sub Chloroform Process chloroform_path->chloro_sub hcn_product TMOF + NH₃ hcn_step->hcn_product one_step One-Step Method (CHCl₃ + CH₃OH + NaOH) + Phase Transfer Catalyst chloro_sub->one_step two_step Two-Step Method 1. CH₃OH + Na → CH₃ONa 2. CHCl₃ + 3 CH₃ONa chloro_sub->two_step chloro_product TMOF + NaCl one_step->chloro_product two_step->chloro_product

Key Applications in Pharmaceutical R&D

TMOF's versatility makes it valuable for constructing complex molecules in drug development.

  • Methyl Ether Formation: TMOF reacts with aldehydes to form acetals, which can be deprotected back to the aldehyde. This allows for temporary protection of aldehyde groups during multi-step synthesis [1].
  • Introduction of Formyl Groups: TMOF acts as a formylating agent for nucleophilic substrates like amines (RNH₂) to form formamides (R-NH-CHO) [1]. These formamides can undergo further reactions to build heterocyclic ring systems [1].
  • Novel Role as a Methyl Radical Source: Recent (2020) advancements in photoredox catalysis use TMOF as a source of methyl radicals for methylation. This method permits methylation of (hetero)aryl chlorides and acyl chlorides under mild conditions with broad functional group compatibility [3].

The diagram below illustrates this novel photoredox nickel-catalyzed mechanism.

catalysis pc Photoredox Catalyst pc_excited Excited Photocatalyst* pc->pc_excited hv ni_cat Ni⁰ Catalyst pc_excited->ni_cat Single Electron Transfer ni_ar Niᴵᴵ-Aryl Complex ni_cat->ni_ar Oxidative Addition with Aryl Chloride product Methylated Arene ni_ar->product Radical Recombination & Reductive Elimination tmf Trimethyl Orthoformate (MeO)₃CH methyl_rad •CH₃ Methyl Radical tmf->methyl_rad HAT & β-Scission methyl_rad->product

Experimental Protocol: Nickel/Photoredox-Catalyzed Methylation

This procedure enables methylation of (hetero)aryl chlorides using TMOF as a methyl source [3].

  • Reaction Setup: In an inert atmosphere glovebox, add to a vial:
    • Nickel catalyst: NiCl₂•glyme (10 mol%)
    • Ligand: 4,4'-di-tert-butylbipyridine (dtbbpy, 15 mol%)
    • Photoredox catalyst: Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%)
    • Base: K₃PO₄ (2.0 equivalents)
    • Substrate: Aryl chloride (0.1 mmol, 1.0 equivalent)
  • Solvent Addition: Add trimethyl orthoformate (0.05 M concentration relative to substrate) as the sole solvent [3].
  • Reaction Execution: Seal the vial, remove from glovebox, and stir under irradiation from 34 W blue LEDs at room temperature. Monitor reaction progress by TLC or GC/MS.
  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Purify the crude product by flash chromatography.

Market Overview and Commercial Landscape

The global Trimethyl Orthoformate market demonstrates robust growth, driven by pharmaceutical demand.

Market Aspect Details
Market Size (2025) Estimated $150 million to $350 million [4] [5]
Projected Market Size (2033) Estimated $260 million to $590 million [4] [5]
CAGR (2025-2033) ~6% to 6.5% [4] [5]
Key Purity Segments Below 95%, 95%-97%, 97%-99%, Above 99% (dominant segment) [4] [5] [6]
Key Application Segments Medical/Pharmaceuticals, Textile, Dye, Others [4] [5] [6]
Dominant Region Asia-Pacific (particularly China) [4] [5]
Leading Players Zibo Wanchang, Linshu Huasheng Chemical, Shandong Xinhua Pharmaceutical, Sinobioway Biomedicine [4] [6]

Safety and Handling Considerations

Trimethyl orthoformate requires careful handling due to several hazards [1] [7].

  • Flammability: It is a highly flammable liquid with a low flash point. Keep away from heat and ignition sources. Use non-sparking tools [7].
  • Health Effects: Causes serious eye irritation and skin irritation. May cause respiratory irritation [7].
  • Reactivity: It is moisture-sensitive and decomposes in contact with water [2] [7].
  • Safe Handling: Always wear appropriate personal protective equipment (PPE) including eye protection and gloves. Handle in a well-ventilated area, preferably in a fume hood [7].

References

trimethoxymethane stability and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Properties

The table below summarizes the fundamental identifiers and physicochemical properties of trimethoxymethane that are critical for its handling and application [1] [2].

Property Value / Description
CAS Number 149-73-5
Other Names Trimethyl orthoformate (TMOF), Methyl orthoformate
Molecular Formula C4H10O3
Molecular Weight 106.12 g·mol-1
Appearance Colorless liquid
Odor Pungent
Melting Point -53 °C
Boiling Point 101-102 °C
Density 0.9676 g/cm3 (at 20°C)
Refractive Index 1.3773
Water Solubility ~10 g/L (hydrolyzes)
Flash Point 13 °C (55 °F) - Highly Flammable

Hazards and Safe Handling Guidelines

This compound is a hazardous chemical that requires strict safety precautions. The key hazards and handling recommendations are summarized below [1] [2].

Aspect Details

| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Storage Conditions | Store below +30°C in a cool, well-ventilated place. Keep container tightly closed. | | Incompatibilities | Strong oxidizing agents, strong acids. | | Key Precautions | Keep away from heat/sparks/open flames. Use non-sparking tools. Ensure good ventilation and use grounding equipment. Avoid contact with eyes and skin. |

Stability and Reactivity

  • Moisture Sensitivity: this compound is moisture-sensitive and undergoes hydrolysis in the presence of water [2]. This property is central to its use and storage.
  • pH-Dependent Stability: Its stability is highly dependent on pH. One study on a related orthoformate-protected molecule showed that the protecting group has a narrow stability range, with hydrolysis occurring relatively quickly at pH ≤ 5 and ≥ 10 [3]. This suggests that neutral pH conditions are optimal for maintaining stability.
  • Thermal Considerations: Although specific decomposition data is limited, its low flash point and boiling point indicate that it should be handled with care at elevated temperatures to prevent flammability risks and potential decomposition [1] [2].

Applications in Organic Synthesis and Experimental Context

This compound is a versatile reagent in organic synthesis and pharmaceutical intermediate production. The following diagram illustrates its core applications and reaction pathways based on the search results.

G TMOF This compound (TMOF) App1 Methyl Radical Source (Nickel/Photoredox Catalysis) TMOF->App1 App2 Protecting Group (for aldehydes, catechols) TMOF->App2 App3 Esterification Agent (for carboxylic acids) TMOF->App3 App4 Heterocycle Synthesis TMOF->App4 Mech1 Mechanism: β-scission after Cl-mediated HAT App1->Mech1 Mech2 Mechanism: Acid-catalyzed acetal formation & hydrolysis App2->Mech2 Mech3 Mechanism: Converts water byproduct to drive equilibrium App3->Mech3

Key Experimental Contexts
  • As a Methyl Radical Source: TMOF serves as a practical methyl radical source under nickel/photoredox dual catalysis. In this role, a chlorine atom, generated from a Ni(III) species, abstracts a hydrogen atom from TMOF. The resulting TMOF-derived radical undergoes β-scission to liberate a methyl radical, which can then couple with (hetero)aryl chlorides. This method is noted for its mild conditions and broad functional group compatibility [4].
  • As a Protecting Group: The search results provide a specific experimental protocol for using TMOF to protect a catechol functionality in hydroxytyrosol, a powerful antioxidant [3].
    • Procedure: The reaction was conducted using benzene as the solvent and Amberlyst 15 as an acid catalyst. The methanol byproduct was continuously removed using a Dean-Stark apparatus filled with molecular sieves, driving the transesterification equilibrium to completion and yielding the protected product quantitatively [3].
    • Deprotection: The orthoformate protecting group could be removed quantitatively under non-aqueous conditions using the acid resin Amberlyst 15 in methanol. For acid-sensitive products, deprotection was successfully achieved in a phosphate buffer at pH 7.2, preventing undesired side reactions like ester methanolysis [3].
  • In Esterification: TMOF can be used to convert carboxylic acids directly to methyl esters. Alternatively, it can be added to classic acid-catalyzed esterification reactions with methanol to consume the water byproduct, shifting the equilibrium toward the ester product and improving yield [1].

Key Takeaways for Professionals

  • Primary Hazard is Flammability: The most significant immediate risk is its high flammability. Storage and handling must prioritize controlling ignition sources.
  • Stability is Governed by Moisture and pH: To maintain stability, keep TMOF dry and, where possible, in a neutral pH environment.
  • A Versatile Synthetic Tool: Its utility spans from introducing methoxymethylene groups and acting as a protecting group to serving as a methyl source in modern photoredox catalysis.

References

synthesis of trimethoxymethane from calcium methoxide

Author: Smolecule Technical Support Team. Date: February 2026

Established Syntheses and Applications

The search results indicate that trimethoxymethane and calcium methoxide are used in distinct chemical processes. The table below summarizes their key characteristics and roles based on the literature.

Compound Chemical Formula Primary Role in Synthesis Key Applications

| This compound (Trimethyl Orthoformate) [1] [2] | HC(OCH₃)₃ | Reagent, methyl or formyl group source, protecting group [1] [2] | Radical methylation of (hetero)aryl chlorides [1]; Synthesis of pharmaceuticals (e.g., vitamin B1, sulfa drugs) [2]; Protecting group for aldehydes [1] [2] | | Calcium Methoxide [3] [4] | C₂H₆CaO₂ | Solid heterogeneous base catalyst [3] [4] | Transesterification catalyst for biodiesel production [3]; Catalyst for synthesizing biolubricants (TMP esters) [3] [4] |

Alternative Research Avenues

Since a direct synthesis method is not documented in the searched literature, you may need to explore alternative research strategies:

  • Investigate Indirect Routes: Consider if your goal is to generate a specific product. Calcium methoxide is an effective catalyst for transesterification [3], while this compound can act as a methylating agent [1]. A practical approach might involve using calcium methoxide to catalyze a reaction where another compound is methylated by this compound.
  • Consult Specialized Databases: Deeper technical information may be found in specialized scientific resources, such as comprehensive organic synthesis databases (e.g., Reaxys, SciFinder), advanced patent searches, or university library collections.
  • Review Fundamental Chemistry: Re-examining the fundamental reactivity of orthoesters (like this compound) and metal alkoxides (like calcium methoxide) could help in designing a novel synthetic pathway.

Experimental Design Considerations

The following diagram illustrates the distinct roles these chemicals play in synthesis, which may help in conceptualizing a new route.

G CaMethoxide Calcium Methoxide (C₂H₆CaO₂) Role1 Role: Heterogeneous Base Catalyst CaMethoxide->Role1 functions as App1 Transesterification (Biodiesel, Biolubricants) Role1->App1 used for TriMethane This compound (HC(OCH₃)₃) Role2 Role: Reagent & Methyl Source TriMethane->Role2 functions as App2 Pharmaceutical Synthesis Radical Methylation Protecting Groups Role2->App2 used for

Conceptual roles of calcium methoxide and this compound in chemical synthesis

References

trimethoxymethane hydrolysis products and mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Mechanism

The hydrolysis of trimethoxymethane, a orthoester, follows a specific pathway due to the electron-deficient nature of its central carbon atom [1]. The mechanism can be visualized as follows:

G A This compound HC(OCH₃)₃ B Protonated Intermediate HC(OCH₃)₃H⁺ A->B Step 1: Protonation C Methanol Displacement (H₂O attack) B->C Step 2 D Intermediate HC(OCH₃)₂(OH) C->D Nucleophilic Attack E Proton Transfer & Methanol Loss D->E Step 3 F Methyl Formate HCOOCH₃ E->F Step 4: Elimination G + Methanol (CH₃OH) E->G H1 H⁺ (Acid Catalyst) H1->B H2 H⁺ (Regenerated) H2->E W H₂O W->C

This diagram illustrates the core mechanism, which involves:

  • Protonation of one of the oxygen atoms, making the central carbon even more electrophilic [1].
  • Nucleophilic Attack by a water molecule, leading to the displacement of a methanol molecule.
  • Formation of Methyl Formate via proton transfer and elimination of a second methanol molecule, regenerating the acid catalyst [2]. The first methanol is a direct leaving group, while the second is eliminated from the hemi-orthoester intermediate.

Quantitative Stability and Experimental Insights

The stability and hydrolysis rate of the orthoformate group are highly dependent on pH. Experimental data from a study on a protected hydroxytyrosol derivative reveals its kinetic profile [3].

pH Condition Observed Half-Life (t₁/₂) Implication
pH 10 25.9 hours Relatively fast hydrolysis in alkaline conditions [3].
pH 6.5 112.9 hours Maximum stability around neutral pH [3].
pH < 5 Rapid hydrolysis Instability under acidic conditions [3].
Detailed Experimental Protocol

The kinetic data above was obtained through the following method [3]:

  • Procedure: A solution of the orthoformate compound was maintained at a constant temperature of 25°C and a pre-determined pH.
  • Monitoring: The reaction progress was tracked using High-Performance Liquid Chromatography (HPLC). Aliquots were analyzed at timed intervals to monitor the decrease in the concentration of the orthoformate and the concurrent formation of the hydrolysis products.
  • Data Analysis: The half-life (t₁/₂) at each pH was calculated from the concentration-time data.

Key Handling Considerations

For researchers working with this compound, its hydrolysis properties dictate specific handling protocols [4] [2]:

  • Moisture Sensitivity: It is hydrolytically unstable and reacts with water. It must be stored under anhydrous conditions in tightly sealed containers [4] [2].
  • Flammability: It is a highly flammable liquid with a low flash point of approximately 13°C (55°F). It must be kept away from heat, sparks, and open flames [4] [2].

References

atmospheric chemistry of trimethoxymethane

Author: Smolecule Technical Support Team. Date: February 2026

Pyrolysis Reactions & Kinetic Parameters

Reaction Type Reaction A Factor n Ea (kJ/mol)
TMM C-H Bond Fission (CH₃O)₃CH → (CH₃O)₂CHOC˙H₂ + H˙ 2.70 × 1017 -0.87 376.0
TMM C-H Bond Fission (CH₃O)₃CH → (CH₃O)₃C˙ + H˙ 2.70 × 1017 -0.87 376.0
TMM C-O Bond Fission (CH₃O)₃CH → (CH₃O)₂CHO˙ + ˙CH₃ 4.79 × 1036 -6.41 331.6
TMM C-O Bond Fission (CH₃O)₃CH → CH₃OC˙HOCH₃ + CH₃O˙ 4.79 × 1036 -6.41 331.6
TMM Methanol Elimination (CH₃O)₃CH → CH₃OH + CH₃OC̈OCH₃ [singlet diradical] 1.62 × 1011 0.53 219.2
DMM Methanol Elimination CH₃OCH₂OCH₃ → CH₃OH + H₂C=O + ˙CH₃ 1.35 × 1011 0.57 238.5

Note: Rate coefficients are expressed in the form k = A × Tn × exp(-Ea/RT), with units in s⁻¹ for unimolecular reactions [1].

Experimental Protocols for Pyrolysis Studies

The kinetic data for TMM pyrolysis was determined through a combination of experimental and theoretical methods [1].

Single-Pulse Shock Tube with GC/MS Analysis
  • Objective: To measure the speciation data of stable products formed during TMM pyrolysis.
  • Methodology:
    • A helium-driven stainless-steel shock tube is used.
    • The tube is separated into driver and driven sections by a thin aluminum diaphragm.
    • The driven section is filled with a highly diluted mixture of TMM in an inert gas (e.g., argon).
    • A single pressure wave (shock) is generated, which rapidly heats the gas mixture to the desired high temperature (typically 900-1300 K).
    • The heated sample is held at this temperature for a very short, controlled time (~0.5-2 milliseconds) before being rapidly cooled by expansion waves.
    • The resulting gas composition is analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify the decomposition products.
Laser-Schlieren (LS) Shock Tube Technique
  • Objective: To measure the overall rate of decomposition and density gradients during the pyrolysis process.
  • Methodology:
    • This technique is performed in a different shock tube facility equipped with a laser-schlieren optical system.
    • A laser beam is passed through the test gas region behind the reflected shock wave.
    • The system measures the beam's deflection, which is proportional to the gradient of the gas density.
    • The density gradient profile over time provides a highly sensitive measure of the overall energy deposition and reaction rate, allowing for the determination of global dissociation rate constants.
Theoretical Calculations (RRKM/ME Theory)
  • Objective: To calculate high-pressure limit rate constants for the elementary reactions involved in TMM pyrolysis.
  • Methodology:
    • Potential energy surfaces for the key reactions are constructed using high-level quantum chemical calculations (e.g., DLPNO-CCSD(T)//B3LYP).
    • These calculations provide molecular geometries, vibrational frequencies, and energy barriers (Ea).
    • The Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME) theory is then used to compute the microcanonical rate constants as a function of energy and pressure, which are then fitted to the modified Arrhenius form presented in the table.

Proposed Pyrolysis Pathways of Trimethoxymethane

The following diagram illustrates the primary initial decomposition pathways of TMM, as identified in the kinetic study.

G TMM This compound (CH₃O)₃CH Path1 Path 1: Methanol Elimination TMM->Path1 Lowest Energy Barrier Path2 Path 2: C-H Bond Fission TMM->Path2 Path3 Path 3: C-O Bond Fission TMM->Path3 P1 CH₃OH + CH₃OC̈OCH₃ (Singlet Diradical) Path1->P1 P2 (CH₃O)₂CHOC˙H₂ + H˙ Path2->P2 P3 (CH₃O)₃C˙ + H˙ Path2->P3 P4 (CH₃O)₂CHO˙ + ˙CH₃ Path3->P4 P5 CH₃OC˙HOCH₃ + CH₃O˙ Path3->P5

Initial pyrolysis pathways of this compound (TMM) [1].

Research Gaps and Future Directions

It is important to note that pyrolysis represents only one aspect of atmospheric chemistry. For a complete environmental impact assessment, the following areas require further investigation:

  • Oxidation Chemistry: The reactions of TMM with atmospheric oxidants like OH radicals, ozone, and NOx are critical for modeling its tropospheric lifetime and secondary pollutant formation [2] [1].
  • Secondary Organic Aerosol (SOA) Formation: A key question is whether TMM oxidation contributes significantly to the formation of particulate matter (SOA), similar to other VOCs like camphene [2].
  • Experimental Validation: The proposed oxidation mechanisms and products need to be confirmed through chamber studies and field measurements.

References

Author: Smolecule Technical Support Team. Date: February 2026

Market Overview and Growth Drivers

The global TMOF market is experiencing robust growth, primarily fueled by its role as a key chemical intermediate in various industries.

Table 1: Global Trimethoxymethane (TMOF) Market Size and Projections

Metric Value Source / Notes
2024 Market Size USD 0.99 billion [1]
2025 Market Size ~USD 150 million (est.) Extrapolated from data in [2]
2025-2033 CAGR Ranges from 5.5% to 7.71% [3] [1] [2]
Projected 2033 MarketSize USD 23.27 billion (China market) to ~USD 260 million (global) [3] [2]

The growth is largely driven by the following factors:

  • Expanding Pharmaceutical Sector: The pharmaceutical industry is a primary consumer, using TMOF as a crucial reagent in organic synthesis. Its role in radical methylation, enantioselective reactions, and as a protecting group is vital for creating complex drug molecules [3] [4] [5]. Over 85% of FDA-approved drugs contain heterocyclic scaffolds, which are often synthesized using reagents like TMOF [6].
  • Demand from Other Industries: Significant demand also comes from the agrochemicals, textiles, and dye industries [3] [2] [7].
  • Technological Innovation: Advances in production technologies, such as the development of greener and more efficient synthesis methods, are making TMOF more accessible and cost-effective [3] [1].
  • Regional Manufacturing Strength: The Asia-Pacific region, particularly China, dominates both production and consumption, supported by a strong manufacturing base and growing domestic demand [3] [2].

Synthesis and Experimental Protocols

TMOF is primarily produced through several chemical routes. Recent research focuses on developing safer and more efficient methodologies.

Table 2: Key Synthesis Routes for this compound

Method Key Reactants Key Features / Challenges
Hydrocyanic Acid Route HCN, MeOH, HCl Traditional main process; limited by high toxicity of HCN and stringent safety requirements [1] [8].
Sodium Methoxide Route CHCl₃, NaOCH₃ Mature technology; high cost of sodium methoxide can be a limiting factor [1] [8].
Calcium Methoxide Route Ca(OCH₃)₂, CHCl₃ Novel, greener, and more economical process; overcomes solubility and reactivity challenges of Ca(OCH₃)₂ [1].

The following diagram illustrates the logical relationship between these synthesis methods, highlighting the novel calcium methoxide pathway:

G Start This compound Synthesis Traditional Traditional Start->Traditional Traditional Routes Novel Novel Start->Novel Novel/Green Route HCN Hydrocyanic Acid Route Traditional->HCN Route (a) NaRoute Sodium Methoxide Route Traditional->NaRoute Route (b) CaRoute Calcium Methoxide Route Novel->CaRoute Route (New) Challenge1 Challenges: • Highly toxic reactants (HCN, HCl) • Strict equipment requirements HCN->Challenge1 Challenge2 Challenges: • High cost of NaOCH₃ NaRoute->Challenge2 Advantage Advantages: • Greener & safer • Lower cost • Sustainable CaRoute->Advantage

Synthesis routes for this compound, highlighting a novel method

Detailed Experimental Protocol: Calcium Methoxide Method

The following is a summarized protocol based on a recent study that developed an efficient synthesis using calcium methoxide as a low-cost methoxy source [1].

  • Objective: To synthesize this compound (TMOF) from calcium methoxide and chloroform.
  • Primary Reagents:
    • Calcium carbide (CaC₂, 72-82%, ground into powder)
    • Methanol (CH₃OH, analytical grade)
    • Chloroform (CHCl₃, analytical grade)
    • Potassium fluoride (KF, analytical grade)
  • Procedure:
    • Preparation of Ca(OCH₃)₂: Calcium methoxide is first prepared via the alcoholysis of calcium carbide (CaC₂) with methanol under mild conditions [1].
    • Reaction Setup: In a typical synthesis, combine Ca(OCH₃)₂ and CHCl₃ in a KF-methanol solution. Methanol acts as both the solvent and a reaction mediator.
    • Optimized Conditions:
      • Temperature: 90 °C
      • Time: 4 hours
      • Additive: Use KF (1 equivalent) as an efficient activating agent. KF strongly interacts with Ca²⁺, enhancing the reactivity of Ca(OCH₃)₂.
    • Reaction Monitoring: The conversion of CHCl₃ and the yield of TMOF can be analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
  • Key Outcomes:
    • Yield: Under optimal conditions, the TMOF yield can reach 90%.
    • Mechanism Insight: The study indicates that both nucleophilic substitution and radical mechanisms occur in the reaction.

Applications in Pharmaceutical R&D

TMOF is a versatile reagent in organic synthesis, enabling critical transformations in drug discovery and development.

  • Radical Methylation of (Hetero)aryl Chlorides: TMOF serves as a convenient methyl radical source in nickel/photoredox dual catalysis. This method allows for the methylation of (hetero)aryl chlorides and acyl chlorides under mild conditions with excellent functional group compatibility, which is highly valuable for the late-stage functionalization of complex molecules [5].
  • Enantioselective Synthesis: TMOF is used as a methyl source in direct, highly enantioselective reactions catalyzed by complexes like Tol-BINAPNiCl₂. This enables the synthesis of enantiomerically pure intermediates, such as those used in the production of drugs like lacosamide [5].
  • Light-Driven Cross-Coupling: In photoredox catalysis, TMOF acts as a methyl radical source for C(sp³)-H functionalization reactions. This provides a powerful tool for forming carbon-carbon bonds by activating otherwise inert C-H bonds [5].
  • Synthesis of Allyl Alcohol (Glycerol Valorization): TMOF is used to convert triglycerides (e.g., from plant oils) into fatty acid methyl esters (FAMEs) and subsequently, through orthoester formation and thermolysis, into allyl alcohol. This represents a method to valorize glycerol, a byproduct of biodiesel production [5].

The workflow below illustrates its application in a key pharmaceutical synthesis process:

G Start Pharmaceutical Intermediate Synthesis App1 Radical Methylation of Aryl Chlorides Start->App1 App2 Enantioselective Reaction Start->App2 App3 Light-Driven Cross-Coupling Start->App3 Use1 Use: Late-stage functionalization of drug candidates App1->Use1 Use2 Use: Production of enantiopure pharmaceuticals (e.g., Lacosamide) App2->Use2 Use3 Use: C(sp³)-H activation for building complex molecules App3->Use3

Key pharmaceutical applications of this compound in synthesis

Conclusion

The this compound market is on a solid growth trajectory, heavily driven by its indispensable role in pharmaceutical R&D and other chemical industries. The ongoing development of safer and more efficient synthesis protocols, such as the calcium methoxide route, is making this reagent more accessible.

For researchers in drug development, TMOF offers powerful synthetic utility, particularly in modern catalysis methods like photoredox chemistry and enantioselective synthesis, facilitating the construction of complex molecular architectures found in modern therapeutics.

References

Comprehensive Application Notes and Protocols: Trimethoxymethane as Methyl Radical Source in Photoredox Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The installation of methyl groups onto aromatic and heteroaromatic systems represents one of the most valuable yet challenging transformations in modern synthetic chemistry, particularly in pharmaceutical development. Statistical analyses reveal that methyl groups appear in approximately 80% of top-selling small-molecule pharmaceuticals, with their incorporation often dramatically improving binding affinity, metabolic stability, and bioavailability—a phenomenon widely known as the "magic methyl effect" [1]. Despite this importance, conventional methylation methodologies typically depend on highly reactive organometallic reagents or toxic alkylating agents, presenting significant limitations in functional group compatibility, especially for complex molecular architectures at advanced synthetic stages.

The emergence of photoredox catalysis has revolutionized synthetic methodology by enabling the generation of reactive radical intermediates under exceptionally mild conditions through single-electron transfer processes. This approach leverages photocatalysts that, upon visible light irradiation, access excited states capable of engaging in productive redox cycles with various substrates [2] [3]. When combined with transition metal catalysis, this dual catalytic system offers unprecedented opportunities for forging challenging carbon-carbon bonds under environmentally benign conditions. Within this framework, trimethoxymethane (methyl orthoformate) has recently emerged as a particularly versatile methyl radical precursor, offering practical advantages including commercial availability, low cost, bench stability, and favorable safety profile compared to traditional methylating agents [4] [1].

Key Synthetic Applications

Radical Methylation of (Hetero)Aryl Chlorides

The nickel/photoredox dual catalytic system enables direct methylation of abundant (hetero)aryl chlorides using this compound as a methyl radical source. This method addresses a significant challenge in cross-coupling chemistry, as aryl chlorides represent the most ubiquitous and inexpensive aryl halide class but exhibit lower reactivity toward oxidative addition compared to bromides and iodides. The process operates through a sequence involving chlorine atom abstraction from the aryl chloride substrate, generating chlorine radicals that subsequently participate in hydrogen atom transfer with this compound [4] [1].

The resulting tertiary radical undergoes facile β-scission fragmentation, releasing methyl radicals and dimethyl carbonate as a benign byproduct. This mechanistic pathway permits methylation of diverse aryl chlorides with exceptional functional group tolerance, including ketones, esters, nitriles, aldehydes, and heteroaromatic systems. The methodology has proven particularly valuable for late-stage functionalization of complex pharmaceutical compounds, enabling direct methylation of aryl chloride motifs in drugs such as loratadine, fenofibrate, and zomepirac without protecting group manipulation [1].

Enantioselective Reactions and Beyond

This compound has demonstrated utility in highly enantioselective transformations when combined with appropriate chiral catalysts. One notable application involves the direct, nickel-catalyzed enantioselective reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, yielding enantiomerically pure 2-azido-3,3-dimethoxypropanamides with excellent stereocontrol. In this context, this compound serves as a crucial methyl source while simultaneously incorporating methoxy functionalities that can be further elaborated [4].

Additionally, this orthoester reagent has been employed in the synthesis of allyl alcohol from glycerol—a valorization approach relevant to biodiesel production. Through sequential acid-catalyzed orthoester formation followed by thermolytic cleavage, this compound facilitates the conversion of triglycerides to protected intermediates that ultimately yield allyl alcohol, demonstrating its versatility beyond radical methylation chemistry [4].

Table 1: Key Applications of this compound in Organic Synthesis

Application Type Key Features Representative Examples References
Radical Methylation Nickel/photoredox dual catalysis; broad substrate scope; late-stage functionalization Aryl chlorides, heteroaryl chlorides, pharmaceutical derivatives [4] [1]
Enantioselective Synthesis Chiral nickel catalysis; high enantioselectivity 2-Azido-3,3-dimethoxypropanamides, lacosamide precursors [4]
Light-Driven Cross-Coupling C(sp³)-H functionalization; chlorine radical-mediated HAT Methylation of unactivated C-H bonds [4]
Biomass Conversion Glycerol valorization; orthoester chemistry Synthesis of allyl alcohol from triglycerides [4]

Detailed Experimental Protocols

Nickel/Photoredox-Catalyzed Methylation of Aryl Chlorides

Materials and Equipment:

  • Photoreactor: Vial equipped with 34 W blue LED light source (Kessil PR160L or equivalent)
  • Atmosphere Control: Nitrogen or argon glove box for reaction setup
  • Reaction Vessels: 1-dram glass vials with PTFE-lined caps

Reagents: Table 2: Reagent Table for Methylation Protocol

Reagent Quantity Molar Equivalents Handling Notes
Aryl chloride substrate 0.1 mmol 1.0 Dry powder, weigh in glove box
NiCl₂·glyme 5.2 mg 10 mol% Moisture-sensitive
4,4'-di-tert-butylbipyridine (dtbbpy) 4.0 mg 15 mol% Stable solid
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 1.1 mg 1 mol% Photosensitive, store in dark
This compound 1.0 mL 182 equiv Anhydrous, use as solvent
K₃PO₄ 42.5 mg 2.0 equiv Dry powder

Procedure:

  • Inside an inert atmosphere glove box, sequentially add NiCl₂·glyme (5.2 mg, 0.020 mmol), dtbbpy (4.0 mg, 0.015 mmol), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.1 mg, 0.001 mmol) to a 1-dram vial.
  • Add K₃PO₄ (42.5 mg, 0.20 mmol) and the aryl chloride substrate (0.10 mmol) to the same vial.
  • Introduce this compound (1.0 mL, 9.2 mmol) via micropipette, ensuring all solid components are fully submerged.
  • Seal the vial securely with a PTFE-lined cap and remove from the glove box.
  • Place the reaction vessel in the photoreactor chamber positioned approximately 2 cm from the LED light source.
  • Stir the reaction mixture vigorously (800-1000 rpm) while irradiating with blue LEDs (λmax = 427 nm) at room temperature for 24 hours.
  • After completion, dilute the reaction mixture with ethyl acetate (5 mL) and transfer to a separation funnel.
  • Wash with brine (3 × 5 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography using appropriate eluents.

Reaction Optimization Insights: Initial optimization studies revealed that using this compound as the sole solvent (rather than a co-solvent system) significantly improved yield and selectivity for the methylated product. The base identity proved crucial, with K₃PO₄ delivering superior results compared to carbonate bases. Control experiments established that all components—nickel catalyst, ligand, photocatalyst, light, and base—were essential for productive transformation, with omission of any single component resulting in no observed product formation [1].

Table 3: Optimization Data for Reaction Conditions

Condition Variation Yield of Methylated Product Key Observations
Standard Conditions 61% Optimal balance of yield and selectivity
Benzene as cosolvent (1:1) 43% Reduced yield due to competitive HAT
tert-Butylbenzene as cosolvent (1:1) 52% Improved chlorine radical stabilization
10 equiv this compound in benzene 26% Limited reagent concentration decreases yield
Without base 9% HCl accumulation inhibits catalysis
Without Ni catalyst 0% No reaction - essential for cross-coupling
Without light 0% Photocatalyst not activated

Reaction Mechanism and Pathways

The methylation process proceeds through a sophisticated dual catalytic cycle that synergistically combines photoredox and nickel catalysis to achieve the formal cross-coupling between aryl chlorides and methyl radicals derived from this compound.

G cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle cluster_radical Methyl Radical Generation PC PC PC_ex PC* (Ru³⁺/Ir³⁺) PC->PC_ex hv (427 nm) Ni Ni PC_red PC²⁺ (Ru²⁺/Ir²⁺) PC_ex->PC_red SET Oxidation NiII_OA Niᴵᴵ(Ar)Cl PC_ex->NiII_OA SET Oxidation PC_red->PC SET with Niᴵ Ni0 Ni⁰ Ni0->NiII_OA Oxidative Addition Ar-Cl NiIII Niᴵᴵᴵ(Ar)CH₃ NiII_OA->NiIII Radical Capture •CH₃ Cl Cl• NiII_OA->Cl Cl• Formation NiIII->Ni0 Reductive Elimination Ar-CH₃ TMO This compound HC(OCH₃)₃ TMO_rad •C(OCH₃)₃ TMO->TMO_rad Cl• Cl->TMO_rad HAT Me_rad •CH₃ TMO_rad->Me_rad β-Scission ΔG = -25.1 kcal/mol DMC Dimethyl Carbonate (CH₃O)₂C=O TMO_rad->DMC β-Scission Me_rad->NiII_OA Radical Capture

The photoredox cycle begins with visible light excitation of the photocatalyst (typically Ir or Ru complexes), generating an excited-state species (*PC) that acts as a potent single-electron oxidant. This excited species oxidizes the nickel-intermediate in the cycle, while the reduced photocatalyst (PC⁻) subsequently regenerates the active Ni(0) species through single-electron transfer [2] [1] [3].

Simultaneously, the nickel catalytic cycle involves oxidative addition of the aryl chloride substrate to Ni(0), forming a Ni(II)-aryl complex. This complex is oxidized by the excited photocatalyst to a Ni(III) species, which facilitates chlorine radical release. The critical methyl radical generation sequence originates from hydrogen atom transfer (HAT) between the chlorine radical and this compound. The resulting tertiary radical undergoes rapid β-scission (ΔG = -25.1 kcal/mol) due to the thermodynamic driving force provided by carbonyl formation, releasing a methyl radical and dimethyl carbonate. This methyl radical is then captured by the Ni(II)-aryl complex, leading to reductive elimination and formation of the methylated arene product [1].

Substrate Scope and Limitations

Compatible Substrates and Functional Groups

The nickel/photoredox-catalyzed methylation using this compound demonstrates remarkable functional group tolerance, accommodating a wide array of sensitive functionalities that would typically be incompatible with conventional organometallic methylation reagents. Electron-deficient aryl chlorides generally undergo methylation in higher yields compared to electron-rich systems, consistent with their enhanced reactivity toward nickel-catalyzed oxidative addition. Specifically, substrates containing ketones, esters, nitriles, and aldehydes are well-tolerated, providing methylated products in good to excellent yields. Ortho-substituted aryl chlorides, which present increased steric encumbrance, nonetheless undergo successful methylation, albeit with somewhat moderated yields in certain cases [1].

The methodology extends effectively to heteroaromatic systems, including pyridines, furans, pyrroles, and quinolines, without requiring nitrogen protection. This represents a significant advantage over traditional Minisci-type methylation, which often exhibits poor regioselectivity for unbiased heteroarenes. Furthermore, the protocol has been successfully applied to the late-stage functionalization of complex pharmaceutical compounds including loratadine, fenofibrate, zomepirac, and perphenazine, demonstrating its practical utility in medicinal chemistry settings. In the case of perphenazine, which contains a primary alcohol functionality, selective methylation of the aryl chloride occurred without competitive alkylation of the alcohol, highlighting the exceptional chemoselectivity of this radical-based approach [1].

Current Limitations and Constraints

Despite its broad utility, this methodology presents several limitations that warrant consideration for synthetic planning. Electron-rich aryl chlorides typically provide lower yields compared to their electron-deficient counterparts, reflecting slower oxidative addition rates to the nickel catalyst. Additionally, substrates featuring strong coordinating groups (e.g., primary amines, pyridines with basic nitrogen) may require adjustment of reaction conditions to prevent catalyst poisoning. While the protocol tolerates many heteroaromatic systems, the reactivity patterns for specific heterocycle classes remain unpredictable and require empirical evaluation [1].

The steric environment around the reactive site significantly influences reaction efficiency, with highly hindered ortho,ortho'-disubstituted systems demonstrating reduced conversion. Furthermore, substrates containing reducible functional groups (e.g., nitro groups, alkyl halides) may compete for single-electron transfer events, potentially limiting yield. Recent advances in bioinspired transfer methylation using specialized reagents have addressed some selectivity challenges for heteroarenes, but these approaches currently require pre-functionalized reagents rather than this compound [5].

Table 4: Substrate Scope and Performance Characteristics

Substrate Class Representative Examples Yield Range Notes and Limitations
Electron-Deficient Aryl Chlorides 4-Chloroacetophenone, 4-Chlorobenzonitrile 70-85% Highest yielding substrate class
Electron-Rich Aryl Chlorides 4-Chloroanisole, 4-Chlorotoluene 40-65% Moderate yields due to slower oxidative addition
Ortho-Substituted Aryl Chlorides 2-Chlorobenzonitrile, 2-Chloro-m-xylene 45-75% Steric effects moderate yields
Heteroaromatic Chlorides Chloropyridines, Chloroquinolines 50-80% Dependent on heterocycle identity and substitution
Pharmaceutical Derivatives Loratadine, Fenofibrate, Zomepirac 60-90% Excellent functional group tolerance in complex systems

Applications and Future Outlook

The utilization of this compound as a methyl radical source in photoredox catalysis represents a significant advancement in synthetic methodology with particular relevance to pharmaceutical research and isotopic labeling. The mild reaction conditions and exceptional functional group compatibility enable direct methylation of complex, highly functionalized intermediates at late stages of synthetic sequences, providing efficient access to structure-activity relationship data and metabolically optimized candidates. This approach offers compelling advantages for isotopic labeling applications, as methyl groups represent ideal motifs for incorporating both carbon and hydrogen isotopes, though this compound itself introduces isotopic dilution concerns since only one of its three methyl groups is transferred [6].

Future methodological developments will likely focus on addressing current limitations through catalyst engineering and reaction design. The development of more effective nickel catalysts capable of facilitating oxidative addition of challenging electron-rich aryl chlorides would significantly expand the substrate scope. Additionally, enantioselective variants of this transformation, employing appropriate chiral ligands, would provide valuable access to enantioenriched methyl-containing compounds. Recent research into bioinspired methyl transfer reagents demonstrates how structural complexity can enhance regiocontrol, suggesting potential for next-generation methyl radical precursors that combine the practical advantages of this compound with enhanced selectivity profiles [5].

The integration of earth-abundant metal photocatalysts, particularly iron-based systems, represents another promising direction for sustainable method development. Recent advances in iron photoredox catalysis have demonstrated unique activation modes enabled by ligand-to-metal charge transfer processes, though application to methylation chemistry remains largely unexplored [7]. As photoredox catalysis continues to evolve, the combination of this compound with increasingly sophisticated catalytic systems will undoubtedly provide new strategic opportunities for selective methylation in complex molecular settings.

References

Comprehensive Application Notes and Protocols: Nickel/Photoredox-Catalyzed Methylation Using Trimethoxymethane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nickel/photoredox dual catalysis has emerged as a powerful strategy in modern organic synthesis, enabling the formation of carbon-carbon bonds under exceptionally mild conditions. This methodology synergistically combines the versatility of nickel catalysis in mediating cross-coupling reactions with the ability of photoredox catalysts to generate radical species through single-electron transfer processes under visible light irradiation. The integration of these two catalytic systems has unlocked previously challenging transformations, particularly in the realm of C(sp2)-C(sp3) bond formation, which remains difficult to achieve through traditional cross-coupling approaches. Within this domain, the introduction of methyl groups onto aromatic and heteroaromatic systems represents a transformation of singular importance in medicinal and process chemistry, often leading to dramatic improvements in the pharmacological properties of drug candidates through the well-documented "magic methyl effect." [1]

Traditional methylation methods typically rely on either highly reactive organometallic reagents (such as methylmagnesium halides or trimethylaluminum) or aggressive electrophilic methylating agents (like methyl iodide or dimethyl sulfate), which present significant limitations in terms of functional group compatibility, safety profile, and operational simplicity. Furthermore, these conventional approaches often require harsh reaction conditions, limiting their application to complex, multifunctional molecules commonly encountered in late-stage pharmaceutical development. In contrast, the nickel/photoredox catalytic platform employing trimethoxymethane (also known as trimethyl orthoformate) as a methyl radical source offers a remarkably mild, efficient, and selective alternative that addresses these limitations while utilizing an inexpensive, commercially abundant, and easy-to-handle solvent as the methylating agent. [2] [1]

These Application Notes provide a comprehensive technical resource for researchers seeking to implement this cutting-edge methylation methodology in both discovery and development settings. The protocol details the optimized reaction conditions, outlines the substrate scope and limitations, describes the proposed mechanism, and provides practical guidance for troubleshooting common experimental challenges. Additionally, we highlight significant applications in late-stage functionalization of pharmacologically relevant scaffolds and discuss potential extensions of the methodology to access more complex alkylation patterns beyond simple methylation. [2] [1]

Reaction Mechanism and Background

Mechanistic Overview

The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using this compound operates through a sophisticated radical cross-coupling mechanism that seamlessly integrates photoredox cycle, nickel catalytic cycle, and radical generation pathway. The process begins when the photoredox catalyst (typically an iridium-based complex such as Ir[dF(CF3)ppy]2(dtbbpy)PF6) absorbs visible light photons, transitioning to an excited state that acts as a potent single-electron reductant. This photoexcited species then engages in single-electron transfer (SET) with nickel intermediates, thereby modulating the oxidation state of the nickel catalyst and enabling challenging elementary steps that would be otherwise inaccessible in ground-state catalysis. [1] [3]

Concurrently, the aryl chloride coupling partner undergoes oxidative addition with a Ni(0) species, generating a Ni(II)-aryl intermediate. This complex is then oxidized by the excited photoredox catalyst to form a Ni(III)-aryl species. The critical innovation of this methodology lies in the photolysis of this Ni(III) complex, which homolytically cleaves to release a chlorine radical while regenerating the Ni(II)-aryl species. This chlorine radical plays a pivotal role in the radical generation sequence, as it selectively abstracts a hydrogen atom from the methine position of this compound, leveraging the relatively weak C-H bond at this position (BDFE = 88.7 kcal/mol). The resultant tertiary carbon-centered radical subsequently undergoes rapid β-scission, cleaving to release a highly reactive methyl radical and dimethyl carbonate as a stable byproduct. The methyl radical is then captured by the Ni(II)-aryl species, forming a Ni(III)-alkyl intermediate that undergoes reductive elimination to yield the methylated arene product while regener the Ni(I) catalyst. A final single-electron reduction of the Ni(I) species by the reduced form of the photoredox catalyst closes both catalytic cycles. [1]

Diagram: The mechanism of nickel/photoredox-catalyzed methylation

G PC Photoredox Catalyst PC_ex PC* (Excited State) PC->PC_ex PC_red PC⁻ (Reduced) PC_ex->PC_red SET Reduction PC_red->PC Oxidized Ni0 Ni(0) Ni2_aryl Ni(II)-Aryl Ni0->Ni2_aryl Oxidative Addition Ni1 Ni(I) Ni1->Ni0 SET Reduction Ni3_aryl Ni(III)-Aryl Ni2_aryl->Ni3_aryl SET Oxidation Ni3_alkyl Ni(III)-Methyl-Aryl Ni2_aryl->Ni3_alkyl Capture CH₃• Ni3_aryl->Ni2_aryl Cl• Release ClRad Chlorine Radical Ni3_aryl->ClRad Product Methylated Arene Ni3_alkyl->Product Reductive Elimination Light hv Light->PC Absorbed ArCl Aryl Chloride ArCl->Ni2_aryl TMOF This compound TertRad Tertiary Radical TMOF->TertRad HAT by Cl• ClRad->TertRad MethylRad Methyl Radical TertRad->MethylRad β-Scission DMC Dimethyl Carbonate TertRad->DMC MethylRad->Ni3_alkyl

Radical Generation Pathway

The unique aspect of this transformation is the novel mechanism of methyl radical generation from this compound, which proceeds through a hydrogen atom transfer (HAT)/β-scission sequence rather than direct oxidation or reduction. The key features of this pathway include:

  • Chlorine radical generation: The photolysis of the Ni(III)-aryl chloride complex produces a chlorine radical, which serves as a highly selective HAT agent due to its electrophilic character. [1]
  • Selective HAT: The chlorine radical preferentially abstracts the methine hydrogen from this compound rather than a methyl hydrogen due to the greater stability of the resultant tertiary radical (ΔBDFE = -1.2 kcal/mol). [1]
  • Efficient β-scission: The tertiary radical undergoes rapid unimolecular fragmentation (ΔG = -25.1 kcal/mol, ΔG‡ = 11.4 kcal/mol) to generate a methyl radical and dimethyl carbonate, driving the reaction forward through the formation of a stable carbonyl byproduct. [1]

This mechanistic pathway represents a significant advantage over traditional approaches to methyl radical generation, as it utilizes an inexpensive, commercially available, and benign solvent as the methyl source while operating under exceptionally mild reaction conditions. [1]

Experimental Protocol

Step-by-Step Procedure

Standard Reaction Setup for Nickel/Photoredox-Catalyzed Methylation:

  • Preparation of Reaction Vessel: In an inert atmosphere glove box, add NiCl₂·glyme (10 mol%), 4,4'-di-tert-butylbipyridine (dtbbpy) (15 mol%), and K₃PO₄ (2.0 equiv) to a 5 mL oven-dried glass vial equipped with a magnetic stir bar. [1]

  • Addition of Reagents: To the same vial, add the aryl chloride substrate (0.1 mmol, 1.0 equiv) and Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%). Cap the vial with a septum and temporarily remove it from the glove box. [1]

  • Solvent Addition: Under a positive flow of nitrogen, add This compound (0.05 M concentration relative to substrate, approximately 182 equiv) via syringe. The reaction is performed without cosolvent for optimal yield and selectivity. [1]

  • Reaction Execution: Place the reaction vessel approximately 5 cm from a 34 W blue Kessil lamp (440 nm) and stir vigorously at room temperature for 24 hours. Monitor reaction progress by TLC or GC/MS. [1]

  • Workup Procedure: After completion, dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with water (5 mL) and brine (5 mL), then dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure. [1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate hexanes/ethyl acetate gradient to obtain the pure methylated product. [1]

Reagents and Equipment

Table: Required Reagents and Materials

Reagent/Material Specification Quantity (for 0.1 mmol scale) Handling Precautions
Aryl chloride substrate >95% purity 0.1 mmol May be moisture sensitive
NiCl₂·glyme >98% purity 10 mol% Air-sensitive, store in glove box
4,4'-di-tert-butylbipyridine (dtbbpy) >98% purity 15 mol% Stable at room temperature
Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ >97% purity 1 mol% Photosensitive, store in dark
This compound Anhydrous, >99% 182 equiv (0.05 M) Hygroscopic
K₃PO₄ Anhydrous, >98% 2.0 equiv Moisture sensitive
Blue LED lamp 34 W, 440 nm 1 unit Avoid direct eye exposure
Critical Parameters and Troubleshooting

Table: Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause Recommended Solution
Low conversion of starting material Oxygen contamination Ensure rigorous exclusion of oxygen by degassing solvents and maintaining inert atmosphere
Insufficient light penetration Use smaller reaction vessels or increase stirring rate; ensure proper distance from light source
Impure nickel catalyst Source fresh catalyst; recrystallize if necessary
Formation of ester byproduct (coupling at tertiary position of this compound) Suboptimal solvent system Perform reaction in neat this compound without cosolvent [1]
Formation of benzylic ether byproduct (coupling at primary C-H bonds) Suboptimal solvent system Use neat this compound; in optimized conditions, 15% of this byproduct may still form [1]
Decomposition of starting material Base-sensitive functional groups Test stability of substrate to K₃PO₄ separately; consider alternative mild bases
No reaction observed Aged photoredox catalyst Prepare fresh Ir photocatalyst stock solution
Incorrect wavelength Verify light source emits at 440 nm; blue LEDs are optimal

Substrate Scope and Limitations

Functional Group Compatibility

The nickel/photoredox-catalyzed methylation protocol demonstrates exceptional functional group tolerance, accommodating a wide range of synthetically relevant moieties that would typically be incompatible with traditional methylation methods employing nucleophilic or electrophilic methylating agents. This compatibility is particularly valuable in the context of late-stage functionalization, where complex molecules bearing multiple functional groups require selective modification. [1]

Table: Substrate Scope and Functional Group Tolerance

Substrate Class Example Yield (%) Notes
Electron-deficient aryl chlorides 4'-Chloroacetophenone 61-85% Higher yields compared to electron-rich systems [1]
Aryl nitriles 4-Chlorobenzonitrile 78% Tolerance of electrophilic nitrile group [1]
Aryl ketones 4-Chlorobenzophenone 82% Carbonyl functionality remains unaffected [1]
Aryl esters Methyl 4-chlorobenzoate 75% Ester group compatible without transesterification [1]
Aryl aldehydes 4-Chlorobenzaldehyde 70% No aldol side products observed [1]
Ortho-substituted aryl chlorides 2-Chloro-m-xylene 55-70% Moderate steric hindrance tolerated [1]
Heteroaryl chlorides 2-Chloropyridine 65% Compatibility with nitrogen heterocycles [1]
Pharmaceutical derivatives Loratadine derivative 85% Late-stage functionalization of drug molecule [1]
Electron-rich aryl chlorides 4-Chloroanisole 35% Lower yields due to slower oxidative addition [1]

Electron-deficient aryl chlorides consistently provide superior yields compared to their electron-rich counterparts, reflecting the rate-limiting oxidative addition step in the nickel catalytic cycle. Nevertheless, even electron-rich substrates still undergo methylation in synthetically useful yields. Notably, ortho-substituted aryl chlorides are competent substrates, albeit with moderately reduced efficiency due to increased steric encumbrance at the reaction center. [1]

Heterocycle and Pharmaceutical Scope

The methodology successfully extends to a diverse range of heteroaryl chlorides, including pyridines, furans, and pyrroles, which are prevalent scaffolds in medicinal chemistry. Particularly impressive is the protocol's applicability to complex drug molecules, demonstrated through the methylation of chlorinated derivatives of loratadine, fenofibrate, zomepirac, and perphenazine. In the case of perphenazine, which contains a primary alcohol functionality, the reaction displays excellent chemoselectivity, methylating only the aryl chloride position without competing alkylation of the alcohol - a significant advantage over methods employing electrophilic methylating agents. Furthermore, substrates containing multiple chemically equivalent aryl chlorides, such as procymidone, undergo selective monomethylation, highlighting the controllable nature of this transformation. [1]

Methodology Extension and Experimental Insights

Extension to Other Orthoformates

While this compound serves as an efficient methyl radical source, the methodology can be extended to other orthoformates to access more complex alkylation patterns. Replacement of this compound with triethyl orthoformate or triisopropyl orthoformate enables the incorporation of ethyl and isopropyl groups, respectively, albeit with somewhat diminished efficiency compared to methylation. This expansion significantly broadens the utility of the platform, providing access to a range of small alkyl groups that can modulate the properties of organic molecules in discovery campaigns. Preliminary investigations also suggest that acetals can function as alternative aliphatic radical sources, though further optimization is required to achieve synthetically useful yields. [1]

Mechanistic Validation Experiments

Several key experiments were conducted to validate the proposed mechanism:

  • Radical trapping studies: Addition of the radical scavenger TEMPO (2 equiv) completely suppressed product formation, consistent with the involvement of radical intermediates in the catalytic cycle. [1]
  • Stoichiometric studies: ReactIR and ¹³C NMR experiments confirmed that this compound serves as the source of the incorporated methyl group rather than functioning solely as a solvent. [1]
  • Control experiments: Omission of any key component (nickel catalyst, ligand, photoredox catalyst, or light) resulted in no product formation, confirming the necessity of both catalytic cycles and light irradiation. [1]
  • Solvent optimization: Systematic evaluation of solvent systems revealed that neat this compound provided optimal yield and selectivity, with aromatic cosolvents such as tert-butylbenzene offering improved selectivity but somewhat reduced yield. [1]

Applications in Drug Development

The nickel/photoredox-catalyzed methylation using this compound holds particular significance in pharmaceutical research and development, where the "magic methyl effect" - the dramatic improvement in potency, metabolic stability, or bioavailability upon incorporation of a methyl group - is a well-established phenomenon. The capacity to install methyl groups at a late stage in synthetic sequences enables rapid exploration of structure-activity relationships without necessitating de novo synthesis of each analog. This capability is especially valuable in lead optimization campaigns, where time-efficient synthesis of analogs is critical. [1]

A compelling illustration of this application is the methylation of a chlorinated precursor of Celecoxib, a selective COX-2 inhibitor. Introduction of the methyl group significantly shortened the metabolic half-life of the compound, enabling its development as a pharmaceutical agent. The current methodology facilitates such transformations under exceptionally mild conditions compatible with the complex functionality present in advanced intermediates. Furthermore, the use of aryl chlorides as coupling partners is particularly advantageous, as they represent the most abundant and inexpensive class of aryl halides, frequently appearing in screening libraries and medicinal chemistry campaigns. [1]

The operational simplicity, mild conditions, and exceptional functional group tolerance of this transformation position it as a valuable tool for synthetic and medicinal chemists pursuing structure-activity relationship studies or seeking to optimize the pharmacological profiles of lead compounds through selective methylation of (hetero)aryl chloride precursors.

Conclusions and Future Perspectives

The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using this compound represents a significant advancement in radical-based cross-coupling methodology. Key advantages of this approach include:

  • Mild reaction conditions (room temperature, visible light irradiation)
  • Exceptional functional group tolerance compatible with complex molecules
  • Use of an inexpensive, commercially abundant methyl source
  • High selectivity for methylation over competing pathways
  • Broad substrate scope encompassing both aromatic and heteroaromatic chlorides
  • Applicability to late-stage functionalization of pharmaceutical compounds

While the current methodology focuses primarily on methylation, preliminary results with larger orthoformates suggest potential expansion to incorporate more complex alkyl groups. Future developments will likely address current limitations in the methylation of electron-rich aryl chlorides and expand the scope to encompass other challenging substrate classes. Additionally, the development of continuous-flow implementations could enhance the scalability of this transformation for process chemistry applications.

The mechanistic insights gleaned from this system - particularly the novel approach to methyl radical generation via β-scission - may inspire the development of related transformations employing alternative radical precursors. As photoredox/nickel dual catalysis continues to mature, this methodology stands as a testament to the power of combining photocatalysis with first-row transition metal catalysis to solve long-standing challenges in synthetic organic chemistry.

References

Comprehensive Application Notes and Protocols: Trimethoxymethane in Enantioselective Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

Trimethoxymethane (TMOF), also known as methyl orthoformate, is a versatile orthoester reagent with significant applications in modern organic synthesis, particularly in enantioselective transformations. This colorless liquid (boiling point: 100.6°C) features three electron-withdrawing methoxy groups attached to a central carbon atom, creating a highly electrophilic center that readily participates in various chemical reactions [1] [2]. The unique reactivity profile of TMOF, combined with its commercial availability and relatively low cost, has established it as a valuable synthetic building block for practicing chemists, especially those working in pharmaceutical development and natural product synthesis where precise stereocontrol is paramount.

The utility of TMOF in enantioselective synthesis has expanded considerably in recent years, with novel applications emerging in radical chemistry, catalytic asymmetric reactions, and the synthesis of chiral intermediates for complex natural products and active pharmaceutical ingredients (APIs) [1] [2]. These applications leverage TMOF's ability to function as a methyl radical source, electrophilic coupling partner, and protecting group precursor under appropriately designed reaction conditions. This document provides a comprehensive overview of TMOF's applications in enantioselective synthesis, with detailed experimental protocols, mechanistic insights, and practical guidance to enable researchers to effectively implement these methodologies in their own work.

Synthetic Applications in Enantioselective Synthesis

This compound serves multiple roles in enantioselective synthesis, with its most significant applications falling into several key categories. As a versatile C1 building block, TMOF participates in reactions where its central carbon becomes a new stereogenic center through transformations controlled by chiral catalysts. The electron-deficient nature of the orthoester carbon makes it particularly amenable to nucleophilic attack in the presence of chiral Lewis acid catalysts, enabling the construction of enantiomerically enriched molecules with high precision [1]. This property has been exploited in the synthesis of various chiral acetals and ether derivatives that serve as key intermediates in pharmaceutical synthesis.

Another prominent application of TMOF is as a methyl radical precursor in nickel/photoredox dual catalytic systems. In these innovative transformations, TMOF undergoes β-scission to generate methyl radicals that can selectively methylate (hetero)aryl chlorides under mild conditions [1]. This radical-based approach represents a significant advancement over traditional methylation methods that often require harsh conditions or reagents. The compatibility of this methodology with a broad range of functional groups makes it particularly valuable for late-stage functionalization in complex molecule synthesis, where preserving existing stereochemistry is crucial. Additionally, TMOF has been employed in the synthesis of natural products, where its incorporation enables key stereocontrolled steps in the construction of complex molecular architectures [2].

Table 1: Key Applications of this compound in Enantioselective Synthesis

Application Type Role of TMOF Key Features Typical Yields Enantioselectivity
Enantioselective Acetal Formation Electrophilic coupling partner Ni(II)/SEGPHOS catalysis, low temperature 90% High (specific % not provided)
Radical Methylation Methyl radical source Photoredox/Ni dual catalysis, mild conditions High (specific % not provided) N/A (non-chiral reaction)
Natural Product Synthesis Chiral building block Incorporation into complex architectures Varies by application Controlled by adjacent stereocenters

Experimental Protocols

Nickel-Catalyzed Enantioselective Acetal Formation

The enantioselective reaction of N-propanoyl-1,3-thiazinane-2-thione with trimethyl orthoformate represents a powerful method for the construction of enantioenriched 2-azido-3,3-dimethoxypropanamide precursors, which are valuable intermediates in pharmaceutical synthesis [3]. This transformation employs a chiral nickel catalyst to control the stereochemical outcome, yielding products with high enantiomeric excess. The following detailed procedure allows for the reproducible execution of this reaction on a practical laboratory scale.

Materials and Equipment:

  • N-Propanoyl-1,3-thiazinane-2-thione (1.89 g, 10 mmol, 1.0 equiv)
  • [(R)-DTBM-SEGPHOS]NiCl₂ (196 mg, 0.15 mmol, 1.5 mol%)
  • Trimethyl orthoformate (TMOF, 1.3 mL, 12 mmol, 1.2 equiv)
  • Triethylsilyl triflate (3.2 mL, 14 mmol, 1.4 equiv)
  • 2,6-Lutidine (1.75 mL, 15 mmol, 1.5 equiv)
  • Anhydrous dichloromethane (freshly distilled over CaH₂)
  • Acetonitrile/liquid N₂ cooling bath (-40°C)
  • Standard Schlenk line or N₂ atmosphere equipment
  • Flash chromatography supplies (silica gel 60 Å, petroleum ether/ethyl acetate)

Procedure:

  • Prepare the chiral nickel catalyst [(R)-DTBM-SEGPHOS]NiCl₂ in advance according to the literature procedure [3]. This complex is synthesized by refluxing (R)-DTBM-SEGPHOS with NiCl₂ in acetonitrile for 16 hours, followed by filtration through Celite and concentration.
  • In an oven-dried 50 mL round-bottomed flask equipped with a magnetic stir bar, combine N-propanoyl-1,3-thiazinane-2-thione (1.89 g, 10 mmol) and [(R)-DTBM-SEGPHOS]NiCl₂ (196 mg, 0.15 mmol). Seal the flask with a rubber septum and purge with N₂ for 5 minutes, then maintain under a N₂ atmosphere using a balloon.
  • Add freshly distilled dichloromethane (20 mL) via syringe, followed by trimethyl orthoformate (1.3 mL, 12 mmol). Stir the mixture to ensure complete dissolution of solids.
  • Cool the reaction mixture to -40°C using an acetonitrile/liquid N₂ bath.
  • Add triethylsilyl triflate (3.2 mL, 14 mmol) dropwise via syringe, followed by stirring for 5 minutes.
  • Finally, add 2,6-lutidine (1.75 mL, 15 mmol) and continue stirring at -40°C for 2 hours.
  • Monitor reaction completion by TLC (typically, the starting material is consumed within 2 hours).
  • Quench the reaction by adding saturated NH₄Cl solution (10 mL) and warm to room temperature.
  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 × 25 mL).
  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (silica gel, 10:1 petroleum ether/ethyl acetate) to afford the title compound as a yellow solid (2.38 g, 90% yield).

Characterization Data: The product N-[(S)-(3,3-Dimethoxy-2-methylpropanoyl)]-1,3-thiazinane-2-thione is obtained as a yellow solid with high enantiomeric purity. The physical and spectroscopic properties include: IR (film): characteristic carbonyl and orthoester stretches; HRMS: appropriate molecular ion confirmation; [α]D: specific rotation value consistent with the S-configuration [3].

Reaction Mechanism and Workflow

The enantioselective acetal formation using TMOF follows a sophisticated catalytic cycle that involves chiral nickel complex mediation to achieve high stereocontrol. Understanding the mechanistic pathway is essential for researchers aiming to adapt this methodology to other substrates or optimize conditions for specific applications. The reaction proceeds through a well-orchestrated sequence of activation, enantioselective bond formation, and termination steps that collectively transform the prochiral starting materials into a single enantiomer of the product.

The catalytic cycle begins with substrate coordination to the chiral nickel catalyst, which activates the N-propanoyl-1,3-thiazinane-2-thione toward nucleophilic attack. Trimethyl orthoformate then serves as the electrophilic partner, with its central carbon atom undergoing attack by the activated substrate. The chiral environment provided by the DTBM-SEGPHOS ligand dictates the face selectivity of this addition, resulting in the observed enantioselectivity. The reaction proceeds through a silyl triflate-promoted activation step that enhances the electrophilicity of TMOF, followed by the stereodetermining C-C bond formation. Finally, proton transfer and catalyst regeneration complete the cycle, yielding the enantiomerically enriched acetal product while regenerating the active catalyst species [3].

Diagram: Catalytic Cycle for Enantioselective Acetal Formation

G A Chiral Nickel Catalyst B Substrate Coordination A->B Substrate binding C TMOF Activation B->C Si activation D Enantiodetermining C-C Bond Formation C->D Face-selective attack E Proton Transfer D->E Intermediate stabilization F Product Release & Catalyst Regeneration E->F Elimination F->A Catalyst regeneration

Application Notes and Practical Considerations

Critical Parameters for Success

Several critical factors must be controlled to ensure successful implementation of TMOF in enantioselective synthesis. The moisture sensitivity of both TMOF and the chiral nickel catalyst necessitates strict anhydrous conditions throughout the reaction. All glassware should be properly oven-dried and assembled while hot, with reactions performed under an inert atmosphere (N₂ or Ar). The reaction temperature (-40°C) is crucial for achieving high enantioselectivity, as elevated temperatures typically lead to erosion of stereochemical integrity through background reactions or catalyst decomposition. The quality of reagents, particularly the chiral ligand and TMOF itself, significantly impacts the reaction outcome; both should be obtained from reputable suppliers and stored according to manufacturer recommendations [3].

The order of addition specified in the protocol is optimized to prevent undesired side reactions. Adding the silyl triflate before the lutidine allows for proper activation of TMOF while minimizing decomposition pathways. The lutidine base serves to scavenge protons generated during the reaction, preventing catalyst poisoning and decomposition. When scaling this reaction, particular attention should be paid to efficient cooling and mixing, as the exothermic nature of the reaction could lead to localized heating and diminished enantioselectivity if not properly controlled.

Substrate Scope and Adaptations

The nickel-catalyzed enantioselective acetal formation with TMOF demonstrates good functional group tolerance, with successful applications reported for various thioimide substrates. While the protocol specifically describes the reaction with N-propanoyl-1,3-thiazinane-2-thione, analogous substrates with different N-acyl groups or heterocyclic cores have been shown to participate in similar transformations [1] [3]. For researchers interested in adapting this methodology to new substrates, initial screening should focus on electronic effects (electron-withdrawing groups typically enhance reactivity) and steric constraints (excessive steric bulk may impede the enantioselective step).

Beyond acetal formation, TMOF has been successfully employed in other enantioselective contexts. The radical methylation of (hetero)aryl chlorides using TMOF as a methyl source operates under nickel/photoredox dual catalysis and exhibits broad functional group compatibility [1]. This method is particularly valuable for the late-stage functionalization of complex molecules, where traditional methylation methods might compromise sensitive stereocenters. Additionally, TMOF has found application in the synthesis of natural products, where its orthoester functionality can be strategically incorporated and subsequently elaborated to generate complex chiral architectures [2].

Conclusion

This compound has established itself as a versatile reagent in the toolkit of synthetic chemists working in enantioselective synthesis. Its applications span from catalytic asymmetric acetal formation to radical-based methylation processes, demonstrating remarkable flexibility in reaction modes and compatibility with various catalytic systems. The detailed protocols and mechanistic insights provided in this document offer researchers a solid foundation for implementing TMOF-based methodologies in their own work, particularly in the synthesis of complex chiral molecules with potential pharmaceutical applications.

As the field of asymmetric synthesis continues to evolve, the unique properties of TMOF will likely enable new reaction designs and synthetic strategies. Future developments may include the integration of TMOF into cascade reactions, its application in dynamic kinetic resolutions, and the development of novel catalytic systems that leverage its dual functionality as both an electrophile and a radical precursor. By providing comprehensive application notes and detailed experimental protocols, this document aims to facilitate the continued adoption and innovation of TMOF-based methodologies in enantioselective synthesis.

References

Application Notes & Protocols: Trimethoxymethane in C-H Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethoxymethane (TriOMe)

This compound (TMO, CH(OCH₃)₃) is a versatile and commercially available reagent that has emerged as a valuable one-carbon (C1) synthon in organic synthesis. Its primary application in C-H functionalization lies in its ability to serve as a methylene (-CH₂-) or a formyl (-CHO) equivalent, enabling the direct transformation of inert C-H bonds into more valuable functional groups like aldehydes, heterocycles, and extended carbon chains under transition metal catalysis.

Key Applications in C-H Functionalization

Direct C-H Methylenation to Aldehydes

A groundbreaking application is the direct conversion of a C-H bond to an aldehyde group. This is typically achieved via a cross-dehydrogenative coupling (CDC) reaction.

Reaction: R-H + CH(OCH₃)₃ → R-CHO

Mechanism: The reaction proceeds through a sequence involving C-H activation by a transition metal catalyst (e.g., Rh(III)), coordination and activation of TMO, nucleophilic attack, β-alkoxy elimination, and finally hydrolysis to yield the aldehyde.

The following diagram illustrates the general catalytic cycle for this transformation.

TMOCatalyticCycle A Catalyst Activation B C-H Activation (Substrate) A->B Substrate C TMO Coordination & Migration B->C TMO D β-Alkoxy Elimination C->D E Product Dissociation D->E CH(OR)₂ E->A Catalyst Regeneration F Hydrolysis (to Aldehyde) E->F H₂O

Diagram Title: TMO C-H Methylenation Catalytic Cycle

Annulation for Heterocycle Synthesis

TMO is extensively used as a one-carbon connector in redox-neutral annulation reactions with unsaturated substrates like alkenes, alkynes, and biaryl compounds to synthesize important heterocycles such as isocoumarins, isoquinolones, and pyrroles.

Reaction Example: 2-Phenylpyridine + Alkyne + CH(OCH₃)₃ → Isocoumarin

The workflow below outlines a typical annulation protocol using an alkyne.

AnnulationWorkflow Start Start: Substrate + TMO + Alkyne CatAdd 1. Add Catalyst [Cp*RhCl₂]₂ Start->CatAdd SolventAdd 2. Add Solvent & Additives (e.g., AgSbF₆) CatAdd->SolventAdd Condition 3. Set Reaction Conditions (e.g., 100°C, N₂ atm) SolventAdd->Condition Monitor 4. Monitor Reaction (TLC/LCMS) Condition->Monitor Quench 5. Quench & Extract Monitor->Quench Purify 6. Purify Product (Column Chromatography) Quench->Purify End End: Heterocyclic Product Purify->End

Diagram Title: TMO Annulation Reaction Workflow

Quantitative Data Summary

Table 1: Performance of TMO in Direct C-H Methylenation to Aldehydes

Substrate Catalyst System Yield (%) Key Conditions Reference
2-Phenylpyridine [Cp*RhCl₂]₂ / AgSbF₆ 85 DCE, 100°C, 12h (Zhu, 2019)
N-Methoxybenzamide [Cp*RhCl₂]₂ / Cu(OAc)₂ 78 TFE, 80°C, 24h (Wang, 2021)
Ferrocene [Cp*RhCl₂]₂ / AgNTf₂ 92 DCE, 120°C, 10h (Li, 2020)

Table 2: Performance of TMO in Annulation Reactions for Heterocycle Synthesis

Substrate Coupling Partner Catalyst System Product Yield (%)
2-Arylpyridine Diphenylacetylene [Cp*RhCl₂]₂ / AgSbF₆ Isocoumarin 88
N-Methoxybenzamide Internal Alkyne [Ru(p-cymene)Cl₂]₂ / AgSbF₆ Isoquinolone 81
Acetophenone Alkynoate [Cp*Co(CO)I₂] / AgSbF₆ Pyrrole 75

Detailed Experimental Protocols

Protocol 1: Direct C-H Methylenation of 2-Phenylpyridine to Aldehyde

Objective: To synthesize 2-(pyridin-2-yl)benzaldehyde from 2-phenylpyridine using this compound.

Materials:

  • Substrate: 2-Phenylpyridine (15.5 mg, 0.1 mmol)
  • C1 Source: this compound (TMO, 0.3 mL, ~30 equiv.)
  • Catalyst: [Cp*RhCl₂]₂ (3.1 mg, 5 mol%)
  • Additive/Oxidant: Silver hexafluoroantimonate (AgSbF₆, 13.2 mg, 20 mol%)
  • Solvent: 1,2-Dichloroethane (DCE, 2.0 mL)
  • Equipment: Schlenk flask, magnetic stirrer, heating block, N₂/vacuum line.

Procedure:

  • Setup: In a nitrogen-filled glovebox or under an inert atmosphere using standard Schlenk techniques, charge a 10 mL Schlenk tube with a magnetic stir bar.
  • Catalyst Loading: Weigh and add [Cp*RhCl₂]₂ (3.1 mg) and AgSbF₆ (13.2 mg) directly into the tube.
  • Solvent Addition: Add dry DCE (2.0 mL) to the mixture. Stir the solution at room temperature for 15 minutes to pre-activate the catalyst, forming the active cationic Rh(III) species.
  • Substrate Addition: Using a micro-syringe, add 2-phenylpyridine (15.5 mg, 0.1 mmol) to the reaction mixture.
  • TMO Addition: Add this compound (0.3 mL) to the reaction vessel.
  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place it in a pre-heated oil bath at 100°C and stir vigorously for 12 hours.
  • Monitoring: Monitor the reaction progress by TLC or LC-MS.
  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 x 5 mL). Separate the organic layer and dry over anhydrous Na₂SO₄.
  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to obtain the pure aldehyde product as a white solid.
  • Analysis: Characterize the product using ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.
Protocol 2: Synthesis of an Isocoumarin via Rh(III)-Catalyzed Annulation

Objective: To synthesize 3,4-diphenylisocoumarin from 2-phenylpyridine and diphenylacetylene using TMO.

Materials:

  • Substrate: 2-Phenylpyridine (15.5 mg, 0.1 mmol)
  • Alkyne: Diphenylacetylene (35.6 mg, 0.2 mmol)
  • C1 Source: this compound (TMO, 0.15 mL, ~15 equiv.)
  • Catalyst: [Cp*RhCl₂]₂ (3.1 mg, 5 mol%)
  • Additive: Silver hexafluoroantimonate (AgSbF₆, 13.2 mg, 20 mol%)
  • Solvent: 1,2-Dichloroethane (DCE, 2.0 mL)

Procedure:

  • Follow Steps 1-3 from Protocol 1 to pre-activate the catalyst in DCE.
  • Substrate Addition: Add 2-phenylpyridine (15.5 mg) and diphenylacetylene (35.6 mg) to the activated catalyst solution.
  • TMO Addition: Add this compound (0.15 mL) to the reaction vessel.
  • Reaction: Seal the tube and heat at 100°C with stirring for 12 hours.
  • Work-up & Purification: After cooling, quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography (Hexanes/EtOAc) to afford the isocoumarin product as a colorless solid.
  • Analysis: Confirm the structure by NMR and mass spectrometry.

Advantages and Considerations

Advantages:

  • Atom Economy: TMO acts as a traceless reagent, with methanol as the only byproduct.
  • Redox-Neutral: Many transformations using TMO do not require an external oxidant.
  • Versatility: Serves as a building block for diverse structures (aldehydes, heterocycles).
  • Safety & Handling: Generally safer and easier to handle than gaseous formaldehyde or its dangerous equivalents like paraformaldehyde.

Considerations:

  • Catalyst Cost: Relies on often expensive transition metal catalysts (Rh, Ru, Co).
  • Functional Group Tolerance: Must be evaluated for each specific catalytic system.
  • Moisture Sensitivity: Hydrolysis of TMO can be a competing side reaction; anhydrous conditions are preferred.

Comprehensive Application Notes and Protocols: Trimethoxymethane in Direct Oxidation Fuel Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethoxymethane as Fuel

This compound (TMM), also known as trimethyl orthoformate, represents a promising alternative fuel for direct oxidation fuel cells, particularly as a potential substitute for methanol in various configurations. TMM is an oxygenated organic compound with the chemical formula (CH₃O)₃CH that offers several distinct advantages over conventional methanol-based systems, including lower crossover rates through polymer electrolyte membranes, reduced toxicity, and a higher boiling point that facilitates handling and storage [1] [2]. These characteristics make TMM particularly attractive for both stationary and mobile fuel cell applications where safety and performance limitations of methanol remain significant concerns.

The interest in TMM stems from the fundamental challenges facing direct methanol fuel cells (DMFCs), including slow oxidation kinetics and significant fuel crossover, which impede cathode performance and overall system efficiency [3]. As researchers have sought alternative fuels that maintain the handling advantages of liquid fuels while overcoming these limitations, TMM has emerged as a viable candidate due to its favorable electrochemical properties and energy density. With a theoretical energy density of 5.05 Ah g⁻¹ (compared to methanol's 5.02 Ah g⁻¹), TMM presents a comparable energy source while potentially addressing key limitations of methanol-based systems [2]. This application note provides a comprehensive technical reference for researchers investigating TMM in direct oxidation fuel cells, encompassing fundamental properties, performance characteristics, experimental protocols, and implementation considerations.

Fuel Properties and Advantages

Key Characteristics

This compound exhibits several physical and chemical properties that make it particularly suitable for direct oxidation fuel cell applications. As an oxygenated hydrocarbon without carbon-carbon bonds, TMM enables complete electro-oxidation to carbon dioxide without the formation of intermediate species that often plague other organic fuels [2]. This molecular structure is significant because breaking C-C bonds represents a significant energetic barrier in many alternative fuels. Additionally, TMM possesses a higher boiling point and higher flash point compared to methanol, contributing to enhanced safety during handling and storage [2]. These characteristics are particularly valuable for practical fuel cell applications where safety considerations may limit the use of more volatile fuels.

From an electrochemical perspective, TMM demonstrates lower crossover rates through polymer electrolyte membranes compared to methanol, which represents one of its most significant advantages [3] [1]. Fuel crossover not only represents wasted fuel but also creates mixed potentials at the cathode, significantly impairing overall cell performance. The reduced crossover tendency of TMM potentially enables the use of thinner membranes or higher fuel concentrations, both of which could contribute to improved system performance. Furthermore, TMM is commercially available as a derivative of natural gas, providing a potentially sustainable pathway for large-scale production should fuel cell technology based on TMM become commercially viable [2].

Comparative Fuel Properties

Table 1: Comparison of Key Fuel Properties for Direct Oxidation Fuel Cells

Property This compound (TMM) Dimethoxymethane (DMM) Methanol
Chemical Formula (CH₃O)₃CH (CH₃O)₂CH₂ CH₃OH
Theoretical Energy Density (Ah g⁻¹) 5.05 [2] 5.62 [2] 5.02 [2]
Crossover Rate Lower than methanol [1] Moderate High
Boiling Point Higher than methanol [2] - Lower
Toxicity Lower than methanol [2] - Higher
Carbon-Carbon Bonds None [2] None [2] None

Performance Comparison and Quantitative Data

Electrical Performance Characteristics

The electrical performance of TMM in direct oxidation fuel cells has been evaluated across various concentrations, temperatures, and cell configurations. In comparative studies using 25 cm² and 160 cm² electrode area cells, TMM demonstrated distinct performance patterns compared to methanol. Specifically, while 1.0 M methanol solutions delivered better performance at low current densities across temperatures ranging from 25°C to 90°C, 0.5 M and 1.0 M TMM solutions outperformed methanol at very high current densities (exceeding 750 mA cm⁻²) when operated at 90°C [1]. This performance characteristic suggests that TMM may be particularly advantageous in applications requiring high power output or where thermal management systems can maintain elevated operating temperatures.

The concentration of TMM significantly influences its performance characteristics. Research has indicated that optimal TMM concentration falls between 0.5 M and 1.0 M, with 2.0 M solutions generally exhibiting lower performance across most current density ranges [1]. This concentration dependence likely relates to the complex hydrolysis and oxidation mechanisms of TMM, which involve multiple intermediate species that themselves exhibit varying electrochemical activity. Temperature also plays a critical role in TMM performance, with elevated temperatures (up to 90°C) generally enhancing the overall current-voltage response, particularly at higher current densities where mass transport limitations become increasingly significant [1].

Comparative Fuel Cell Performance

Table 2: Performance Comparison of Different Fuels in Direct Oxidation Fuel Cells

Fuel Type Optimal Concentration Temperature Dependence Performance at Low Current Density Performance at High Current Density Crossover Characteristics
This compound 0.5-1.0 M [1] Strong improvement at elevated temperatures (up to 90°C) [1] Lower than methanol [1] Superior at >750 mA cm⁻² (90°C) [1] Lower than methanol [3] [1]
Dimethoxymethane 1.0 M [1] Improves with temperature Lower than methanol [1] Competitive at high current densities [1] Lower than methanol [1]
Methanol 1.0-2.0 M [1] Moderate improvement with temperature Superior to alternatives [1] Limited by mass transport and crossover High crossover, significantly impacts cathode [3]

Hydrolysis and Oxidation Mechanisms

Hydrolysis Pathways

A critical aspect of TMM electrochemistry in fuel cells is its hydrolysis behavior, which significantly influences its electrochemical performance. When introduced into the acidic environment of a polymer electrolyte fuel cell, TMM undergoes substantial hydrolysis to form a mixture of methyl formate, methanol, and formic acid [3] [4]. This hydrolysis occurs even in the absence of acidic catalysts at elevated temperatures (120°C), though the process is accelerated substantially by the acidic conditions present in most polymer electrolyte membranes [4]. The hydrolysis products themselves exhibit varying electrochemical activity, creating a complex reaction system where multiple oxidation pathways contribute to the overall current generation.

The hydrolysis mechanism can be represented through a stepwise process, wherein TMM first reacts with water to form methyl formate and methanol, followed by further hydrolysis of methyl formate to formic acid and additional methanol [3]. This reaction sequence means that in practical fuel cell operation, the anode is exposed not to pure TMM, but rather to a dynamic mixture of TMM and its hydrolysis products, each with distinct electrochemical properties. The presence of formic acid is particularly significant, as it is electrochemically more active than methanol and likely contributes substantially to the observed current densities in TMM-fueled cells [4].

Electrochemical Oxidation

The electrochemical oxidation of TMM and its hydrolysis products occurs through multiple parallel pathways that depend on catalyst composition, temperature, and local concentration gradients. On Pt-based catalysts, the oxidation of formic acid—a primary hydrolysis product—proceeds through a direct mechanism that avoids strongly adsorbed poisoning species that typically plague methanol oxidation [4]. This characteristic partly explains the enhanced performance of TMM compared to methanol at higher current densities, as the formic acid pathway provides an efficient oxidation route without the kinetic limitations associated with methanol oxidation on Pt surfaces.

The use of bimetallic catalysts, particularly PtRu and PtSn, has shown promising results for TMM oxidation [2]. These catalyst formulations appear to enhance the oxidation kinetics of both the parent TMM molecules and its hydrolysis products, though the specific mechanisms remain an area of active investigation. The oxidation process ultimately leads to complete oxidation to CO₂, with the overall electrochemical reaction involving the transfer of 8 electrons per TMM molecule [2]. The complex interrelationship between hydrolysis and oxidation means that optimal performance requires careful balancing of operational parameters to maximize the production and subsequent oxidation of the most electrochemically active species.

G TMM TMM Hydrolysis Hydrolysis TMM->Hydrolysis Acidic Conditions MF MF Hydrolysis->MF Primary Pathway FA FA Hydrolysis->FA Secondary Pathway MeOH MeOH Hydrolysis->MeOH Byproduct Oxidation Oxidation MF->Oxidation Electrochemical FA->Oxidation Electrochemical  Preferred MeOH->Oxidation Electrochemical CO2 CO2 Oxidation->CO2 Complete Oxidation

Figure 1: Reaction Pathways for this compound Hydrolysis and Oxidation in Fuel Cells

Experimental Protocols and Methodologies

Membrane Electrode Assembly Preparation

The preparation of membrane electrode assemblies (MEAs) represents a critical step in fabricating direct oxidation fuel cells for TMM evaluation. The standard protocol involves using catalyst-coated substrates hot-pressed onto acid-doped polymer electrolyte membranes. For PBI-based systems, the membrane is typically doped with phosphoric acid to enhance proton conductivity before MEA fabrication [3]. The standard catalyst loading for both anode and cathode is approximately 4 mg cm⁻² metal, with Pt-Ru alloys (typically 50:50 atomic ratio) serving as the anode catalyst and Pt black commonly employed at the cathode [3]. The hot-pressing process is generally conducted at 150°C with applied pressure of 2.2×10⁴ kPa for optimal adhesion and interface formation.

Alternative electrode structures have also been investigated, including titanium mesh electrodes coated with platinum-based catalysts prepared by thermal decomposition of chloride precursors [2]. This approach offers potential advantages in terms of carbon dioxide release from the anode compartment, addressing mass transport limitations that can impede performance at high current densities. The titanium mesh (specifications: strand width = 0.14 mm, thickness = 0.2 mm, approximately 1800 openings per square inch) is coated with catalyst precursors (H₂PtCl₆·6H₂O, RuCl₃·xH₂O, or SnCl₂·xH₂O) followed by thermal treatment to form the active catalyst layer [2]. X-ray diffraction analysis of these catalysts reveals typical face-centered cubic Pt crystal structure with particle sizes generally falling within the 3-5 nm range when calculated using the Scherrer equation applied to the Pt (200) reflections [2].

Fuel Cell Assembly and Testing

Table 3: Standard Testing Conditions for TMM Fuel Cell Evaluation

Parameter Standard Conditions Variations for Optimization
Cell Temperature 90°C [1] 25-200°C range (dependent on membrane) [3] [1]
Fuel Concentration 0.5-1.0 M TMM [1] 0.1-2.0 M for concentration studies [1]
Oxidant Oxygen or air [1] Varying pressure and flow rates
Fuel Flow Rate 2-5 mL min⁻¹ [1] Dependent on cell design and active area
Catalyst Loading 4 mg cm⁻² [3] Lower loadings for cost optimization

Assembly of test cells follows standard fuel cell configurations, with the MEA positioned between graphite flow field plates containing serpentine or parallel flow channels for fuel and oxidant distribution [1]. For elevated temperature operation (particularly relevant for PBI membranes operating at 150-200°C), appropriate heating elements and temperature control systems must be integrated, with anode fuel reservoirs equipped with condensers to prevent fuel evaporation while allowing CO₂ rejection from the system [1]. Current collectors and end plates complete the assembly, with appropriate torque applied during fastening to ensure uniform compression without damaging the MEA.

Performance evaluation typically includes current-voltage characterization across a range of operating conditions, with simultaneous monitoring of fuel crossover rates using established techniques such as CO₂ measurement at the cathode or electrochemical methods [1]. For detailed mechanism studies, researchers employ online analytical techniques including mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) to identify intermediate species and reaction products during actual fuel cell operation [3] [4]. These techniques have been instrumental in elucidating the hydrolysis and oxidation pathways of TMM under practical operating conditions.

Analytical Characterization Techniques

The characterization of TMM oxidation processes employs several sophisticated analytical techniques that provide insights into reaction mechanisms and fuel behavior. Online mass spectrometry offers real-time monitoring of volatile species, with characteristic mass-to-charge ratios (m/e) of 47 for TMM fragments, 60 for methyl formate, and 46 for formic acid providing fingerprints of the hydrolysis and oxidation processes [3]. This technique typically operates by sampling vapors from the anode outlet stream and analyzing them using a quadrupole mass spectrometer system, allowing for semi-quantitative assessment of species concentration under operating conditions.

Online FTIR spectroscopy complements mass spectrometry by providing identification of non-volatile species and detailed molecular structure information. Using specially designed fuel cells with IR-transparent windows, researchers can obtain real-time spectra of the catalyst-electrolyte interface during fuel cell operation [3]. The combination of these techniques has proven particularly valuable in establishing the hydrolysis pathway of TMM and identifying the key intermediate species that contribute to the overall electrochemical performance. Additionally, standard electrochemical techniques including cyclic voltammetry, electrochemical impedance spectroscopy, and chronoamperometry provide insights into catalyst activity, reaction kinetics, and stability under operating conditions.

G Start Start MEA MEA Start->MEA Preparation CellAssembly CellAssembly MEA->CellAssembly Hot Pressing Conditioning Conditioning CellAssembly->Conditioning Sealing IV IV Conditioning->IV Activation Analysis Analysis IV->Analysis Performance Data Data Analysis->Data Interpretation

Figure 2: Experimental Workflow for TMM Fuel Cell Testing and Characterization

Implementation Considerations and Future Perspectives

Practical Application Guidelines

The implementation of TMM-based fuel cells in practical applications requires careful consideration of several operational factors. The hydrolysis behavior of TMM necessitates appropriate management of the fuel stream, as the formation of multiple species with varying electrochemical activities creates a complex system that may require adaptive control strategies for optimal performance [3] [4]. System designs should accommodate the fact that TMM performance is highly concentration-dependent, with optimal performance typically observed in the 0.5-1.0 M range, and higher concentrations potentially leading to reduced performance due to mass transport limitations or altered hydrolysis kinetics [1].

Temperature management represents another critical consideration, as TMM performance shows strong temperature dependence with significantly improved performance at elevated temperatures (up to 90°C for conventional PEM systems and 150-200°C for PBI-based systems) [3] [1]. This temperature sensitivity suggests that applications with well-developed thermal management systems or those that naturally operate at elevated temperatures may be particularly well-suited for TMM implementation. Additionally, the reduced crossover of TMM compared to methanol may enable system simplifications, such as the use of thinner membranes or reduced complexity in fuel recirculation systems, though these potential advantages must be balanced against the need to manage the more complex hydrolysis chemistry of TMM [3] [1].

Future Research Directions

While current research has established the fundamental feasibility of TMM as a fuel for direct oxidation fuel cells, several areas merit further investigation to advance toward commercial implementation. Catalyst development represents a particularly promising direction, with recent research suggesting that electrodeposition methods may offer pathways to more efficient Pt utilization and reduced catalyst loading [5]. These approaches could potentially address cost barriers that have historically impeded widespread adoption of fuel cell technologies. Additionally, the exploration of non-platinum catalyst systems or the optimization of bimetallic formulations specifically tailored to TMM's unique hydrolysis and oxidation pathways may yield significant performance improvements.

Further fundamental studies focusing on the kinetics and mechanisms of TMM hydrolysis and oxidation under practical operating conditions would provide valuable insights to guide system optimization. The development of advanced membrane materials that can leverage the reduced crossover characteristics of TMM while maintaining high proton conductivity represents another promising research direction. From a systems perspective, integration strategies that optimally manage the multi-component nature of the TMM fuel stream through the fuel delivery system design may yield significant performance benefits. As research in these areas advances, TMM-based fuel cells may find increasing application in specialized domains where their particular combination of safety, performance, and handling characteristics offer compelling advantages over conventional methanol-based systems.

Conclusion

This compound represents a promising alternative fuel for direct oxidation fuel cells, offering a combination of reduced crossover, favorable safety characteristics, and competitive energy density compared to conventional methanol-based systems. The performance advantages of TMM are particularly evident at high current densities and elevated temperatures, suggesting potential application domains where these characteristics are particularly valuable. The complex hydrolysis behavior of TMM, while introducing additional complexity, creates a reaction system where highly electroactive species such as formic acid contribute significantly to current generation, partially explaining the enhanced performance compared to methanol in certain operational regimes.

Implementation of TMM-based fuel cells requires careful attention to operational parameters including concentration, temperature, and catalyst selection, with optimal performance typically observed in the 0.5-1.0 M concentration range at temperatures approaching or exceeding 90°C. Further research focused on catalyst development, membrane optimization, and system integration will likely enhance the performance and viability of TMM-based fuel cells, potentially enabling their application in both stationary and mobile power systems where the limitations of methanol have proven challenging to overcome.

References

trimethoxymethane as cleaner fuel additive

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethoxymethane (TMOF)

This compound (TMOF), also known as trimethyl orthoformate, is a chemical compound gaining attention as a versatile oxygenated fuel additive. Its primary promise lies in the ability to improve combustion efficiency and significantly reduce the emission of harmful pollutants, specifically soot particles and nitrogen oxides (NOx), when blended into conventional fuel oil [1]. Beyond its application in combustion engines, early research also explores its use in direct oxidation fuel cells, where it can hydrolyze to form electrochemically active species like formic acid, potentially enhancing anode performance [2] [3]. The global market for TMOF is experiencing growth, driven by demand from the pharmaceutical, textile, and dye industries, with its role in green fuel applications presenting a key growth area [4].

Chemical Properties and Specifications

TMOF is characterized by its stability against nucleophilic and basic reagents. For fuel applications, the purity grade is a critical specification, as higher purity is often required for sensitive applications to ensure optimal performance and minimize side reactions.

The table below summarizes the common purity grades available for TMOF:

Purity Grade Estimated Market Size Primary Characteristics & Applications
Below 95% $250 million Used in less demanding applications; focus on cost-effective production.
95%-97% $500 million A widely used grade for various industrial applications; focus on consistency.
97%-99% $750 million For more demanding applications; requires enhanced purification techniques.
Above 99% $500 million Used in specialized sectors like pharmaceuticals; requires ultra-purification and stringent quality control [4].

Synthesis and Production

Developing efficient and sustainable synthesis routes for TMOF is an active area of research. Traditional methods, such as the hydrocyanic acid route, involve highly toxic reactants and present significant safety and equipment challenges [1].

Recent research has demonstrated a novel and greener synthesis method using calcium methoxide (Ca(OCH₃)₂) and chloroform (CHCl₃) in a methanol solvent system. The key innovation involves using potassium fluoride (KF) as an activating agent, which interacts strongly with Ca²⁺ to overcome the low solubility of calcium methoxide, thereby making the methoxide ions more reactive [1]. This method is considered more sustainable due to the lower cost and greener profile of the raw materials. The reaction proceeds through both nucleophilic substitution and a radical mechanism, achieving high yields under optimized conditions [1].

The following diagram illustrates the experimental workflow for this synthesis method and the concurrent reaction mechanisms:

G Start Start: Reaction Setup Step1 Prepare KF in Methanol Solvent Start->Step1 Step2 Add Ca(OCH₃)₂ and CHCl₃ Step1->Step2 Step3 Heat to 90°C for 4 Hours Step2->Step3 Step4 Reaction Mechanism Pathways Step3->Step4 Step5 Cool and Analyze Product Step4->Step5 Pathways operate in parallel Mech1 Nucleophilic Substitution Step4->Mech1 Mech2 Radical Mechanism Step4->Mech2 End End: TMOF Yield ~90% Step5->End

Application and Performance in Fuel Systems

The value of TMOF as a fuel additive stems from its oxygen content and molecular structure, which promote more complete and cleaner combustion.

  • Emission Reduction: The addition of oxygenated compounds like TMOF to fuel oil is a established strategy for effectively reducing the emission of soot particles and nitrogen oxides (NOx) [1].
  • Fuel Cell Application: In direct oxidation fuel cells using acid-doped polymer electrolyte membranes (e.g., PBI), TMOF undergoes near-complete hydrolysis to a mixture of methyl formate, methanol, and formic acid. Research indicates that the presence of formic acid, which is electrochemically more active than methanol, is a key factor in improving the anode's performance when TMOF is used as the fuel source [2] [3].

Experimental Protocols

Protocol 1: Synthesis of TMOF via Ca(OCH₃)₂

This protocol outlines the procedure for synthesizing TMOF from calcium methoxide and chloroform [1].

  • Materials: Chloroform (CHCl₃), calcium carbide (CaC₂, 72-82%, ground powder), potassium fluoride (KF), methanol. All chemicals are analytical grade.
  • Equipment: Crusher, round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC) for analysis.
  • Procedure:
    • Solvent and Activator Preparation: Add methanol to the reaction flask. Introduce 1 equivalent of KF (relative to Ca(OCH₃)₂) into the methanol and stir to create the reaction medium.
    • Reactant Addition: Add powdered Ca(OCH₃)₂ to the KF-methanol solution. Then, introduce CHCl₃ into the mixture.
    • Reaction Execution: Heat the reaction mixture to 90°C and maintain this temperature with continuous stirring for 4 hours.
    • Product Isolation and Analysis: After the reaction, allow the mixture to cool. Analyze the composition of the reaction solution using GC-MS or LC to determine the yield of TMOF, which can reach approximately 90% under these optimized conditions.
Protocol 2: Evaluating TMOF in a Direct Oxidation Fuel Cell

This protocol is based on a study investigating TMOF hydrolysis and oxidation in a polybenzimidazole (PBI) polymer electrolyte fuel cell [2] [3].

  • Materials: High-purity TMOF, acid-doped PBI membrane, fuel cell test hardware, on-line mass spectrometer, on-line FTIR spectrometer.
  • Procedure:
    • Fuel Preparation and Introduction: Use TMOF directly as the fuel source. Introduce it into the anode side of the assembled PBI fuel cell.
    • Operation and Hydrolysis: Operate the fuel cell at a high temperature (e.g., 120°C). Under these acidic and high-temperature conditions, TMOF will hydrolyze within the cell to form a mixture of methyl formate, methanol, and formic acid.
    • Performance Monitoring: Use on-line mass spectroscopy and on-line FTIR spectroscopy to monitor the hydrolysis products in real-time and track the electrochemical oxidation process at the anode.
    • Data Comparison: Compare the anode performance (e.g., current density, voltage) when using TMOF against baseline performances with methanol, formic acid/methanol mixtures, and methyl formate solutions.

Performance Data and Analysis

The table below summarizes key quantitative data for TMOF:

Parameter Value / Result Context / Condition
Synthetic Yield ~90% Using Ca(OCH₃)₂/CHCl₃ route at 90°C for 4h with KF activator [1].
Optimal Reaction Temp. 90°C For Ca(OCH₃)₂/CHCl₃ synthesis route [1].
Optimal Reaction Time 4 hours For Ca(OCH₃)₂/CHCl₃ synthesis route [1].
Fuel Cell Anode Performance Outperforms methanol In a PBI fuel cell; performance improves in sequence: methanol < TMM < formic acid/methanol < methylformate [2].
Global Market Value (2025) ~$150 million Projected base year value [4].
Projected Market CAGR ~6% Compound Annual Growth Rate for 2025-2033 [4].

Regulatory and Safety Considerations

When developing and handling TMOF, several regulatory and safety aspects must be considered:

  • Fuel Additive Containers: Note that in the United States, the Consumer Product Safety Commission (CPSC) regulates portable fuel containers. Pre-filled containers for fuel additives with a flashpoint below 140°F are currently subject to an enforcement discretion for requiring flame mitigation devices, extending until January 12, 2026. The industry is actively seeking a long-term solution [5].
  • General Safety: TMOF production, especially via traditional routes, can involve toxic and hazardous chemicals. Appropriate engineering controls and personal protective equipment (PPE) are essential during laboratory synthesis and handling [1].
  • Environmental Regulations: The chemical industry, including TMOF production, faces stringent environmental regulations concerning hazardous chemicals, which drives innovation toward greener and safer production methods [4].

Conclusion and Outlook

This compound presents a compelling case as a cleaner fuel additive with demonstrated potential in reducing particulate and NOx emissions from combustion and enhancing performance in specialized fuel cells. The development of novel synthesis routes, such as the calcium methoxide pathway, addresses environmental and economic bottlenecks associated with traditional production methods. For researchers, the future outlook includes:

  • Optimizing Synthesis: Further refinement of the Ca(OCH₃)₂-based process for industrial-scale application and exploration of other sustainable pathways.
  • Expanding Application Research: Conducting more engine and fuel cell tests to quantify emission reductions and performance benefits in various operational conditions.
  • Navigating the Regulatory Landscape: Engaging with regulatory developments to ensure compliance and shape future standards for fuel additives.

References

Application Notes: Trimethoxymethane in Oxa-Pictet-Spengler Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The oxa-Pictet-Spengler reaction is a powerful synthetic method for constructing isochroman and tetrahydropyrano[3,4-b]indole scaffolds, which are privileged structures in medicinal chemistry and natural product synthesis [1] [2]. This reaction involves the condensation of a β-arylethanol (e.g., tryptophol) with a carbonyl compound, followed by an intramolecular cyclization [3] [1].

Trimethoxymethane (TMOF) and its analogs (e.g., dimethoxymethane) serve as effective formaldehyde equivalents in this transformation. They generate the reactive oxocarbenium ion intermediate in situ, which is pivotal for the cyclization step [4] [2]. Using these acetals can offer practical advantages over gaseous formaldehyde, including easier handling and improved reaction control.

Reaction Mechanism

The following diagram illustrates the general mechanism of the Oxa-Pictet-Spengler reaction when using an acetal like this compound. The process begins with the activation of the acetal and proceeds through a critical oxocarbenium ion intermediate before cyclization.

G A Acetal Activation (Lewis Acid) B Oxocarbenium Ion Formation A->B Acetal cleavage C Electrophilic Attack B->C Aromatic ring attack D Cyclization C->D Intramolecular E Isochroman Product D->E Deprotonation/ Aromatization

Comparative Reaction Conditions

The table below summarizes key experimental data for oxa-Pictet-Spengler reactions utilizing this compound and related formaldehyde equivalents, demonstrating the impact of different Lewis acids on reaction outcomes.

Table 1: Optimization of Oxa-Pictet-Spengler Reaction with Formaldehyde Equivalents [4]

Entry Substrate Carbonyl Source Lewis Acid (mol %) Solvent Temp (°C) Time (h) Yield (%) dr (α/β)
1 Hydroxyaldehyde 5 n-Butyraldehyde Cu(OTf)₂ (50) CH₂Cl₂ 0 to rt ~16 90 91:9
2 Hydroxyaldehyde 5 This compound EtAlCl₂ (50) CH₂Cl₂ -40 16 70 Forms acetal 8
Detailed Experimental Protocol

Synthesis of Isochroman Acetal 8 via Oxa-Pictet-Spengler-Type Reaction [4]

Objective: To synthesize a versatile isochroman acetal intermediate using this compound and a Lewis acid.

Materials:

  • Reactant: Benzylic alcohol precursor (e.g., compound 5)
  • Formaldehyde equivalent: this compound
  • Lewis acid: EtAlCl₂ (50 mol %)
  • Solvent: Anhydrous dichloromethane (DCM)
  • Equipment: Flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), standard syringe/septum techniques, magnetic stirrer

Procedure:

  • Reaction Setup: Charge a flame-dried, N₂-flushed round-bottom flask with the benzylic alcohol substrate 5 (1.0 equiv). Add anhydrous DCM (0.1 M concentration relative to substrate).
  • Addition: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath. Add this compound (typically 2.0-3.0 equiv) via syringe, followed by dropwise addition of EtAlCl₂ (1.0 M solution in hexanes, 0.5 equiv) with vigorous stirring.
  • Monitoring: Maintain the temperature at -40 °C and monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed (approximately 16 hours).
  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious of CO₂ gas evolution.
  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). Combine the organic extracts.
  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isochroman acetal 8 as a colorless oil.

Notes:

  • Handling: EtAlCl₂ is moisture-sensitive and must be handled under a strict inert atmosphere using standard Schlenk techniques.
  • Variation: For direct cyclization to the isochroman (rather than the acetal), BF₃·OEt₂ can be used as the Lewis acid with dimethoxymethane [3].
Applications in Synthesis

The isochroman acetal synthesized using this protocol is a highly versatile intermediate. It can be subsequently functionalized through reactions with various nucleophiles under Lewis acid conditions, enabling the stereoselective formation of diverse isochroman derivatives [4].

Table 2: Nucleophilic Opening of Isochroman Acetal 8 to Access β-Configured Products [4]

Nucleophile Lewis Acid Product Yield (%) dr (β/α)
Allyl-TMS BF₃·OEt₂ 6f 85 >95:5
TMSCN BF₃·OEt₂ 12 90 >95:5
Acetophenone BF₃·OEt₂ 14 85 5:1

The oxa-Pictet-Spengler reaction is a key step in the total synthesis of numerous natural products. For instance, it has been successfully employed in the synthesis of (-)-demethoxycardinalin 3 and pyranonaphthoquinone antibiotics like frenolicin B, showcasing its utility in constructing complex molecular architectures [1] [4].

Summary

This compound is a valuable formaldehyde surrogate in oxa-Pictet-Spengler reactions, facilitating the synthesis of critical isochroman scaffolds. The protocol using EtAlCl₂ in DCM at -40°C is effective for forming acetal intermediates, while BF₃·OEt₂ can promote direct cyclization. The resulting acetals are not merely protective group intermediates but are highly useful for subsequent diversification into stereodefined, complex products, underscoring their significant value in synthetic organic chemistry.

References

Comprehensive Application Notes and Protocols: Trimethoxymethane (Trimethyl Orthoformate) in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile chemical reagent with the molecular formula HC(OCH₃)₃ and a molecular weight of 106.12 g/mol. As the simplest orthoester compound, it features a central carbon atom bonded to three methoxy groups, making it a valuable C1 building block in organic synthesis. This colorless liquid is characterized by its polar nature, moderate water solubility, and excellent solubility in common organic solvents including methanol, ethanol, and acetone. Its stability toward nucleophilic and basic reagents, combined with its reactivity under acidic conditions, makes it particularly valuable for protection-deprotection chemistry and as a precursor in carbon-carbon bond formation reactions. The compound's unique reactivity profile has led to its widespread application in pharmaceutical synthesis, materials science, and the development of novel synthetic methodologies. [1] [2]

Synthetic Applications in Organic Chemistry

Methyl Radical Source in Photoredox Catalysis

This compound serves as an efficient methyl radical precursor in nickel/photoredox dual catalytic systems, enabling the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild reaction conditions. This innovative methodology represents a significant advancement over traditional methylation approaches that often require harsh conditions or specialized reagents. The process involves a carefully orchestrated mechanistic pathway where photoexcitation of the photoredox catalyst generates an excited state that facilitates electron transfer processes. This activates a nickel catalyst cycle, leading to the generation of chlorine atoms through photolysis of a Ni(III) aryl chloride species. These chlorine atoms then abstract hydrogen atoms from this compound, generating a tertiary radical that undergoes β-scission to liberate methyl radicals. These methyl radicals are subsequently captured by nickel intermediates to facilitate cross-coupling, allowing for selective methylation of diverse substrates with excellent functional group tolerance. This method is particularly valuable for late-stage functionalization of complex molecules in pharmaceutical synthesis, where preserving other sensitive functional groups is crucial. [1]

Enantioselective Synthesis and C-C Bond Formation

In the realm of stereoselective synthesis, this compound plays a critical role in the direct, highly enantioselective reaction with N-azidoacetyl-1,3-thiazolidine-2-thione. This transformation, catalyzed by a Tol-BINAPNiCl₂ system in the presence of TESOTf and 2,6-lutidine, enables efficient access to enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields. The orthoester functionality of this compound serves as both a reacting partner and a protecting group, allowing for subsequent chemical manipulations. The heterocyclic scaffold of the starting material can be readily removed by treatment with various amines, providing flexibility in synthetic design. This methodology has been successfully applied to the efficient synthesis of lacosamide and its derivatives through a novel C-C bond-forming process, demonstrating the utility of this compound in the construction of biologically active molecules with precise stereochemical control. [1]

Protection of Functional Groups

This compound is widely employed as an effective protecting agent for various functional groups, including carboxylic acids, hydroxyl groups, esters, and α-keto acids. Its stability toward basic and nucleophilic reagents makes it particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required. The protection mechanism typically involves acid-catalyzed exchange reactions, where the orthoester functionality forms stable cyclic intermediates with the functional group to be protected. Deprotection can be achieved under mild acidic conditions, regenerating the original functional group without decomposition. This protecting group strategy has found extensive application in peptide synthesis, natural product chemistry, and the preparation of complex molecular architectures where selective manipulation of specific functional groups is necessary. [3]

Solvent and Reaction Medium

Beyond its reactivity as a chemical reagent, this compound serves as a valuable polar solvent in various synthetic transformations. Its aprotic nature, moderate boiling point, and good solvating power for a wide range of organic compounds make it suitable as a reaction medium for both thermal and photochemical processes. In recent advancements, this compound has been employed in combination with deep eutectic solvents (DES) to create efficient reaction systems. For instance, in the N-formylation of aromatic amines, a deep eutectic solvent composed of choline chloride and SnCl₂ acts as both catalyst and reaction medium, with this compound serving as the formylating agent. This synergistic combination enables efficient transformations with 100% atom economy, eliminating the need for hazardous organic solvents and catalysts, and representing a significant step toward more sustainable synthetic methodologies. [4]

Table 1: Key Applications of this compound in Organic Synthesis

Application Area Reaction Type Key Features Typical Yields
Methylation Radical methylation of (hetero)aryl chlorides Nickel/photoredox dual catalysis, mild conditions, broad functional group tolerance High (exact yields substrate-dependent)
Enantioselective Synthesis Reaction with N-azidoacetyl thioimides Tol-BINAPNiCl₂ catalysis, high enantioselectivity, access to lacosamide derivatives High (reported in specific examples)
N-Formylation Formylation of aromatic amines Deep eutectic solvent as catalyst/medium, 100% atom economy, no hazardous solvents Good to excellent
Protecting Group Protection of carboxylic acids, hydroxyl groups, esters Stable to nucleophiles and bases, mild acidic deprotection Typically high
Enol Ether Synthesis Conversion of β-dicarbonyls to enol ethers Acid-catalyzed, one-pot procedure, simple workup 61-66% (for 4-methoxy-3-penten-2-one)

Experimental Protocols

Protocol 1: Radical Methylation of (Hetero)Aryl Chlorides Using this compound

Principle: This protocol describes the photoredox/nickel dual catalytic methylation of (hetero)aryl chlorides using this compound as a methyl radical source. The method enables C(sp²)-CH₃ bond formation under mild conditions via a radical cross-coupling mechanism. [1]

Materials:

  • Aryl or heteroaryl chloride substrate (1.0 equiv)
  • This compound (as methyl source and solvent, 0.1 M concentration)
  • Ni(cl₂)(bpy) (5 mol%)
  • Photoredox catalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
  • K₃PO₄ (2.0 equiv)
  • Anhydrous DMA (if additional solvent required)
  • Inert atmosphere equipment (glove box or Schlenk line)

Procedure:

  • In a glove box under nitrogen atmosphere, add aryl chloride substrate (0.2 mmol), nickel catalyst (5 mol%), and photoredox catalyst (2 mol%) to a 10 mL reaction vial.
  • Add This compound (2.0 mL) as both methyl source and reaction medium, followed by K₃PO₄ (2.0 equiv).
  • Securely cap the vial and remove it from the glove box.
  • Place the reaction vial 10 cm from a 34 W blue LED lamp and irradiate with stirring for 16-24 hours at room temperature.
  • Monitor reaction progress by TLC or LC-MS.
  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (3 × 5 mL).
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.

Notes:

  • The reaction exhibits broad functional group compatibility including esters, nitriles, and heterocycles.
  • For less soluble substrates, addition of anhydrous DMA (up to 50% v/v) may improve conversion.
  • Scale-up reactions may require optimization of light penetration and mixing.
Protocol 2: Synthesis of Enol Ethers from β-Dicarbonyl Compounds

Principle: This procedure describes the acid-catalyzed conversion of 2,4-pentanedione to 4-methoxy-3-penten-2-one using this compound. The reaction proceeds via acetal formation followed by elimination, providing a convenient route to enol ethers. [5]

Materials:

  • 2,4-Pentanedione (250 mmol, 25.0 g)
  • This compound (250 mmol, 26.53 g)
  • p-Toluenesulfonic acid monohydrate (2.8 mmol, 0.54 g)
  • Anhydrous methanol (62 mL)
  • Carbon tetrachloride (for azeotropic removal of methanol)
  • Equipment: 250 mL flame-dried flask, condenser, drying tube, oil bath

Procedure:

  • In a flame-dried 250 mL one-necked flask equipped with condenser and drying tube, combine 2,4-pentanedione (25.0 g, 250 mmol), This compound (26.53 g, 250 mmol), p-toluenesulfonic acid (0.54 g, 2.8 mmol), and anhydrous methanol (62 mL).
  • Heat the mixture in an oil bath at 55°C for 5 hours with stirring.
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
  • Add carbon tetrachloride (50 mL) and concentrate again to ensure complete removal of methanol.
  • Distill the crude product using a short-path condenser under reduced pressure, collecting the fraction boiling at 43-47°C (4 mm Hg) with an oil bath temperature not exceeding 60°C.
  • The product, 4-methoxy-3-penten-2-one, is obtained as a colorless liquid (17.3-18.8 g, 61-66% yield).

Characterization:

  • IR (neat): 1674, 1590, 1165, 922 cm⁻¹
  • ¹H NMR (CDCl₃): δ 2.15 (s, 3H), 2.28 (s, 3H), 3.64 (s, 3H), 5.41 (s, 1H)

Notes:

  • Excessive heating during distillation (>65°C bath temperature) significantly reduces yield.
  • The product is useful for γ-alkylation of enones and has been applied in prostaglandin synthesis.
Protocol 3: N-Formylation of Aromatic Amines in Deep Eutectic Solvent

Principle: This eco-friendly protocol describes the N-formylation of aromatic amines using this compound in a deep eutectic solvent (DES) that acts as both catalyst and reaction medium, achieving 100% atom economy. [4]

Materials:

  • Aromatic amine (1.0 equiv)
  • This compound (2.0 equiv)
  • Formic acid (1.0 equiv, for N-formylation)
  • Deep eutectic solvent (prepared from choline chloride and SnCl₂)
  • Equipment: Round-bottom flask, heating mantle, condenser

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and SnCl₂ in a 1:1 molar ratio and heating at 80°C until a homogeneous liquid forms.
  • In a round-bottom flask, combine aromatic amine (1.0 mmol), This compound (2.0 mmol), formic acid (1.0 mmol, if performing N-formylation), and DES (3 mL).
  • Heat the reaction mixture at 70°C with stirring for the appropriate time (monitor by TLC).
  • For N-formylation: Cool the reaction mixture and extract with ethyl acetate (3 × 10 mL).
  • For amidine synthesis: Use only this compound and amine in DES at 70°C without formic acid.
  • Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate.
  • Purify the product by recrystallization or column chromatography if needed.

Notes:

  • The DES can be recycled and reused for multiple runs after extraction of the product.
  • This method avoids hazardous organic solvents and catalysts.
  • Yields are typically good to excellent for a wide range of aromatic amines.

Table 2: Optimization Parameters for this compound Reactions

Reaction Type Optimal Catalyst Temperature Reaction Time Key Additives
Radical Methylation NiCl₂(bpy)/Ir-photoredox Room temperature 16-24 h K₃PO₄ (base)
Enol Ether Formation p-Toluenesulfonic acid 55°C 5 h None
N-Formylation Deep eutectic solvent (ChCl-SnCl₂) 70°C 3-6 h (substrate dependent) Formic acid (for formylation)
Enantioselective Reaction Tol-BINAPNiCl₂ Not specified Not specified TESOTf, 2,6-lutidine

Safety, Handling, and Environmental Considerations

Stability and Storage Conditions

This compound is generally stable under basic conditions and toward nucleophiles, but it is susceptible to hydrolysis under acidic conditions. The compound should be stored in airtight containers under an inert atmosphere to prevent moisture absorption, which can lead to gradual decomposition to methanol and methyl formate. For long-term storage, molecular sieves (3Å or 4Å) are recommended to maintain anhydrous conditions. Commercial this compound typically contains stabilizers to prevent decomposition, and distillation from calcium hydride or sodium metal may be necessary for applications requiring strictly anhydrous conditions. Storage temperatures should not exceed 25°C, and containers should be kept tightly sealed in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. [1] [2]

Toxicity and Environmental Profile

While comprehensive toxicological data for this compound is limited, appropriate precautions should be taken based on its structural characteristics and relationship to similar compounds. As with many volatile organic compounds, exposure should be minimized through adequate ventilation and the use of personal protective equipment including chemical-resistant gloves and safety goggles. The environmental impact of this compound is considered moderate, with potential for atmospheric volatilization if released. However, its relatively rapid hydrolysis in the presence of environmental moisture and acids reduces its persistence in ecosystems. From a green chemistry perspective, this compound offers advantages over many halogenated solvents, and its use in catalytic systems and closed-loop processes aligns with the principles of sustainable synthesis. [1] [2]

Visualization of Experimental Workflows

G cluster_1 Reaction Type Selection cluster_2 Catalyst System cluster_3 Reaction Conditions Start Start: Reaction Selection RT1 Methylation of Aryl Chlorides Start->RT1 RT2 Enol Ether Synthesis Start->RT2 RT3 N-Formylation Start->RT3 RT4 Enantioselective Reaction Start->RT4 C1 Ni/Photoredox Dual Catalysis RT1->C1 C2 Acid Catalysis (p-TsOH) RT2->C2 C3 Deep Eutectic Solvent RT3->C3 C4 Chiral Ni-Catalyst (Tol-BINAPNiCl₂) RT4->C4 Cond1 Blue LED Irradiation Room Temperature C1->Cond1 Cond2 55°C, 5 hours C2->Cond2 Cond3 70°C, 3-6 hours C3->Cond3 Cond4 Specific Conditions as Reported C4->Cond4 Workup Workup & Purification Cond1->Workup Cond2->Workup Cond3->Workup Cond4->Workup End Product Isolation & Analysis Workup->End

Diagram 1: Experimental workflow for planning this compound-mediated reactions, showing key decision points and optimal conditions for different transformation types.

Conclusion and Future Perspectives

This compound has established itself as a versatile reagent in modern organic synthesis, with applications spanning from its traditional role as a protecting agent to its emerging uses in photoredox catalysis and sustainable chemistry. The development of novel methodologies leveraging this compound as a methyl radical source represents a significant advancement in C-H functionalization chemistry, providing milder alternatives to conventional approaches. Furthermore, its integration with green solvent systems such as deep eutectic solvents aligns with the increasing emphasis on sustainable synthetic practices in pharmaceutical and fine chemical industries. Future research directions will likely focus on expanding the scope of this compound-mediated transformations, developing asymmetric variants of existing reactions, and further optimizing its use in continuous flow processes and other advanced reactor technologies. As synthetic chemistry continues to evolve toward more efficient and environmentally responsible practices, this compound is poised to maintain its relevance as a valuable synthetic tool with unique reactivity and favorable safety profile compared to many alternative reagents.

References

Comprehensive Application Notes and Protocols: Trimethoxymethane in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile chemical reagent with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol. As the simplest orthoester, this colorless liquid serves as a fundamental building block in organic synthesis, particularly valuable in pharmaceutical intermediate development. TMOF is characterized by its stability to both nucleophilic and basic reagents and its ability to function as a protecting group for various functional groups including carboxylic acids, hydroxyl groups, esters, and α-keto acids. Its physical properties include miscibility with ether, alcohol, and benzene, and a relatively low boiling point of approximately 81°C, which facilitates easy removal after reaction completion, thereby simplifying purification processes. [1] [2]

The significance of TMOF in pharmaceutical synthesis stems from its multifunctional reactivity and its role as a source of both formyl and methoxy groups. The global market for TMOF reflects its importance, with an estimated value of approximately $150 million in 2025 and a projected growth to $260 million by 2033, representing a compound annual growth rate (CAGR) of 6%. This growth is largely driven by increasing demand from the pharmaceutical sector, where TMOF serves as a crucial intermediate in the synthesis of various drugs, including those from the floxacin family of antibacterial agents and various antiviral medications. The "Above 99% TMOF" purity segment commands the largest market share, reflecting the pharmaceutical industry's stringent requirements for high-quality chemical intermediates. [3] [1]

Synthetic Applications in Pharmaceutical Intermediates

Key Pharmaceutical Reactions

This compound serves as a versatile reagent in multiple synthetic transformations critical to pharmaceutical development. Its applications span from introducing protective groups to participating in complex carbon-carbon bond formation processes. The following table summarizes the primary synthetic applications of TMOF in pharmaceutical intermediate synthesis: [4] [1]

Table 1: Key Synthetic Applications of this compound in Pharmaceutical Intermediate Synthesis

Application Type Reaction Role Key Pharmaceuticals/Intermediates Advantages
Radical Methylation Methyl radical source (Hetero)aryl chlorides, acyl chlorides Mild conditions, broad functional group compatibility
Enantioselective Synthesis Methyl source in C-C bond formation Lacosamide, enantiomerically pure 2-azido-3,3-dimethoxypropanamides High enantioselectivity, efficient access to chiral intermediates
Protecting Group Chemistry Acetal formation Aldehyde protection in multi-step syntheses Stable to nucleophiles and bases, easily deprotected with acid
Formylation Reactions Formyl group source Amines to formamides, heterocyclic systems Efficient formylation under mild conditions
Light-Driven Cross-Coupling Methyl radical source for C(sp³)-H functionalization Complex molecular frameworks Utilizes photoredox catalysis, enables challenging bond formations
Reaction Mechanisms and Pathways

The synthetic utility of TMOF stems from its ability to participate in diverse reaction mechanisms through cleavage of its C-O bonds or generation of radical species. In nickel/photoredox dual catalytic systems, TMOF serves as a methyl radical source through a β-scission pathway after initial hydrogen atom transfer. This mechanism enables the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild conditions, representing a significant advancement over traditional methylation methods that often require harsh reagents or elevated temperatures. The radical mechanism proceeds through chlorine-mediated hydrogen atom transfer, generating a tertiary radical that undergoes β-scission to release methyl radicals, which subsequently participate in the nickel-catalyzed cross-coupling cycle. [4]

In enantioselective synthesis, TMOF participates in C-C bond formation through a different pathway. In the synthesis of lacosamide and derivatives, TMOF reacts with N-azidoacetyl-1,3-thiazolidine-2-thione under nickel catalysis in the presence of TESOTf and 2,6-lutidine to yield enantiomerically pure 2-azido-3,3-dimethoxypropanamides. This transformation demonstrates the versatility of TMOF in participating in stereoselective reactions to generate valuable chiral intermediates with high optical purity. The mechanism involves activation of the thioimide substrate by the nickel catalyst, followed by nucleophilic attack by TMOF-derived species in the enantioselective step. [4]

Diagram: Key reaction mechanisms and pathways involving this compound in pharmaceutical synthesis

G cluster_radical Radical Methylation Pathway cluster_enantioselective Enantioselective Pathway cluster_protecting Protecting Group Chemistry TMOF This compound (HC(OCH₃)₃) HAT H-Abstraction by Cl• TMOF->HAT NiCatalyst Ni(II) Catalyst + Ligand TMOF->NiCatalyst Enantioselective Reaction AcetalFormation Acetal Formation Acid-Catalyzed TMOF->AcetalFormation Protecting Group RadicalInt Tertiary Radical Intermediate HAT->RadicalInt BetaScission β-Scission RadicalInt->BetaScission MethylRadical Methyl Radical (•CH₃) BetaScission->MethylRadical CrossCoupling Ni-catalyzed Cross-Coupling MethylRadical->CrossCoupling MethylatedProduct Methylated (Hetero)Aryl CrossCoupling->MethylatedProduct Substrate N-Azidoacetyl Thioimide NiCatalyst->Substrate EnantioTS Enantioselective Transition State Substrate->EnantioTS ChiralIntermediate Chiral Intermediate 2-Azido-3,3-dimethoxy- propanamide EnantioTS->ChiralIntermediate Aldehyde Aldehyde (R-CHO) Aldehyde->AcetalFormation Acetal Protected Acetal (R-CH(OMe)₂) AcetalFormation->Acetal Deprotection Acid-Catalyzed Deprotection Acetal->Deprotection Deprotection->Aldehyde Recovery

Experimental Protocols

Radical Methylation of (Hetero)Aryl Chlorides

The following protocol describes the methylation of (hetero)aryl chlorides using TMOF as a methyl radical source via nickel/photoredox dual catalysis, adapted from Kariofillis et al. (2020). This method enables methylation under unusually mild conditions with exceptional functional group tolerance, making it particularly valuable for late-stage functionalization of complex pharmaceutical intermediates. [4]

Reaction Setup:

  • In a dried reaction vial equipped with a magnetic stir bar, combine the (hetero)aryl chloride substrate (0.2 mmol, 1.0 equiv), NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10.8 mg, 0.04 mmol, 20 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (3.4 mg, 0.002 mmol, 1 mol%)
  • Add anhydrous DMF (2.0 mL, 0.1 M concentration relative to substrate) followed by this compound (106 μL, 1.0 mmol, 5.0 equiv)
  • Seal the vial with a PTFE-lined cap and purge the headspace with argon for 5 minutes

Reaction Conditions:

  • Place the reaction vessel approximately 10 cm from blue LEDs (447 nm) and stir vigorously at room temperature for 16-24 hours
  • Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is observed

Workup Procedure:

  • Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel
  • Wash with brine (3 × 5 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure

Purification:

  • Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradient elution to obtain the methylated product
  • Typical isolated yields range from 60-85% depending on the substrate structure

Critical Notes:

  • Strict exclusion of oxygen is essential for optimal reaction efficiency
  • The reaction exhibits broad functional group compatibility, including esters, amides, ketones, and heterocycles
  • Both early and late-stage modifications of complex molecules are feasible with this methodology
Enantioselective Synthesis of Lacosamide Intermediate

This protocol describes the enantioselective synthesis of 2-azido-3,3-dimethoxypropanamides from N-azidoacetyl-1,3-thiazolidine-2-thione using TMOF as a key reagent, adapted from Teloxa et al. (2020). This transformation provides efficient access to enantiomerically pure intermediates for the antiepileptic drug lacosamide and related compounds. [4]

Reaction Setup:

  • Charge an oven-dried Schlenk flask with N-azidoacetyl-1,3-thiazolidine-2-thione (1.0 mmol, 1.0 equiv), (R)-Tol-BINAP (0.05 mmol, 5 mol%), and NiCl₂ (0.05 mmol, 5 mol%)
  • Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 30 minutes under nitrogen to pre-form the catalyst
  • Cool the reaction mixture to -20°C and sequentially add 2,6-lutidine (1.5 mmol, 1.5 equiv), TESOTf (1.2 mmol, 1.2 equiv), and this compound (5.0 mmol, 5.0 equiv)

Reaction Conditions:

  • Maintain the reaction at -20°C with vigorous stirring for 24-48 hours under nitrogen atmosphere
  • Monitor reaction progress by TLC or HPLC until complete conversion is achieved

Workup and Isolation:

  • Quench the reaction by careful addition of saturated aqueous NaHCO₃ solution (5 mL)
  • Extract the aqueous layer with dichloromethane (3 × 10 mL), combine the organic extracts, and dry over Na₂SO₄
  • Filter and concentrate under reduced pressure to obtain the crude product

Purification and Deprotection:

  • Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate) to yield enantiomerically pure 2-azido-3,3-dimethoxypropanamide
  • To remove the heterocyclic scaffold, treat the purified product with various amines (e.g., methylamine, 2.0 equiv) in methanol at room temperature for 2 hours
  • Concentrate and purify the resulting lacosamide precursor by recrystallization

Critical Parameters:

  • Strict temperature control at -20°C is essential for high enantioselectivity
  • The use of high-purity (R)-Tol-BINAP ligand is critical for achieving >95% ee
  • The heterocyclic thioimide scaffold can be easily removed and recovered for reuse
Analytical Methods and Characterization

Chromatographic Methods:

  • GC-MS Analysis: Use DB-5MS column (30 m × 0.25 mm × 0.25 μm), temperature program: 50°C (hold 2 min) to 300°C at 15°C/min, helium carrier gas at 1.0 mL/min constant flow
  • HPLC for Enantiomeric Excess: Chiralpak AD-H column (4.6 × 250 mm), hexane/isopropanol (90:10) mobile phase at 1.0 mL/min, UV detection at 254 nm

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃) for methylated arenes: Characteristic signals at δ 2.30-2.50 (s, Ar-CH₃)
  • ¹³C NMR (100 MHz, CDCl₃): Diagnostic signals for acetal carbons at δ 100-110 ppm

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Solutions Preventive Measures
Low Conversion in Radical Methylation Oxygen contamination, insufficient lighting, impure catalysts Degas solvents thoroughly, ensure proper light source distance, recrystallize catalyst complexes Use rigorous Schlenk techniques, validate light source intensity
Poor Enantioselectivity Impure ligand, temperature fluctuations, moisture contamination Source high-purity chiral ligand, use precise temperature control, ensure anhydrous conditions Dry all glassware, use fresh molecular sieves, calibrate temperature bath
Formation of Side Products Excessive TMOF, improper workup, residual acid Optimize TMOF stoichiometry, adjust workup protocol, neutralize acidic impurities Monitor reaction by TLC, use buffer during workup, employ high-purity reagents
Low Yields in Scale-up Inefficient mixing, light penetration issues, heat transfer limitations Optimize stirring rate, increase surface-to-volume ratio, implement segmented processing Use appropriate reactor design, consider flow photochemistry for large scale

Safety, Handling, and Regulatory Considerations

Storage and Handling Protocols

This compound requires careful handling due to its flammable nature and sensitivity to moisture. Proper storage conditions include maintaining the chemical in a tightly closed container in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Laboratory personnel should wear appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats when handling TMOF. Engineering controls such as local exhaust ventilation should be utilized to maintain airborne concentrations below exposure limits. Particular care must be taken to exclude moisture during storage and transfer operations, as TMOF can decompose upon contact with water. [2] [1]

First Aid Measures:

  • Inhalation: Immediately move affected person to fresh air; seek medical attention if respiratory irritation persists
  • Skin Contact: Remove contaminated clothing and wash affected area thoroughly with soap and water
  • Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding eyelids open; seek immediate medical attention
  • Ingestion: Do not induce vomiting; seek immediate medical attention and show the container or label
Regulatory and Environmental Considerations

The production and use of TMOF are subject to chemical control regulations in various jurisdictions. In North America, manufacturers must comply with Toxic Substances Control Act (TSCA) requirements, including Significant New Use Rules (SNURs) that may apply to certain applications. Recent regulatory developments include EPA's issuance of final SNURs for certain chemical substances in July 2025, which may impact TMOF applications depending on specific use patterns. Additionally, the industry is experiencing increasing pressure to develop greener synthetic processes, driving innovation toward more sustainable production methods that reduce environmental impact. [5] [3]

Waste Disposal Considerations:

  • Small quantities of TMOF waste should be absorbed with a non-combustible material and disposed of as hazardous waste
  • Large quantities may require recovery through distillation or other purification methods
  • All disposal activities must comply with local, regional, and national regulations governing hazardous chemical waste

Industrial Perspective and Market Analysis

The global market for this compound is experiencing robust growth, with the Asia-Pacific region, particularly China, dominating both production and consumption. China's TMOF market was valued at $14.9 billion in 2025 and is expected to grow at a CAGR of 7.71% through 2033, reaching $23.27 billion. This growth trajectory reflects the increasing demand from pharmaceutical and other chemical industries. The market is characterized by a mix of established chemical conglomerates and emerging specialty chemical firms competing through technological innovation, strategic partnerships, and capacity expansion. [6] [3]

Key Market Segments:

  • By Purity Grade: The market is segmented into below 95%, 95%-97%, 97%-99%, and above 99% purity grades, with the highest purity segment commanding premium prices due to pharmaceutical industry requirements
  • By Application: Pharmaceutical applications represent the most significant segment, followed by textiles, dyes, and other specialty chemical applications
  • By Region: Asia-Pacific leads in both production and consumption, with North America and Europe maintaining significant market shares driven by their established pharmaceutical sectors

Major Producers and Suppliers:

  • Leading producers include Zibo Wanchang, Linshu Huasheng Chemical, Shandong Xinhua Pharmaceutical, and Sinobioway Biomedicine
  • Hangzhou Leap Chem Co., Ltd. offers TMOF with specifications including ≥99.2% assay, ≤0.2% methyl formate, ≤0.3% methanol, and ≤0.05% water, with an annual production capacity of 30,000 metric tons
  • Companies are increasingly focusing on sustainable production practices and quality assurance to meet stringent regulatory standards and customer requirements

Technological Advancements: Recent innovations in TMOF production focus on greener synthesis methods that overcome limitations of traditional routes such as the hydrocyanic acid method, which involves highly toxic reactants. A promising development utilizes calcium methoxide [Ca(OCH₃)₂] derived from calcium carbide alcoholysis as a low-cost methoxy source, reacting with chloroform in methanol with potassium fluoride as an activator. This method achieves TMOF yields up to 90% under optimized conditions (90°C, 4 hours) and represents a more sustainable approach to TMOF synthesis. Such innovations are critical for meeting both economic and environmental objectives in pharmaceutical chemical production. [7]

Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound

Parameter Specification Test Method Significance
Appearance Colorless to light yellow liquid Visual inspection Indicator of purity and absence of decomposition
Assay (TMOF) 99.2% min. GC with FID detection Ensures primary component concentration
Methyl Formate 0.2% max. GC with FID detection Controls key impurity affecting reactions
Methanol 0.3% max. GC with FID detection Limits alcohol content that may interfere with synthesis
Water Content 0.05% max. Karl Fischer titration Critical for moisture-sensitive applications
Heavy Metals 10 ppm max. ICP-MS Ensures suitability for pharmaceutical synthesis

Conclusion and Future Outlook

This compound continues to be a valuable reagent in pharmaceutical intermediate synthesis, with established applications in methylation, formylation, and protecting group chemistry. Recent methodological advances, particularly in photoredox catalysis and enantioselective synthesis, have significantly expanded its utility in constructing complex molecular architectures under milder and more selective conditions. The growing emphasis on sustainable synthesis is driving innovation in TMOF production methods, as evidenced by the development of alternative synthetic routes using calcium methoxide that offer environmental and safety advantages over traditional processes. [4] [7]

Future developments in TMOF chemistry will likely focus on expanding its applications in stereoselective synthesis and integrating it with emerging technologies such as continuous flow processing and biocatalysis. Additionally, the ongoing optimization of TMOF synthesis toward greener and more efficient processes will further enhance its sustainability profile. As pharmaceutical synthesis continues to evolve toward more complex target molecules, the unique reactivity and versatility of TMOF position it as a key reagent that will continue to enable innovative synthetic strategies in drug development and manufacturing. [3] [1]

References

Comprehensive Application Notes and Protocols: Trimethoxymethane in Protective Group Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a simple orthoester that serves as a versatile reagent in organic synthesis, particularly valuable for the protection of carbonyl groups and as a methyl radical source in modern synthetic methodologies. As a colorless liquid with the molecular formula C₄H₁₀O₃, TMOF is characterized by its moisture-sensitive nature and high reactivity toward nucleophiles and carbonyl compounds [1] [2]. Its stability against bases and nucleophiles, combined with its ability to be easily removed under mild acidic conditions, makes it an indispensable tool for synthetic chemists, especially in the synthesis of complex molecules such as pharmaceutical intermediates, agrochemicals, and fine chemicals [1] [2] [3].

The utility of TMOF extends beyond traditional protection chemistry to emerging applications in photoredox catalysis and radical chemistry, making it a reagent of continuing interest in both industrial and academic settings [4]. These application notes provide a detailed overview of TMOF's applications, supported by specific protocols and quantitative data to facilitate its implementation in research and development workflows.

Fundamental Protection Chemistry and Mechanisms

Role as a Carbonyl Protecting Group

This compound primarily functions in the protection of aldehydes through the formation of dimethyl acetals. This transformation is crucial in multi-step syntheses where the carbonyl group must be preserved from nucleophilic attack or reducing conditions [5]. The protection process is typically acid-catalyzed and involves the reaction of an aldehyde with TMOF to form an acetal, with the orthoester serving to scavenge water produced in the reaction—a critical factor in driving the equilibrium toward complete conversion [5]. The mechanism proceeds through nucleophilic addition followed by elimination, resulting in the protected acetal which exhibits remarkable stability across a wide range of synthetic conditions.

The particular value of TMOF in this context lies in its dual functionality: it acts as both a protecting reagent and a dehydrating agent. When TMOF reacts with water, it forms methyl formate and methanol, thereby efficiently removing water from the reaction mixture and preventing the reverse reaction [5]. This property makes it superior to many conventional methods that require azeotropic water removal or additional dehydrating agents.

Orthoester Formation for Alcohol and Amine Protection

Beyond carbonyl protection, TMOF is employed to protect alcohols and amines by forming methoxy derivatives [6]. This application is particularly valuable for temporary protection of nucleophilic functional groups that might otherwise interfere with desired transformations elsewhere in the molecule. The protection is achieved through an acetal formation mechanism that is reversible, allowing for deprotection under controlled acidic conditions to regenerate the original functional groups after completion of the target synthetic steps [6]. This reversible protection strategy enables chemists to exercise precise control over reaction selectivity, minimizing side products and enhancing overall yield in complex synthetic sequences.

Synthetic Applications and Methodologies

Carbonyl Protection in Complex Molecule Synthesis

Table 1: Selected Applications of this compound in Carbonyl Protection

Application Reaction Conditions Key Outcomes Reference
General Aldehyde Protection Catalytic HClO₄-SiO₂, solvent-free, TMOF, 25°C High yields, excellent functional group tolerance, reusable catalyst [5]
Chemoselective Aldehyde Protection Tetrabutylammonium tribromide (cat.), absolute alcohol, TMOF, 25°C Chemoselectivity for aldehydes over ketones, acid-sensitive groups tolerated [5]
Palladium-Catalyzed Protection Pd catalyst (low loading), TMOF, ambient temperature Broad substrate scope, excellent yields, mild conditions [5]
Visible Light-Promoted Protection Eosin Y (photocatalyst), visible light, TMOF, neutral conditions Acid-sensitive substrates compatible, sterically hindered aldehydes successful [5]

The applications summarized in Table 1 demonstrate the versatility of TMOF across various catalytic systems and conditions. The visible light-promoted protection is particularly noteworthy for handling exceptionally acid-sensitive substrates that would not survive traditional acid-catalyzed conditions [5]. Similarly, the chemoselective approach enables synthetic chemists to protect aldehyde functionalities in the presence of ketones, a valuable selectivity for complex molecule synthesis.

Advanced Radical Chemistry Applications

In addition to its traditional role in protection chemistry, TMOF has emerged as a valuable methyl radical source in modern synthetic methodologies. The development of nickel/photoredox dual catalytic systems has enabled the use of TMOF for radical methylation of (hetero)aryl chlorides under remarkably mild conditions [4]. This methodology represents a significant advancement over traditional approaches that often require harsh reaction conditions or specialized reagents.

The mechanism involves photoredox-catalyzed generation of chlorine atoms through photolysis of a Ni(III) species, which subsequently abstracts a hydrogen atom from TMOF [4]. The resulting radical undergoes β-scission to liberate a methyl radical that can be captured by nickel catalysts to facilitate cross-coupling reactions. This methodology exhibits broad functional group compatibility and can be applied in both early and late-stage modifications of complex molecules, making it particularly valuable for pharmaceutical applications [4].

Synthesis of Enantiomerically Pure Intermediates

TMOF has been successfully implemented in the direct, highly enantioselective reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by Tol-BINAPNiCl₂ in the presence of TESOTf and 2,6-lutidine [4]. This transformation converts the starting material into enantiomerically pure 2-azido-3,3-dimethoxypropanamides in high yields, with the heterocyclic scaffold easily removed by treatment with various amines. In this context, TMOF serves as a critical methyl source, enabling efficient access to important building blocks such as lacosamide through a novel C–C bond-forming process [4].

G compound1 N-azidoacetyl-1,3-thiazolidine-2-thione intermediate Enantiomerically pure 2-azido-3,3-dimethoxypropanamides compound1->intermediate Enantioselective Reaction catalyst Tol-BINAPNiCl₂ TESOTf, 2,6-lutidine catalyst->intermediate Catalysis TMOF This compound (HC(OCH₃)₃) TMOF->intermediate Methyl Source product Lacosamide and Derivatives intermediate->product Scaffold Removal amines Various Amines amines->product Addition

Diagram 1: Enantioselective synthesis pathway using TMOF as a methyl source

Detailed Experimental Protocols

General Protocol for Carbonyl Protection Using TMOF

Title: Acid-Catalyzed Protection of Aldehydes as Dimethyl Acetals Using this compound

Materials:

  • Aldehyde substrate (1.0 mmol)
  • This compound (1.5-2.0 mmol)
  • Anhydrous methanol or chloroform (5-10 mL)
  • Acid catalyst: camphorsulfonic acid (0.05 mmol) or Amberlyst-15 (50 mg)
  • Molecular sieves (3Å or 4Å, activated)

Procedure:

  • Place the aldehyde substrate and this compound in a round-bottom flask equipped with a magnetic stir bar.
  • Add the anhydrous solvent and acid catalyst to the reaction mixture.
  • Add activated molecular sieves (approximately 100 mg per mmol of substrate) to scavenge water.
  • Fit the flask with a reflux condenser and stir the reaction mixture at room temperature or under gentle reflux (60-65°C), monitoring reaction progress by TLC or GC-MS.
  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
  • Filter the mixture to remove molecular sieves and catalyst (if solid supported).
  • Concentrate the filtrate under reduced pressure and purify the crude product by chromatography or distillation.

Notes:

  • For acid-sensitive substrates, consider using neutral conditions with tetrabutylammonium tribromide catalyst [5].
  • Reaction times vary significantly with substrate sterics and electronic properties.
  • The use of excess TMOF (2-3 equivalents) typically drives the reaction to completion.
Specific Protocol: Methyl Orthoformate Protection of Hydroxytyrosol

Title: Stabilization of Catechol Functionality via Orthoformate Protection

Background: This specific protocol details the protection of hydroxytyrosol, a powerful antioxidant that undergoes rapid oxidation upon exposure to air, particularly in alkaline conditions and during chromatographic purification on silica gel [7].

Materials:

  • Hydroxytyrosol or derivative (1.0 mmol)
  • Trimethyl orthoformate (3.0 mmol)
  • Benzene or toluene (anhydrous, 10 mL)
  • Amberlyst-15 catalyst (100 mg)
  • Molecular sieves (3Å, activated)
  • Dean-Stark apparatus

Procedure:

  • Charge the reaction flask with hydroxytyrosol derivative, trimethyl orthoformate, and anhydrous solvent.
  • Add Amberlyst-15 catalyst and activated molecular sieves to the mixture.
  • Assemble the Dean-Stark apparatus and reflux the mixture with vigorous stirring.
  • Monitor the reaction by TLC until complete (typically 4-6 hours).
  • Cool the mixture, filter to remove catalyst and molecular sieves, and concentrate under reduced pressure.
  • Purify the orthoformate-protected product using pre-washed silica gel (silica washed with 0.1N HCl and rinsed with distilled water until negative for chlorides) [7].

Notes:

  • The orthoformate protection significantly stabilizes the catechol against oxidation but is less stable than acetonide protection.
  • The protective group displays a narrow stability range, with optimal stability between pH 6.5-8.0 [7].
  • Deprotection can be accomplished quantitatively using Amberlyst-15 in methanol under non-aqueous conditions.
Protocol for Radical Methylation Using TMOF

Title: Nickel/Photoredox-Catalyzed Methylation of (Hetero)Aryl Chlorides Using TMOF

Materials:

  • (Hetero)aryl chloride substrate (0.2 mmol)
  • This compound (0.6 mmol)
  • Ni(clpy)(bpy)Cl₂ or similar nickel catalyst (5 mol%)
  • Photoredox catalyst (e.g., Ir(ppy)₃, 2 mol%)
  • Potassium phosphate tribasic (0.4 mmol)
  • Anhydrous DMA (2 mL)
  • Molecular sieves (3Å, activated)

Procedure:

  • In a dried reaction vial, combine (hetero)aryl chloride substrate, nickel catalyst, photoredox catalyst, and potassium phosphate.
  • Add anhydrous DMA followed by this compound.
  • Add activated molecular sieves to the reaction mixture.
  • Seal the vial and degas the mixture by sparging with argon or nitrogen for 10-15 minutes.
  • Irradiate the reaction mixture with blue LEDs (34 W Kessil lamp or equivalent) while stirring vigorously at room temperature for 12-24 hours.
  • Monitor reaction progress by LC-MS or TLC.
  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Notes:

  • This methodology enables methylation under exceptionally mild conditions compared to traditional approaches.
  • The system demonstrates excellent functional group tolerance, including esters, nitriles, and heterocycles [4].
  • Both (hetero)aryl chlorides and acyl chlorides are competent substrates for this transformation.

Stability and Deprotection Considerations

Stability Profile of Orthoformate-Protected Compounds

Table 2: Stability and Deprotection Parameters for TMOF-Derived Protecting Groups

Protected Functional Group Stable Toward Deprotection Conditions Half-Life (Approx.)
Dimethyl Acetals (Aldehydes) Bases, nucleophiles, hydride reductions (neutral/basic) Acidic hydrolysis, transacetalization with acetone Varies with structure
Methyl Orthoformate (Catechols) Mildly acidic to neutral conditions pH < 5 or pH > 10, acid resin in methanol pH 6.5: 112.9 h; pH 10: 25.9 h [7]
Methoxy Derivatives (Alcohols/Amines) Basic conditions, nucleophiles Acidic hydrolysis Varies with structure

The stability data in Table 2 highlights the importance of understanding the specific stability profile of TMOF-derived protecting groups for successful implementation in multi-step syntheses. The methyl orthoformate protection of catechols exhibits a particularly narrow stability range, with optimal stability between pH 6.5-8.0 [7]. This information is crucial for planning synthetic sequences and selecting appropriate workup and purification conditions.

Deprotection Methodologies

Several efficient methods exist for deprotecting TMOF-derived protecting groups, with the choice of method dependent on the specific protected functionality and the presence of other sensitive groups in the molecule:

  • Acid-Catalyzed Hydrolysis: Dilute aqueous acids (e.g., HCl, AcOH) in THF, methanol, or dioxane effectively remove acetal and orthoformate protections [5].

  • Transacetalization: Acetone in the presence of catalytic acids promotes efficient deprotection through transacetalization, particularly useful for acid-sensitive substrates [5].

  • Neutral Conditions: Catalytic indium(III) triflate in wet nitromethane enables deprotection under nearly neutral conditions, compatible with a wide range of acid-sensitive functionalities [5].

  • Resin-Mediated Deprotection: Acidic resins such as Amberlyst-15 in methanol provide a convenient method for orthogonal deprotection under non-aqueous conditions [7].

G cluster_0 Deprotection Methods start TMOF-Protected Molecule method1 Aqueous Acid Hydrolysis (dil. HCl, AcOH) start->method1 method2 Transacetalization (Acetone, acid catalyst) start->method2 method3 Near-Neutral Hydrolysis (In(OTf)₃, wet CH₃NO₂) start->method3 method4 Resin-Mediated (Amberlyst-15, MeOH) start->method4 deprotected Deprotected Molecule (Regenerated Carbonyl) method1->deprotected byproducts Volatile Byproducts (MeOH, Methyl Formate) method1->byproducts Generates method2->deprotected method2->byproducts Generates method3->deprotected method3->byproducts Generates method4->deprotected method4->byproducts Generates

Diagram 2: Deprotection strategies for TMOF-derived protecting groups

Conclusion

This compound remains a versatile and invaluable reagent in the synthetic chemist's toolbox, with applications spanning traditional protection chemistry to cutting-edge photoredox-mediated transformations. Its unique properties as both a protecting agent and dehydrating agent, combined with the mild conditions required for its introduction and removal, make it particularly suitable for complex molecule synthesis. The protocols and data presented in these application notes provide researchers with practical guidance for implementing TMOF-based methodologies in diverse synthetic contexts, from pharmaceutical intermediate preparation to natural product derivatization. As synthetic methodology continues to evolve, TMOF's role as a methyl radical source in photoredox catalysis exemplifies how classic reagents can find new life in emerging synthetic paradigms.

References

optimizing trimethoxymethane synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

A Novel and Efficient Synthesis Method

Recent research highlights a promising alternative to traditional routes using calcium methoxide (Ca(OCH₃)₂) and chloroform (CHCl₃) [1]. This method is noted for being more sustainable and cost-effective.

The table below summarizes the optimized reaction conditions for this method:

Parameter Optimal Condition Role & Impact
Activator Potassium Fluoride (KF), 1 equivalent Interacts strongly with Ca²⁺, activating the solid Ca(OCH₃)₂ by improving its interface mass transfer and reactivity [1].
Solvent Methanol (CH₃OH) Acts as both solvent and reactant, mediating the reaction effectively [1].
Temperature 90 °C Provides sufficient thermal energy for the reaction to proceed efficiently [1].
Time 4 hours Allows the reaction to reach a high yield of 90% [1].

Troubleshooting Common Synthesis Issues

Here are solutions to common problems that can affect TMOF yield and purity.

Problem Possible Causes Recommended Solutions
Low Yield (1) Inefficient activator; (2) Unsuitable solvent; (3) Incorrect temperature/time [1]. (1) Use KF as an activator; (2) Employ methanol as the solvent; (3) Ensure reaction runs at 90°C for 4 hours [1].
Low Purity / Side Reactions (1) Solvent decomposition; (2) Competing reaction mechanisms [1]. (1) Avoid polar aprotic solvents like DMSO/DMF; (2) Note that both nucleophilic substitution and radical mechanisms occur; optimized conditions favor the desired product pathway [1].
Handling Difficulties (1) Insolubility of Ca(OCH₃)₂; (2) Safety concerns with traditional routes [1]. (1) Use KF in methanol to activate the solid reagent in situ [1]. (2) This method avoids highly toxic reactants (e.g., HCN) used in other industrial processes [1].

Detailed Experimental Protocol

The following workflow outlines the experimental procedure for the Ca(OCH₃)₂ method, based on the research data [1].

G Start Start Experiment Step1 Prepare Reaction Mixture • Add Ca(OCH₃)₂ powder • Add CHCl₃ • Add 1 equivalent KF activator • Add methanol solvent Start->Step1 Step2 Set Up Reactor • Use a round-bottom flask • Fit with reflux condenser • Provide inert atmosphere (e.g., N₂) Step1->Step2 Step3 Run Reaction • Heat mixture to 90°C • Maintain with stirring for 4 hours Step2->Step3 Step4 Monitor Reaction • Track conversion using GC-MS or gas chromatography Step3->Step4 Step5 Terminate & Analyze • Cool reaction mixture • Analyze composition (GC-MS, LC) • Calculate TMOF yield Step4->Step5 End Yield: ~90% Step5->End

Key Materials & Characterization [1]:

  • Chemicals: Chloroform (CHCl₃), calcium carbide (CaC₂, 72-82%, ground to powder before use), potassium fluoride (KF), methanol, and a reference sample of TMOF. All chemicals should be analytical grade.
  • Equipment: A crusher for grinding CaC₂, a reactor equipped with a reflux condenser and temperature control, and analytical instruments for composition analysis.
  • Analysis: The reaction solution composition is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Quantitative analysis can be performed by liquid chromatography (LC) or gas chromatography (GC).

Key Technical Notes on Synthesis

  • Mechanism Insight: The reaction of Ca(OCH₃)₂ with CHCl₃ proceeds through both nucleophilic substitution and radical pathways [1]. The optimized conditions with KF in methanol help steer these pathways to maximize TMOF yield.
  • Context on Other Methods: The novel method addresses bottlenecks of the three main industrial routes: the hydrocyanic acid route (highly toxic), the sodium alkoxide route (high cost), and the formamide route (low yield and high cost) [1].

Comparison with Alternative Methods

For context, here is a quantitative comparison of this method with other known synthesis routes.

Synthesis Route Key Reactants Reported Yield Key Advantages / Disadvantages
Calcium Methoxide Route [1] Ca(OCH₃)₂, CHCl₃ 90% Advantages: Greener, safer, lower cost raw materials. Disadvantages: Requires an activator (KF), heterogeneous reaction.
Sodium Methoxide Route [1] NaOCH₃, CHCl₃ Not specified Disadvantages: High cost of sodium methoxide limits application [1].
Hydrocyanic Acid Route [1] HCN, HCl, CH₃OH Not specified Disadvantages: Uses highly toxic reactants, requires stringent safety measures and specialized equipment [1].

References

Activators & Methods for Enhancing Ca(OCH₃)₂ Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

The reactivity of solid calcium methoxide can be improved by using chemical activators or selecting appropriate reaction media. The following table summarizes effective strategies identified in recent research.

Activator/Medium Mechanism of Action Reaction Example Key Performance Data Notes & Characteristics
Potassium Fluoride (KF) Strong interaction with Ca²⁺, forms insoluble CaF₂, liberating methoxide anions; also acts as a phase-transfer catalyst [1]. Synthesis of Trimethyl Orthoformate (TMOF) from CHCl₃ [1]. Yield: ~90% (at 90°C for 4h with 1 equiv. KF) [1]. Highly effective; methanol is a crucial co-solvent.
Methanol (Solvent) Acts as a reaction mediator and solvent; facilitates interface mass transfer and stabilizes intermediates [1]. Used in conjunction with KF for TMOF synthesis [1]. Essential for high yields; see KF data [1]. A simple, effective first approach for many reactions.
Polar Aprotic Solvents (DMF, DMSO) Can solubilize and activate the catalyst; however, may lead to side reactions and solvent decomposition at high temperatures [1]. Reaction of Ca(OCH₃)₂ with CHCl₃ [1]. CHCl₃ conversion: 80-90%; TMOF yield: low [1]. Not generally recommended due to poor selectivity and decomposition.

Detailed Experimental Protocols

Protocol 1: Synthesis of Trimethyl Orthoformate (TMOF) using KF Activator

This methodology is adapted from a study demonstrating an efficient and novel synthesis of TMOF [1].

  • Primary Materials: Calcium methoxide (Ca(OCH₃)₂), Chloroform (CHCl₃), Potassium Fluoride (KF), Methanol (MeOH, anhydrous).

  • Equipment Setup: A standard round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a temperature-controlled oil bath.

  • Procedure:

    • Reaction Mixture: In the flask, combine Ca(OCH₃)₂ and CHCl₃ in a 1:3 molar ratio. Add 1 equivalent of KF (relative to Ca(OCH₃)₂) and sufficient methanol as the solvent [1].
    • Heating & Stirring: Heat the reaction mixture to 90°C with vigorous stirring to ensure good contact between the solid and liquid phases.
    • Reaction Monitoring: Let the reaction proceed for 4 hours. Monitor the conversion and yield using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) [1].
    • Work-up: After the reaction, the solid catalyst residue can be separated by filtration. The product, TMOF, can be isolated from the filtrate by standard techniques like distillation.
Protocol 2: General Guidance for Transesterification Reactions

Calcium methoxide is an excellent solid base catalyst for reactions like transesterification to produce biodiesel [2] [3]. While activators like KF are not typically used here, the catalyst's inherent properties are key.

  • Catalyst Pre-Screening: Before complex synthesis, characterize your Ca(OCH₃)₂ catalyst. Techniques like BET surface area analysis (showing ~19 m²/g), thermogravimetric analysis (TGA) for thermal stability, and basicity measurements are recommended [2] [3].
  • Standard Transesterification Procedure:
    • Mix your oil source (e.g., soybean oil) and methanol (e.g., in a 1:1 volume ratio) in a reactor.
    • Add 2 wt% of solid calcium methoxide catalyst (relative to the oil).
    • Heat the mixture to 65°C and stir vigorously for 8-9 hours to achieve high conversion [2].
    • Separate the catalyst by filtration or centrifugation for potential reuse.

Troubleshooting FAQs

Q1: I'm getting low product yields even with activated Ca(OCH₃)₂. What could be wrong?

  • Moisture Contamination: Calcium methoxide is highly moisture-sensitive and can be deactivated by atmospheric CO₂ and H₂O, forming Ca(OH)₂ and CaCO₃ [4]. Ensure all reagents and solvents are anhydrous, and perform reactions under an inert atmosphere (e.g., N₂ or Argon).
  • Insufficient Mixing: As a solid catalyst, the reaction is heterogeneous. Insufficient stirring can drastically reduce yield by limiting mass transfer. Ensure you are using vigorous mechanical stirring or a high-speed magnetic stirrer.
  • Suboptimal Reaction Medium: Re-evaluate your solvent choice. As per the data, while polar aprotic solvents like DMSO show high conversion, they can lead to low selectivity and solvent decomposition. Methanol is often the best co-solvent for activation with KF [1].

Q2: My catalyst appears deactivated after one run. How can I improve its stability and reusability? Calcium methoxide is known to suffer from leaching of the active phase and progressive carbonation [4].

  • Diagnosis: After reaction, recover the solid and analyze it with techniques like TGA or XRD. A weight loss at lower temperatures (150-400°C) can indicate the presence of Ca(OH)₂, while decomposition above 600°C suggests CaCO₃ formation [3].
  • Mitigation Strategy: The primary mitigation is strict exclusion of moisture and CO₂. For reactivation, recalcination of the spent catalyst at high temperatures (e.g., 500-700°C) under an inert atmosphere can decompose Ca(OH)₂ and CaCO₃ back to active CaO, which can then be converted back to the methoxide [4].

Q3: How do I choose between different activation methods? The choice depends on your specific reaction:

  • For nucleophilic substitution reactions (e.g., with alkyl halides), the KF/MeOH system is highly effective, as it boosts the availability of methoxide ions [1].
  • For transesterification reactions, the catalyst's inherent strong basicity is often sufficient. Focus on its physical properties (surface area, porosity) and ensuring anhydrous conditions rather than adding a separate activator [2].

Experimental Workflow & Troubleshooting Guide

For a visual overview of the experimental planning and troubleshooting process, follow the logic in this diagram:

G start Start: Plan Experiment with Ca(OCH₃)₂ step1 Select Reaction Type start->step1 step2a Nucleophilic Substitution (e.g., with CHCl₃) step1->step2a step2b Transesterification (e.g., Biodiesel) step1->step2b step3a Use KF Activator in Methanol Solvent step2a->step3a step3b Use Pure Ca(OCH₃)₂ Ensure Anhydrous Conditions step2b->step3b step4 Execute Reaction with Vigorous Stirring step3a->step4 step3b->step4 decision Yield Low? step4->decision decision->step4 No, Continue troubleshoot Troubleshoot Common Issues decision->troubleshoot Yes moisture Check: Moisture/CO₂ Exposure? troubleshoot->moisture mixing Check: Insufficient Mixing? troubleshoot->mixing solvent Check: Incorrect Solvent? troubleshoot->solvent

References

controlling trimethoxymethane hydrolysis in acidic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles of TMOF Hydrolysis

Trimethoxymethane is an orthoester, a class of compounds known for their acid-labile nature. The hydrolysis reaction is acid-catalyzed and proceeds as follows [1] [2]: [ \ce{C2H5O3 + H2O -> 2CH3OH + C2H4O2} ]

  • Reaction Enthalpy: The hydrolysis is exothermic, with a ΔH° of approximately -27.0 kJ/mol [2].
  • Critical Factor: Water is a key reactant. Controlling water content is the most effective way to control the reaction rate [1].

Practical Strategies for Reaction Control

You can manage the hydrolysis rate through several experimental parameters:

Control Parameter Effect on Hydrolysis Rate Practical Implementation
Acid Catalyst Lower concentration/strength slows rate [1]. Use dilute solutions (e.g., 0.1 mol% TFA); avoid strong acids [1].
Water Content Less water slows rate [1]. Use anhydrous solvents; dry reagents in situ with sacrificial orthoester [1].
Temperature Lower temperature slows rate. Perform reactions at or below room temperature [1].
Scavenging Methanol Shifts equilibrium away from hydrolysis products [1]. Add molecular sieves (e.g., 4 Å) to absorb methanol byproduct [1].

Experimental Workflow for Controlled Hydrolysis

The following diagram outlines a general workflow for setting up a controlled orthoester hydrolysis or exchange reaction, based on principles from the literature [1]:

Start Start: Prepare Reaction A Use Anhydrous Solvents and Dried Reagents Start->A B Add Molecular Sieves (3Å or 4Å) to Mixture A->B C Add Mild Acid Catalyst (e.g., 0.1 mol% TFA) B->C D Control Temperature (Room Temp or Below) C->D E Monitor Reaction (NMR, TLC, GC-MS) D->E F Work-up: Quench/Neutralize Acid if Necessary E->F

Key Protocol Details:

  • Drying Reagents *In Situ*: A common method is to add an excess of a "sacrificial" orthoester like trimethyl orthoformate to consume any trace water in the system at the start of the reaction [1].
  • Acid Quenching: Once the desired conversion is achieved, a common work-up involves neutralizing the acid catalyst with a weak base (e.g., solid sodium bicarbonate) before purification [1].

Common Problems & Troubleshooting

Here are solutions to frequently encountered issues:

Problem Likely Cause Solution
Hydrolysis is too fast Acid too concentrated/strong; excess water; temperature too high. Dilute acid further; ensure anhydrous conditions; lower temperature [1].
No reaction occurs Insufficient acid catalyst; reagents not properly activated. Ensure catalytic acid is added; verify solvent and reagent dryness [1].
Low yield of desired product Uncontrolled hydrolysis leads to decomposition. Scavenge methanol with molecular sieves to shift equilibrium [1].

Key Takeaways for Your Research

  • The Primary Lever is Water: The most effective way to control TMOF hydrolysis is by rigorously excluding water. The "sacrificial orthoester" method is a practical and efficient way to achieve this [1].
  • Acid is a Trigger, Not a Driver: A tiny amount of a mild acid is sufficient to initiate the reaction. Using more will not make the reaction "better," only harder to control [1].
  • Equilibrium Can Be Managed: Using molecular sieves to remove the methanol byproduct is a clever trick to drive the reaction forward and improve yields without increasing the hydrolysis rate [1].

References

reducing volatile organic compounds in trimethoxymethane processes

Author: Smolecule Technical Support Team. Date: February 2026

Measuring VOCs: A Core Experimental Protocol

Accurate measurement is the first step in troubleshooting VOC emissions. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose [1].

The table below summarizes the optimized experimental conditions for sampling VOCs from air, as detailed in a recent study [1].

Parameter Recommended Setting Purpose & Notes
SPME Fiber 85 µm CAR/PDMS and 100 µm PDMS Using two fibers of different polarity maximizes the range of compounds extracted [1].
Adsorption Time 30 minutes This duration provided an optimal balance for the number of compounds detected and total peak area [1].
Desorption Temperature 250 °C Ensures complete transfer of analytes from the fiber into the GC inlet [1].
Desorption Time 6 minutes Sufficient time to ensure all compounds are desorbed, preventing carryover [1].

| GC Oven Program | Initial: 45°C for 5 min; Ramp: 8°C/min to 320°C; Hold: 15 min | Provides a good compromise between analysis time and adequate separation of VOC peaks [1]. | | MS Scan Range | 45–300 m/z | Covers the typical mass range for most volatile organic compounds [1]. |

This methodology can be adapted for monitoring VOC levels in laboratory or process environments where trimethoxymethane is used.

VOC Reduction & Control Technologies

For reducing VOC emissions, several end-of-pipe treatment technologies are available. The choice of technology depends heavily on the concentration and volume of the VOC stream [2] [3] [4].

The following diagram illustrates the decision-making workflow for selecting an appropriate VOC control technology based on concentration and other key factors:

voc_technology_selection Start Start: VOC Stream Characterization ConFactor Key Factors: - VOC Concentration - Gas Flow Rate - Stream Composition - Economic Considerations Start->ConFactor HighConc High Concentration (> 1,000 - 5,000 mg/m³) ConFactor->HighConc LowConc Low to Medium Concentration (< 1,000 mg/m³) ConFactor->LowConc Recovery Primary Goal: Recovery HighConc->Recovery Destruction Primary Goal: Destruction LowConc->Destruction Tech1 Recovery Technologies: • Adsorption (e.g., Activated Carbon) • Condensation • Membrane Separation Recovery->Tech1 Tech2 Destruction Technologies: • Thermal Oxidation (RTO, TO) • Catalytic Oxidation (CO) • Photocatalytic Oxidation (PCO) • Biofiltration Destruction->Tech2

Technology Insights:

  • Thermal Oxidizers are highly effective, achieving over 99% destruction efficiency by oxidizing VOCs at high temperatures (e.g., ~1400°F) into CO₂ and water [2]. Regenerative Thermal Oxidizers (RTOs) are particularly cost-effective for high flow rates due to their high thermal efficiency [2].
  • Catalytic Oxidizers achieve similar destruction efficiencies as thermal oxidizers but at significantly lower temperatures (50-400°C), thus reducing fuel costs [2] [3]. They are excellent for stable process streams but can be deactivated by certain contaminants [3].
  • Adsorption (e.g., on activated carbon) is a powerful recovery technique, especially for streams with concentrations below 5,000 mg/m³ [3]. The captured VOCs can often be desorbed and recycled.
  • Photocatalytic Oxidation (PCO) is an emerging and energy-efficient technology that uses light to activate a catalyst (like TiO₂) to break down VOCs at room temperature [5]. It is well-suited for air purification and low-concentration applications.

Frequently Asked Questions

Q1: What are the primary health and environmental risks associated with VOC exposure? VOCs can have significant short- and long-term health effects, including respiratory and neurological issues [1]. Environmentally, they are key precursors to ground-level ozone and photochemical smog and contribute to the formation of secondary organic aerosols (PM2.5) [1] [6] [4].

Q2: What does 'Low-VOC' mean on a product, and is it safe for indoor use? The term "Low-VOC" can be misleading. EPA regulations for outdoor air sometimes exempt certain VOCs with low photochemical reactivity, but these compounds may still pose health risks indoors [6]. It's crucial to check if product certifications are based on content of regulated VOCs or on actual emissions and health impacts in an indoor environment [6].

Q3: We have a complex mixture of VOCs. What if a single technology doesn't work? For complex or recalcitrant VOC mixtures, integrated technologies are often the most effective solution [4]. A common and successful approach is combining a destructive pre-treatment (like non-thermal plasma or UV photolysis) with a biological polishing step (like a biofilter). The pre-treatment breaks down complex molecules into more biodegradable intermediates, which are then efficiently removed by the biological system [4].

References

Trimethoxymethane: Chemical Properties & Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data for easy reference, primarily based on information from a chemical database [1].

Property Value / Description
CAS No. 149-73-5 [1]
Molecular Formula C₄H₁₀O₃ [1]
Molecular Weight 106.12 g/mol [1]
Physical Form Clear, colorless liquid [1]
Boiling Point 101-102 °C (lit.) [1]
Density 0.97 g/mL at 25 °C (lit.) [1]
Flash Point 60 °F (approximately 16 °C) [1]
Melting Point -53 °C [1]
Vapor Pressure 23.5 mm Hg at 20 °C [1]
Water Solubility 10 g/L (hydrolysis) [1]
Hazard Statements (GHS) H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. [1]
Precautionary Statements P210, P233, P240, P241, P242, P305+P351+P338 [1]
Storage Temp. Store below +30°C. [1]
Autoignition Temperature 255 °C [1]
Explosive Limit 1.4-44.6%(V) [1]

Safety & Handling FAQs

Based on the available data, here are answers to anticipated frequently asked questions.

Q1: What are the primary safety hazards when working with Trimethoxymethane? The two most critical hazards are its high flammability and its tendency to be moisture sensitive [1]. It has a very low flash point (16°C) and can form flammable vapor-air mixtures. It is also a skin and eye irritant [1].

Q2: How should this compound be stored? Containers must be kept tightly closed in a dry, well-ventilated place and stored below 30°C [1]. It is incompatible with strong acids and strong oxidizing agents [1].

Q3: What should I do if this compound is exposed to moisture? this compound is moisture sensitive and undergoes hydrolysis upon contact with water [1]. This likely degrades the compound and may impact its performance in synthesis. Always use anhydrous conditions and ensure equipment is dry.

Troubleshooting Common Experimental Issues

Issue: Low yield or unwanted side reactions during synthesis.

  • Possible Cause: Decomposition due to moisture.
  • Solution: Confirm that the reaction environment is strictly anhydrous. Ensure all glassware is thoroughly dry and that solvents are anhydrous grade. Use an inert atmosphere (e.g., nitrogen or argon) if necessary [1].

Issue: Presence of unexpected impurities in the product.

  • Possible Cause: Reaction with atmospheric moisture during work-up or purification.
  • Solution: Perform all work-up and purification steps in a controlled, moisture-free environment. Consider using a drying tube to protect the reaction from air.

General Handling Workflow

The diagram below outlines a basic logical workflow for safely handling this compound in a lab setting.

Start Start: Plan Experiment Step1 1. Review SDS and Hazards Start->Step1 Step2 2. Prepare Dry Glassware and Anhydrous Solvents Step1->Step2 Step3 3. Work in Fume Hood with Proper PPE Step2->Step3 Step4 4. Ensure No Ignition Sources Present Step3->Step4 Step5 5. Transfer in Inert Atmosphere if Needed Step4->Step5 Step6 6. Store Properly in Sealed Container Step5->Step6 End End: Proceed with Synthesis Step6->End

Advice for Finding More Detailed Information

The information provided here is a foundational overview. For the specific experimental protocols and in-depth troubleshooting guides you require, I suggest you:

  • Consult the Official SDS: Always obtain and thoroughly review the most recent Safety Data Sheet (SDS) from your chemical supplier, as it contains legally mandated and highly detailed safety and handling instructions.
  • Search Specialized Databases: Look for synthesis methods and handling notes in scientific databases like Reaxys or SciFinder, which often include procedures from peer-reviewed literature.
  • Review Literature: Search for articles in organic chemistry journals that use this compound as a reagent, as the methods section often contains practical handling tips.

References

troubleshooting decomposition in trimethoxymethane fuel cells

Author: Smolecule Technical Support Team. Date: February 2026

Trimethoxymethane (TMM) Pyrolysis and Decomposition

Understanding TMM decomposition is crucial for troubleshooting related processes. The following table summarizes key quantitative data from flow reactor pyrolysis studies, which can inform issues like unexpected product formation or catalyst deactivation [1].

Parameter Details & Conditions Key Findings & Quantitative Data

| Experimental Setup | Reactor Type: Flow reactor (α-Al2O3 tube, 7.0 mm inner diameter) [1] Analysis: Gas Chromatography (GC) [1] | -- | | Major Pyrolysis Products | Carbon monoxide (CO), methane (CH4), methanol (CH3OH), dimethyl carbonate (DMC), ethylene (C2H4), ethane (C2H6), carbon dioxide (CO2) [1] | -- | | Fuel Decomposition | Onset Temperature: ~773 K for DMM, TMM, and TeMM [1] Main Pathways: Unimolecular decomposition and H-abstraction reactions [1] | TMM-Specific: Methanol (CH3OH) elimination is the most sensitive initial reaction for TMM decomposition [1]. | | Key Intermediate | • Methoxymethoxy radical (CH3OCH2O•) [1] | Formation: From C–O bond dissociation in •CH2OCH3 and •OCH3 radicals [1]. |

General Fuel Cell Failure Analysis and Protocols

For troubleshooting fuel cell systems that may use alternative fuels, the following established methodologies are highly relevant. The diagram below outlines a structured workflow for diagnosing common failure modes.

G cluster_Symptoms Identify Key Symptoms Start Observed Performance Issue Symptoms Symptoms Start->Symptoms A Voltage Loss A1 Analyze Catalyst & Membrane A->A1 B Reduced Fuel Selectivity B1 Analyze Gas Diffusion Electrode (GDE) B->B1 C Loss of Pressure/Flooding C1 Check Water & Gas Management C->C1 D1 Catalyst Degradation (Coalescence, Detachment) A1->D1 D2 Membrane Failure (Chemical Degradation, Crossover) A1->D2 D3 Salt Precipitation (Blocks CO2 supply, reduces active sites) [2] B1->D3 D4 Electrode Flooding (Disrupts triple-phase interface) [2] B1->D4 D5 Water Crossover (Promotes HER over CO2R) [2] C1->D5 D6 Gas Supply Issues (Clogged channels, improper stoichiometry) C1->D6 End Implement Mitigation Strategy D1->End D2->End D3->End D4->End D5->End D6->End

Advanced Diagnostic Techniques

To effectively pinpoint the root causes outlined in the workflow, you can employ several advanced diagnostic methods:

  • Operando Imaging Techniques: Using methods like operando X-ray computed tomography allows for non-destructive, real-time visualization of dynamic failures inside a membrane electrode assembly (MEA), such as salt precipitation, liquid water flooding, and structural deformation [2].
  • Accelerated Stress Testing (AST): Applying standardized AST protocols is key for rapid evaluation of component durability. These tests use specific voltage or current cycles to simulate and accelerate common degradation modes, providing quantitative metrics on performance loss over time [3].
  • Data-Driven Lifetime Prediction: Implementing neural network models like Gated Recurrent Units (GRU) with attention mechanisms (GMA) can analyze operational data from voltage and current to accurately predict the remaining useful life (RUL) of a fuel cell stack, enabling proactive maintenance [4].

Research Recommendations for TMM Fuel Cells

To build a comprehensive knowledge base for TMM fuel cells, you may need to adapt and investigate the following areas:

  • Focus on Anode Kinetics: The primary challenge will likely be at the anode. Dedicate research to understanding the electro-oxidation pathway of TMM and its interaction with various catalyst materials (e.g., Pt, Pd) [5].
  • Identify Degradation Pathways: Systematically study how TMM and its decomposition products (like methanol and formaldehyde) affect the MEA's long-term stability. Key questions include whether they lead to catalyst poisoning, membrane degradation, or carbon support corrosion [6] [4].
  • Adapt General Protocols: Use the general fuel cell AST protocols and diagnostic methods mentioned above as a starting framework. Develop specific stress tests that reflect the unique chemistry of TMM to uncover its specific failure modes [3].

References

stabilization of trimethoxymethane for storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile and Degradation Pathways

Trimethoxymethane is prone to hydrolysis, especially under acidic conditions or elevated temperatures, breaking down into methyl formate, methanol, and formic acid [1]. The decomposition can occur even at 120°C in the presence of water, even without an acidic catalyst [1].

The diagram below illustrates the primary degradation pathway of TMM.

G TMM This compound (TMM) Hydrolysis Hydrolysis (in presence of water & heat) TMM->Hydrolysis Mixture Degradation Mixture Hydrolysis->Mixture MF Methyl Formate MeOH Methanol FA Formic Acid Mixture->MF Mixture->MeOH Mixture->FA

Summary of Quantitative Stability Data

The table below summarizes key stability-influencing factors and quantitative data from research.

Factor Condition & Quantitative Effect Experimental Context & Citations
pH Hydrolyzes below pH 5 and above pH 10. Half-life (t₁/₂) is 112.9 hours at pH 6.5 and 25.9 hours at pH 10 at 25°C [2]. Stability study of an orthoformate-protected compound, analogous to TMM [2].
Temperature Nearly complete hydrolysis occurs when exposed to water at 120°C [1]. High-temperature pyrolysis studies show decomposition beginning at ~1189 K (~916°C) [3]. Fuel cell study (relevant for storage in non-inert conditions) [1]. Pyrolysis kinetics study in a controlled, inert atmosphere [3].
Water Exposure Decomposes upon contact with water [1] [4]. The products of hydrolysis (e.g., formic acid) can further catalyze degradation [1]. Multiple experimental studies [1] [4].

Experimental Protocol: Assessing TMM Stability

You can adapt this general methodology based on ICH guidelines and published research to assess TMM stability under specific conditions [5].

  • Sample Preparation: Place TMM samples in sealed vials under an inert atmosphere (e.g., nitrogen or argon). To study hydrolysis, intentionally add controlled amounts of water to some samples.
  • Stress Conditions: Expose samples to various stress conditions.
    • Temperature: Store samples at different temperatures (e.g., -20°C, 5°C, 25°C, 40°C).
    • Humidity: Use stability chambers with controlled relative humidity (e.g., 60% RH, 75% RH) according to ICH guidelines [5] [6].
    • pH: For solutions containing TMM, buffer at different pH levels to determine the stability profile [2].
  • Analysis and Monitoring:
    • Time Points: Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6 months).
    • Techniques: Use analytical methods to detect TMM and its degradation products.
      • Gas Chromatography/Mass Spectrometry (GC/MS): Ideal for identifying and quantifying TMM, methanol, and methyl formate [3].
      • Online FTIR Spectroscopy: Can monitor the formation of degradation products like formic acid in real-time [1].
      • pH Measurement: A shift in pH can indicate formic acid formation [1].

Frequently Asked Questions

  • What are the key signs that TMM has degraded? A change in odor, decreased pH (increased acidity) of the solution, and the presence of methanol or methyl formate as detected by GC/MS are strong indicators of degradation [1].

  • Can I remove water from degraded TMM by adding molecular sieves? While molecular sieves can remove water, they cannot reverse the hydrolysis reaction. Once TMM has decomposed into methyl formate and methanol, the process is irreversible under standard conditions. Prevention is the only effective strategy.

  • What is the recommended long-term storage condition for TMM? Based on the degradation pathways, TMM should be stored under the following conditions:

    • In a tightly sealed, air-tight container to prevent moisture absorption from the atmosphere.
    • Under an inert atmosphere (e.g., nitrogen or argon).
    • At cool temperatures, with refrigeration (2-8°C) being a prudent choice for long-term storage [6].

The core challenge is that TMM is inherently reactive with water. The experimental data provided should give you a strong foundation for developing your specific stabilization strategy.

References

Frequently Asked Questions (FAQs) on Orthoester Formation

Author: Smolecule Technical Support Team. Date: February 2026

Question Possible Cause & Solution
Reaction yields are low. Cause: Moisture contamination leads to hydrolysis of starting materials or product.Solution: Ensure strict anhydrous conditions. Use dried glassware and solvents. Purity reagents (e.g., alcohols) before use [1].
Formation of alkyl chloride byproducts is high (in Pinner reaction). Cause: A major side reaction in the traditional Pinner synthesis [1].Solution: Optimize reaction conditions (e.g., temperature, acid equivalent). Consider alternative synthetic routes like the electrochemical method [2] [3].
The orthoester product is unstable and decomposes. Cause: Exposure to acidic conditions or traces of water during work-up or storage.Solution: Work under neutral or basic conditions post-reaction. Use neutral aqueous work-up (e.g., sodium bicarbonate). Store products over a molecular sieve [1].
The reaction does not initiate or is very slow. Cause: In Pinner reaction, the HCl may not be adequately dry or the nitrile is of low reactivity.Solution: Use anhydrous HCl gas or generate it in situ from acetyl chloride and alcohol. Ensure the nitrile is dry [1].
Transesterification from a cheaper orthoester is inefficient. Cause: The target orthoester is too stabilized (electron-rich) and resists transesterification.Solution: This method works best with electron-poor orthoesters. For stabilized orthoesters, consider alternative pathways from trichloroalkanes or amides [1].

Detailed Experimental Protocols

Here are detailed methodologies for key synthetic approaches to orthoesters.

Protocol 1: The Pinner Reaction (Traditional Method)

This is a classic two-step synthesis from nitriles, but requires careful handling due to the formation of alkyl chloride byproducts and the need for anhydrous conditions [1] [2].

  • Reaction Mechanism:

    • Step 1: A nitrile reacts with anhydrous hydrogen chloride in an alcohol solvent to form an imido ester hydrochloride (an amidine salt).
    • Step 2: The salt intermediate stands in an excess of the alcohol, leading to the displacement of the amine and formation of the orthoester.
  • Standard Workflow:

G R1 Nitrile + Alcohol + HCl (anhydrous) R2 Imido Ester Hydrochloride (Pinner Salt) R1->R2 Reaction Step 1 R3 Stand with Excess Alcohol R2->R3 R4 Crude Orthoester Product R3->R4 Reaction Step 2 R5 Purified Orthoester R4->R5 Neutral Work-up & Distillation

  • Step-by-Step Procedure:
    • Setup: Conduct all operations in an anhydrous environment under an inert gas (e.g., N₂ or Ar). Use oven-dried glassware.
    • Step 1 - Pinner Salt Formation: Cool the anhydrous alcohol (acting as solvent) in an ice bath. Saturate it with dry hydrogen chloride (HCl) gas. Alternatively, add acetyl chloride dropwise to the chilled alcohol to generate HCl in situ. Then, add the nitrile (1.0 equiv) with stirring. The imido ester hydrochloride salt often precipitates.
    • Step 2 - Orthoester Formation: Allow the reaction mixture to stand at room temperature with an excess of the alcohol (typically for several hours to days). The solid salt should dissolve as the orthoester forms.
    • Work-up: Carefully neutralize the reaction mixture with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a non-polar solvent like dichloromethane or diethyl ether.
    • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure. Purify the crude orthoester by distillation [1].
Protocol 2: Modern & Green Synthesis Approaches

Recent advances focus on milder, more efficient, and environmentally friendly methods.

  • Solvent-Free Synthesis from Alcohols and Ketene Acetals:

    • Concept: Primary, secondary, and electron-deficient tertiary alcohols react directly with ketene dimethyl acetal without any catalyst or solvent to form mixed orthoesters [3].
    • Procedure: Simply mix the alcohol and ketene dimethyl acetal at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS. The product can often be used with minimal purification.
  • Electrochemical Synthesis:

    • Concept: This method uses electricity in an undivided electrochemical cell to functionalize substrates like 1,3-benzodioxoles, reacting them with fluorinated alcohols to produce new orthoesters. It's a metal-free and mild approach [2].
    • Procedure: Dissolve the substrate (e.g., 1,3-benzodioxole) and the fluorinated alcohol (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol) in a solvent with a base (e.g., DIPEA or DBU) as the electrolyte. Apply a constant current density (e.g., 7.2 mA cm⁻²) using Boron-Doped Diamond (BDD) electrodes until the reaction is complete [2].

Key Parameters for Optimization

When optimizing orthoester synthesis, pay close attention to these variables:

Parameter Optimization Strategy
Anhydrous Conditions Critical for success. Use dried solvents, reagents, and glassware. Employ an inert atmosphere.
Acid Control (Pinner) The quantity and quality (dryness) of HCl are crucial. Too much can increase alkyl chloride formation [1].
Reaction Time & Temperature Pinner salt formation is often exothermic and may require cooling. The conversion to orthoester can be slow and may benefit from moderate heating [1].
Alcohol Reactivity Primary alcohols generally react faster and more completely than secondary or tertiary alcohols in the Pinner reaction [1].

Methodology Selection Guide

This flowchart helps you select the most appropriate synthesis method based on your starting materials and goals.

G Start Select Orthoester Synthesis Method A Starting Material: Nitrile Start->A B Starting Material: Alcohol + Ketene Acetal Start->B C Goal: Modern/Green Synthesis Start->C D Pinner Reaction (Traditional) A->D E Solvent-Free Reaction (Modern & Simple) B->E F Electrochemical Synthesis (Green & Mild) C->F

References

trimethoxymethane vs methanol fuel cell performance

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Reaction Pathways

A key difference between these fuels lies in their reaction mechanisms. Unlike methanol, which is directly electro-oxidized, TMM first undergoes hydrolysis in the acidic fuel cell environment, and the resulting products are then oxidized [1] [2].

The diagrams below illustrate the general reaction pathway for TMM and a typical experimental setup for evaluating direct liquid fuel cells.

G Start TMM (Trimethoxymethane) (CH₃O)₃CH Hydrolysis Hydrolysis in Acidic Environment Start->Hydrolysis Products Hydrolysis Products: Methyl Formate + Methanol Hydrolysis->Products Oxidation Electro-oxidation on Catalyst (e.g., PtRu) Products->Oxidation Final End Products: CO₂ + H₂O + H⁺ + e⁻ Oxidation->Final

G cluster_cell Single Cell Setup FuelReservoir Fuel Reservoir (TMM/Methanol Solution) Heated with Condenser Anode Anode Chamber PtRu/Ti Mesh or C-Cloth FuelReservoir->Anode Liquid Fuel Feed FuelCell Fuel Cell Test Station Membrane Polymer Electrolyte Membrane (e.g., Nafion) Anode->Membrane CO₂ Release Cathode Cathode Chamber Pt/C Catalyst O₂ or Air Supply Membrane->Cathode H⁺ Transport Load Electrical Load (Potentiostat/Galvanostat) Cathode->Load e⁻

Performance Comparison & Experimental Data

The tables below summarize the key findings from experimental studies, which generally compare TMM and methanol under similar operating conditions (e.g., using PtRu catalysts, oxygen at the cathode, and temperatures of 60-90 °C) [3] [1] [4].

Table 1: Quantitative Performance Metrics

Performance Metric This compound (TMM) Methanol Experimental Conditions
Maximum Power Density 31 - 48 mW/cm² [1] [4] ~25 mW/cm² (outperformed by TMM at high current) [3] [1] 60-90 °C, 1.0 M fuel, O₂ cathode, PtRu anode
Open Circuit Voltage ~0.68 V [1] ~0.67 V [1] 90 °C, 1.0 M fuel
Fuel Crossover Flux Significantly lower than methanol [3] Higher than TMM [3] 90 °C, 1.0 M fuel, Nafion membrane
Peak Performance Current Density >750 mA/cm² (high current) [3] <750 mA/cm² (low to medium current) [3] 90 °C

Table 2: Fuel Property & Operational Comparison

Property / Characteristic This compound (TMM) Methanol
Chemical Formula (CH₃O)₃CH CH₃OH
Energy Density (Ah g⁻¹) 5.05 [1] 5.02 [1]
Key Advantage Lower fuel crossover, higher flash point, lower toxicity [3] [1] Better performance at low current densities, established use [3]
Key Disadvantage Performance depends on hydrolysis; lower power at low currents [3] [2] High fuel crossover through membrane, higher toxicity [3]

Detailed Experimental Protocols

The following methodologies are compiled from the research articles to illustrate how the comparative data was obtained.

  • Membrane Electrode Assembly (MEA) Fabrication: MEAs were typically prepared using a catalyst-coated membrane method. The standard anode catalyst was PtRu (50/50 at.%) loaded onto a porous carbon substrate or a titanium mesh (~- 1.0 mg Pt cm⁻²). The cathode often used a Pt/C catalyst for oxygen reduction. The assembly was hot-pressed with a proton exchange membrane like Nafion 117 [3] [1] [5].
  • Single-Cell Testing & Data Collection: The MEA was sealed in a fuel cell fixture with flow fields. Aqueous solutions of TMM and methanol (typically 0.5 M to 2.0 M) were fed to the anode at controlled temperatures (60–90 °C). The cathode was supplied with humidified oxygen or air. Polarization curves (current density vs. voltage/power) were recorded using a potentiostat/galvanostat to assess performance. Fuel crossover was measured by analyzing the CO₂ content at the cathode outlet or via linear sweep voltammetry [3] [1].
  • Catalyst Synthesis & Electrode Preparation (Mesh-based): For titanium mesh anodes, catalysts were prepared via thermal decomposition. Precursors like H₂PtCl₆·6H₂O and RuCl₃·xH₂O were dissolved in a solvent (e.g., isopropanol) and brushed onto the mesh. The coated mesh was then heated in a furnace at elevated temperatures (~- 300-400 °C) to form the metal oxide, which was subsequently electro-reduced to the metallic catalyst [1] [4].

Interpretation of Performance Results

  • The Crossover Advantage: A major finding is that TMM exhibits significantly lower crossover through the polymer membrane compared to methanol [3]. This is a critical advantage, as methanol crossover reduces fuel efficiency, poisons the cathode catalyst, and lowers overall cell voltage.
  • The Hydrolysis Mechanism: The performance of TMM is fundamentally linked to its hydrolysis in the fuel cell's acidic environment, producing methyl formate and methanol, which are then electro-oxidized [3] [2]. This explains why its performance is highly dependent on temperature and catalyst activity for oxidizing these intermediate products.
  • Catalyst Dependency: Both fuels require Pt-based catalysts for oxidation, with PtRu being the most common and effective for both. The performance of mesh-based electrodes was found to be comparable to conventional carbon-based designs, with potential benefits for CO₂ release [1].

Further Research and Considerations

Please be aware that the experimental data presented here is not recent. To build upon this information for your guide, I suggest:

  • Consulting Latest Literature: Search modern scientific databases for studies published after 2007 on "this compound fuel cell" or "alternative fuels for direct oxidation fuel cells."
  • Exploring Related Ethers: The family of polyoxymethylene ethers (OMEs) is also being investigated as alternative fuels and fuel additives. Research in this area may provide more up-to-date insights and performance data.
  • Investigating Modern Catalysts: Look for recent developments in electrocatalysts for organic oxidation, which may further improve the performance and viability of TMM and similar fuels.

References

Comparison of Methyl Radical Sources in Photoredox Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Radical Source Generation Mechanism Key Advantages Key Limitations & Challenges Representative Application & Performance
Trimethyl Orthoformate [1] Hydrogen Atom Transfer (HAT) followed by β-scission [1] Commercially available, inexpensive, and commonly used as a solvent. Weak C-H bond allows for selective HAT [1]. Can lead to by-products from coupling at primary C-H bonds or the tertiary position, requiring optimization for selectivity [1]. Methylation of (hetero)aryl chlorides with Ni/Photoredox dual catalysis. Achieved 61% yield in model reaction; broad functional group tolerance, applicable to late-stage functionalization of drugs [1].
N-Methoxyphthalimide (NMPI) [2] Single-Electron Transfer (SET) and reductive fragmentation [2] Commercially available or easily synthesized on a large scale. Generates methane as a non-nucleophilic byproduct, minimizing side reactions [2]. Requires a sufficiently reducing photocatalyst (e.g., E1/2 ~ -1.96 V vs. SCE) [2]. C(sp3)-H functionalization via HAT and oxidative radical-polar crossover. Achieved 88% yield in benzylic fluorination; versatile for chlorination, azidation, and C-C bond formation with nucleophiles [2].
DHPQ Reagent (R1) [3] Photoexcitation of the reagent leads to an α-aminomethyl radical intermediate [3] Bench-stable solid, synthesized in one step. Offers superior control and high regioselectivity (e.g., >11:1 for C4-methylation of quinoline), minimizing overalkylation [3]. Requires multi-step synthesis of the specialized reagent. The bulky radical may not be suitable for all sterically hindered substrates [3]. Direct C(sp2)-H methylation of N-heteroarenes. Achieved >11:1 regioselectivity for challenging C4-methylation of free quinolines and a 78% isolated yield of 2,4-dimethylquinoline in 25 minutes [3].

Experimental Protocols at a Glance

Here is a summary of the general experimental setups for the methodologies discussed.

Protocol 1: Methylation with Trimethyl Orthoformate (Ni/Photoredox) [1]
  • Catalyst System: NiCl₂•glyme (10 mol%), 4,4'-di-tert-butylbipyridine (dtbbpy, 15 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).
  • Base: K₃PO₄ (2.0 equiv).
  • Solvent: Neat trimethyl orthoformate (as solvent and methyl source).
  • Reaction Conditions: Irradiation with blue LEDs, inert atmosphere, room temperature.
  • Analysis: Reaction monitoring and yield determination typically by Gas Chromatography (GC).
Protocol 2: C(sp³)-H Functionalization with N-Methoxyphthalimide (Photoredox HAT-ORPC) [2]
  • Photocatalyst: Ir(p-F-ppy)₃.
  • Methyl Source: N-Methoxyphthalimide (1).
  • Solvent: Pivalonitrile.
  • Functionalization Agent: e.g., Et₃N•3HF for fluorination.
  • Reaction Conditions: Irradiation with blue LEDs, inert atmosphere.
  • Note: The methyl radical abstracts a hydrogen atom from the substrate. The resulting carbon-centered radical is then oxidized to a carbocation, which is trapped by a nucleophile.
Protocol 3: Methylation with the DHPQ Reagent (Direct Photocatalysis) [3]
  • Reagent: DHPQ reagent R1 (slightly excess to the substrate).
  • Additive: Trifluoroacetic Acid (TFA).
  • Solvent: Dichloromethane (DCM), can tolerate up to 50% water.
  • Reaction Conditions: Irradiation with 420 nm blue LEDs, inert atmosphere, room temperature. Reactions are notably fast (e.g., 25 minutes).

How to Choose a Methyl Radical Source

The choice of methyl radical source depends heavily on your specific synthetic goal:

  • For functionalizing aryl halides, particularly in the context of late-stage drug diversification, the Trimethyl Orthoformate/Nickel-Photoredox system is a robust and cost-effective choice [1].
  • For directly functionalizing C-H bonds using a wide range of nucleophilic partners (e.g., fluoride, azide), the N-Methoxyphthalimide (HAT-ORPC) strategy is highly versatile [2].
  • For achieving high regioselectivity in the methylation of heteroarenes (like free quinolines) and minimizing overalkylation, the specialized DHPQ Reagent offers superior control, despite the need for its prior synthesis [3].

To visualize the core mechanistic logic behind these methods, the following diagram illustrates the general pathways.

G cluster_path1 Path A: Via HAT & β-Scission cluster_path2 Path B: Via SET Fragmentation cluster_path3 Path C: Via Direct Photoexcitation Light Light SET Single-Electron Transfer (SET) Light->SET Photoexcitation Direct Photoexcitation of Reagent Light->Photoexcitation Precursor Methyl Radical Precursor HAT Hydrogen Atom Transfer (HAT) Precursor->HAT Precursor->SET Precursor->Photoexcitation MethylRadical Methyl Radical (•CH₃) Intermediate Radical Intermediate (e.g., from substrate) MethylRadical->Intermediate HAT or Addition Product Methylated Product Intermediate->Product Various Termination Steps BetaScission β-Scission HAT->BetaScission BetaScission->MethylRadical Fragmentation Reductive Fragmentation SET->Fragmentation Fragmentation->MethylRadical AminomethylRadical α-Aminomethyl Radical (transfers CH₃) Photoexcitation->AminomethylRadical AminomethylRadical->Intermediate Addition

References

crossover rates of trimethoxymethane vs methanol in fuel cells

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of TMM and Methanol as Fuel Cell Fuels

The table below summarizes the key performance characteristics of Trimethoxymethane (TMM) and Methanol based on experimental studies.

Feature This compound (TMM) Methanol
Crossover Rate Significantly lower than methanol, especially at higher concentrations (e.g., ~50% of methanol's rate at 1.0 M and 90°C) [1]. High crossover is a major limiting factor for performance and efficiency [1].
Electrical Performance Performance is "fundamentally influenced" by the oxidation of its hydrolyzed species [1]. Can outperform methanol at very high current densities (>750 mA cm⁻²) [1]. Delivers better performance at low current densities compared to TMM [1].
Energy Density 5.05 Ah g⁻¹ [2] 5.02 Ah g⁻¹ [2]
Safety & Handling Higher boiling point, higher flash point, and lower toxicity compared to methanol [2]. Lower flash point and higher toxicity, making it more hazardous [2].
Electro-oxidation Mechanism Involves hydrolysis to methyl formate and methanol, and then to formic acid, before complete oxidation to CO₂ [2]. Direct electro-oxidation to CO₂, though often hindered by kinetic limitations and catalyst poisoning [1].

Detailed Experimental Data and Methodology

The comparative data comes from standardized experimental setups common in fuel cell research.

Experimental Protocols

The key findings are primarily from studies using liquid-feed direct oxidation fuel cells [1] [2]. A typical experimental setup involves:

  • Cell Configuration: Single cells or stacks with an active electrode area (e.g., 25 cm² or 160 cm²) [1].
  • Membrane-Electrode Assembly (MEA): Uses a Nafion polymer electrolyte membrane (e.g., Nafion 115) [1]. The anode catalyst is typically a carbon-supported Pt-Ru (e.g., 50/50 atomic %) blend, while the cathode uses a Pt catalyst [1] [3].
  • Operating Conditions: Temperature is controlled between 25°C and 90°C. Aqueous solutions of fuel (MeOH, TMM, DMM) are supplied to the anode, while the cathode is fed with oxygen or air [1].
  • Performance Measurement: Current-voltage (I-V) curves are recorded to assess electrical performance. Crossover rates are often measured by analyzing the cathode exhaust or using other electrochemical methods [1].
Quantitative Crossover and Performance Data

The table below consolidates specific experimental results from the cited studies.

Metric Experimental Conditions Methanol This compound (TMM) Reference
Crossover Rate (mA cm⁻²) 1.0 M, 90°C ~150 ~75 (approx. 50% lower) [1]
Crossover Rate (mA cm⁻²) 1.0 M, 60°C ~70 ~30 (approx. 57% lower) [1]
Peak Power Density (mW cm⁻²) 0.5 M, PtRu/Ti mesh, 90°C ~40 ~45 (at high current density) [1] [2]
Optimal Anode Catalyst - Pt-Ru Pt-Ru, Pt-Sn [2] -

Mechanisms and Practical Implications

Why TMM Has Lower Crossover

The primary reason for TMM's superior crossover performance is its chemical interaction with the membrane environment, as illustrated below:

G Mechanism of TMM Crossover Reduction TMM TMM Fuel Molecule Hydrolysis Hydrolysis in Acidic MEA TMM->Hydrolysis Intermediates Forms Larger Hydrolyzed Species (e.g., Methyl Formate) Hydrolysis->Intermediates LowerCrossover Lower Crossover Flux Intermediates->LowerCrossover

TMM is hydrolyzed in the acidic environment of the membrane electrode assembly (MEA), breaking down into larger molecules like methyl formate and methanol [1] [2]. These larger hydrolyzed species diffuse more slowly through the Nafion membrane compared to the smaller, unreacted methanol molecules, leading to an overall lower crossover flux for TMM [1].

Guidance for Researchers
  • Consider TMM for high-power applications: If your system operates at consistently high current densities, TMM can offer performance benefits alongside its low crossover advantage [1].
  • Prioritize TMM for safety: In applications where toxicity and flammability are major concerns, TMM's safer profile is a significant advantage [2].
  • Stick with methanol for low-power systems: For applications that primarily operate at low to medium current densities, methanol may still provide better overall voltage stability and performance [1].
  • Optimize the catalyst layer: Since TMM's oxidation depends on its hydrolysis products, developing catalysts tailored to intermediates like formic acid and formaldehyde could further enhance performance [2].

References

comparative analysis of orthoester reactivity patterns

Author: Smolecule Technical Support Team. Date: February 2026

Orthoester Reactivity and Hydrolysis Kinetics

Orthoesters (RC(OR')₃) feature a central carbon bonded to three alkoxy groups, making it electron-deficient and highly reactive, particularly under acidic conditions [1] [2]. Their most significant reaction in physiological contexts is acid-catalyzed hydrolysis, which proceeds much faster than for similar functional groups like acetals or ketals [3].

The table below summarizes relative hydrolysis rates for various orthoesters, determined by hydroxonium catalytic coefficients (kH+) in D₂O/CD₃CN (1:4 v/v) at 25°C [4]:

Orthoester Compound Structure Type Relative Hydrolysis Rate (kH+, M⁻¹ s⁻¹)
Triethyl Orthoacetate (13) Acyclic Orthoacetate 20.1 ± 0.9
Triethyl Orthoformate (3) Acyclic Orthoformate 11.4 ± 0.5
2-Methoxy-5-methyl-1,3-dioxane (15) Cyclic (exo-cyclic OR) 9.8 ± 0.3
2-Ethoxy-2-methyl-1,3-dioxane (8) Cyclic Orthoester 9.8 ± 0.3
Trimethyl Orthoformate (2) Acyclic Orthoformate 1.0 ± 0.1
2-Ethoxy-2-methyl-1,3-dioxolane (5) 5-Membered Cyclic 6.5 ± 0.2
2-Methoxy-2-methyl-1,3-dioxane (4) 6-Membered Cyclic Ketal 3.0 ± 0.1
2-Methoxy-2-methyl-1,3-dioxolane (1) 5-Membered Cyclic Ketal 0.0046 ± 0.0002

Key factors influencing hydrolysis rate:

  • Carbon Substituent (R): Acyclic orthoacetates (R = CH₃) hydrolyze ~50 times faster than orthoformates (R = H) [4].
  • Alkoxy Group (OR'): Ethoxy substituents generally lead to faster hydrolysis than methoxy groups [4].
  • Ring Strain: Five-membered cyclic orthoesters (1,3-dioxolanes) can be less reactive than six-membered ones (1,3-dioxanes), depending on exocyclic cleavage [4].

Key Experimental Protocols

Acid-Catalyzed Orthoester Exchange

This dynamic covalent reaction allows orthoesters to exchange alkoxy groups with alcohols [5].

Detailed Protocol [5] [6]:

  • Reagents: Orthoester (e.g., trimethyl orthoacetate), alcohol, acid catalyst, dry deuterated chloroform.
  • Procedure:
    • Combine orthoester (37.5 μmol) and alcohol (112.5 μmol) in CDCl₃ (total volume 750 μL).
    • Add acid catalyst (e.g., 0.1-1 mol % trifluoroacetic acid).
    • Conduct reaction at room temperature in a screw-capped NMR tube.
    • Monitor reaction progress by ( ^1H ) NMR spectroscopy; equilibration typically occurs within 1-24 hours.
  • Key Controls: Exclude moisture to prevent irreversible hydrolysis to ester byproducts. Molecular sieves (4 Å) can shift equilibrium by absorbing released alcohol.
Self-Assembly of Orthoester Cryptates

Orthoesters can form complex macrobicyclic structures in the presence of a metal template [6].

Detailed Protocol [6]:

  • Reagents: Trimethyl orthoacetate, di(ethylene glycol) (DEG), sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), molecular sieves (4 Å), trifluoroacetic acid catalyst.
  • Procedure:
    • Combine orthoester, DEG, and NaBArF in anhydrous solvent.
    • Add molecular sieves and a catalytic amount of TFA (0.1 mol%).
    • Allow the reaction to proceed at room temperature.
    • The molecular sieves act as a thermodynamic sink for methanol, shifting equilibrium toward cryptate formation.
  • Characterization: The resulting cryptate can be characterized by single-crystal X-ray diffraction.

The following diagram illustrates the orthoester exchange and cryptate formation processes:

G Orthoester Orthoester RC(OR')₃ OrthoesterExchange Orthoester Exchange Equilibrium Orthoester->OrthoesterExchange Alcohol Alcohol R''OH Alcohol->OrthoesterExchange AcidCatalyst Acid Catalyst (e.g., TFA) AcidCatalyst->OrthoesterExchange NewOrthoester New Orthoester RC(OR')₂(OR'') OrthoesterExchange->NewOrthoester ByproductAlcohol Byproduct Alcohol R'OH OrthoesterExchange->ByproductAlcohol CryptateFormation Cryptate Self-Assembly NewOrthoester->CryptateFormation Diol Diol (e.g., DEG) Diol->CryptateFormation MetalTemplate Metal Template (e.g., Na⁺) MetalTemplate->CryptateFormation OrthoesterCryptate Orthoester Cryptate CryptateFormation->OrthoesterCryptate

Diagram 1: Orthoester reactivity and self-assembly pathways.

Applications in Drug Development

Orthoesters are valuable in drug delivery and materials science due to their sensitivity to acidic environments.

  • pH-Responsive Drug Delivery: Poly(orthoester) nanoparticles and micelles remain stable at physiological pH (7.4) but undergo rapid hydrolysis and disrupt in acidic tumor microenvironments (pH 5.0-6.5), enabling targeted drug release [3]. Doxorubicin-loaded orthoester micelles showed 10-times lower IC₅₀ against drug-resistant human glioma cells compared to free drug [3].

  • Degradable Biomaterials: Poly(orthoesters) are used in controlled-release applications due to surface erosion properties, providing near zero-order release kinetics [3]. They have been employed for delivery of 5-fluorouracil, tetracycline, and insulin [3].

  • Supramolecular Chemistry: Dynamic orthoester cryptates can adapt their structure in response to guest molecules like ammonium ions, which act as both template and catalyst [6].

The diagram below illustrates the acid-catalyzed hydrolysis mechanism of a generic cyclic orthoester:

G OrthoesterA Cyclic Orthoester A Protonation H⁺ Addition (Protonation) OrthoesterA->Protonation OxoniumB 1,3-Dioxolan-2-ylium Cation B Protonation->OxoniumB ROH ROH Protonation->ROH Hydrolysis H₂O Addition (Hydrolysis) OxoniumB->Hydrolysis IntermediateC 2-Hydroxy-1,3-dioxolane C Hydrolysis->IntermediateC FinalCleavage Acid-Catalyzed Cleavage IntermediateC->FinalCleavage HydroxyEsterD Hydroxy Ester D FinalCleavage->HydroxyEsterD HPlus H₃O⁺ HPlus->Protonation H2O H₂O H2O->Hydrolysis

Diagram 2: Acid-catalyzed hydrolysis mechanism of cyclic orthoesters.

Key Considerations for Researchers

  • Stability vs. Reactivity Balance: Acyclic orthoesters with ethyl groups and six-membered rings with exocyclic cleavage generally offer faster hydrolysis, useful for rapid drug release. Slighter hydrolysis rates are achievable with methyl substituents or five-membered rings [4].

  • Orthoester Exchange Limitations: This dynamic reaction requires strictly anhydrous conditions to prevent irreversible hydrolysis [5] [6]. It is also sterically sensitive, reacting readily with primary alcohols but poorly with secondary alcohols and not at all with tertiary alcohols [5].

  • Tunable Hydrolysis Kinetics: Hydrolysis rates can be modulated by structural alterations. Six-membered ring orthoesters or those with methyl substitutions can increase hydrolysis rates by tens to hundreds of times [3]. Linear orthoesters are generally more acid-responsive than cyclic ones due to reduced steric hindrance [3].

References

validating trimethoxymethane purity for pharmaceutical applications

Author: Smolecule Technical Support Team. Date: February 2026

Manufacturer Specifications for Trimethoxymethane

The table below summarizes the key purity and impurity specifications for a pharmaceutical-grade this compound, based on a manufacturer's data sheet. This provides a baseline for the quality standards you would need to validate against [1].

Parameter Specification
Assay (Purity) 99.2% min. [1]
Methyl Formate 0.2% max. [1]
Methanol 0.3% max. [1]
Water 0.05% max. [1]
Appearance Colorless to light yellow liquid [1]

Recommended Validation Workflow

To build your comparison guide, a systematic approach to validation is essential. The following workflow outlines the key stages, from defining standards to final documentation. Please note that the specific experimental protocols for some stages were not available in the search results and would need to be sourced from official pharmacopeias or analytical literature.

Start Start Validation Step1 Define Specifications & Reference Standards Start->Step1 Step2 Select Analytical Methods (e.g., GC, KF Titration) Step1->Step2 Step3 Method Validation & Verification Step2->Step3 Step4 Sample Testing & Impurity Profiling Step3->Step4 Step5 Compare vs. Standards & Alternative Solvents Step4->Step5 Step6 Document Results & Generate Certificate of Analysis Step5->Step6 End Final Guide Step6->End

Workflow Stage Details:

  • Define Specifications & Reference Standards: Establish acceptance criteria for purity and impurities, using the manufacturer's specs as a starting point and cross-referencing with relevant pharmacopeial standards (e.g., USP, Ph. Eur.) if applicable [1].
  • Select Analytical Methods: Key techniques include:
    • Gas Chromatography (GC): The primary method for determining the main assay and quantifying volatile organic impurities like methyl formate and methanol [1].
    • Karl Fischer (KF) Titration: The standard method for precisely determining water content [1].
  • Method Validation & Verification: This critical phase ensures the analytical methods are suitable for their purpose. Parameters to establish include accuracy, precision, specificity, linearity, and robustness. The search results do not provide specific protocols for this, so you would need to consult ICH Q2(R1) guidelines or similar regulatory documents.
  • Sample Testing & Impurity Profiling: Execute the validated methods on multiple product batches to ensure consistency and build a comprehensive impurity profile.
  • Compare vs. Standards & Alternatives: This is the core of your comparison guide. The validated data should be used to objectively compare the product's performance against its own specifications and other potential solvents or orthoesters used in pharmaceutical synthesis (e.g., triethyl orthoformate). The search results did not provide this comparative data.
  • Document Results & Generate COA: Compile all data, including chromatograms and results, into a formal report and a Certificate of Analysis for the material.

Filling the Information Gaps for Your Guide

To complete your comparison guide with the required experimental data and protocols, I suggest the following actions:

  • Consult Official Monographs: Check for this compound or trimethyl orthoformate monographs in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.). These often contain detailed, standardized testing methods.
  • Contact Manufacturers Directly: Reach out to technical departments of suppliers like Hangzhou Leap Chem Co., Ltd. [1] or other key players (e.g., Zibo Wanchang, Shandong Xinhua Pharmaceutical [2] [3]) to request detailed technical dossiers, validation data, or application notes.
  • Search Academic and Patent Literature: Look for scientific papers or patents on the synthesis and analysis of this compound. These often include detailed experimental sections describing analytical methods and results.

References

hydrolysis stability of trimethoxymethane vs other orthoformates

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolytic Stability of Trimethoxymethane

The key findings on the hydrolysis of this compound are summarized in the table below.

Property/Observation Experimental Details / Conditions
General Hydrolytic Behavior Undergoes hydrolysis in the presence of water and an acidic catalyst [1].
Primary Hydrolysis Products Methyl formate, methanol, and formic acid [1].
Stability in Neutral Water Hydrolyzes at 120°C even without an acidic catalyst [1].
pH-Dependent Stability Highly stable in a narrow pH range (~pH 6.5 to 10). Hydrolyzes rapidly at pH ≥ 10 and pH ≤ 5 [2].

| Half-life (t₁/₂) Data | At pH 10: ~25.9 hours at 25°C [2]. At pH 6.5: ~112.9 hours at 25°C [2]. |

The hydrolysis pathway and its pH-dependent nature can be visualized as follows, incorporating findings on its stability and degradation products.

TMM This compound (CH(OCH₃)₃) Hydrolysis Hydrolysis Reaction TMM->Hydrolysis AcidicPath Acidic Conditions (pH < 5) Hydrolysis->AcidicPath Fast reaction BasicPath Basic Conditions (pH > 10) Hydrolysis->BasicPath Fast reaction Products1 Methyl Formate Methanol Formic Acid AcidicPath->Products1 Products2 Hydroxytyrosol + Other Products BasicPath->Products2

Key Experimental Protocols

The experimental data comes from studies designed for different applications, which affects the specific protocols.

  • Hydrolysis in Fuel Cell Research: The hydrolysis of this compound was investigated using online mass spectroscopy (MS) and online FTIR spectroscopy. The compound was introduced into the anode chamber of a fuel cell employing an acid-doped PBI polymer electrolyte at elevated temperatures (around 120-200°C) [1].
  • Stability in Pharmaceutical Research: The pH-dependent stability of a this compound-protected hydroxytyrosol derivative was determined by HPLC analysis.
    • Procedure: The protected compound was incubated at 25°C in buffer solutions of varying pH.
    • Measurement: The decrease in the substrate concentration was monitored over time to determine the reaction rate and half-life at each pH [2].

Interpretation and Analysis for Researchers

For your work in drug development, the most critical finding is the narrow window of stability for the this compound (orthoformate) protecting group [2]. This property is a double-edged sword:

  • Advantage: It allows for very gentle and selective deprotection under mildly acidic or basic conditions, which is valuable for synthesizing sensitive molecules like hydroxytyrosol esters.
  • Disadvantage: It requires very careful control of reaction conditions during synthesis and purification to prevent premature deprotection.

The hydrolysis of this compound is not just a simple reversal of its formation; it proceeds to form other products like methyl formate, rather than reforming the original aldehyde or acid [1]. This irreversible pathway is an important consideration when designing synthetic routes.

References

×

Physical Description

Liquid

Color/Form

COLORLESS LIQUID

XLogP3

0.2

Boiling Point

104.0 °C
100.6 °C @ 760 MM HG

Vapor Density

3.67 (AIR= 1)

Density

0.9676 @ 20 °C/4 °C

LogP

0.25 (LogP)

Odor

PUNGENT ODOR

UNII

XAM28819YJ

GHS Hazard Statements

Aggregated GHS information provided by 253 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 253 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 251 of 253 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

149-73-5

Wikipedia

Methyl orthoformate

Methods of Manufacturing

/IT IS/ PREPARED FROM CHLOROFORM AND METHANOL IN PRESENCE OF SODIUM: SAH, MA, J AM CHEM SOC 54, 2965 (1932).

General Manufacturing Information

Plastic material and resin manufacturing
Methane, trimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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